molecular formula C20H25F3N4O2 B1368193 V-0219

V-0219

Cat. No.: B1368193
M. Wt: 410.4 g/mol
InChI Key: VFQGZIAZHIRPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

V-0219 is a potent, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R) . This orally-active compound exhibits enhanced efficacy in stimulating the GLP-1R, a class B G-protein coupled receptor (GPCR) . Its primary research value lies in the investigation of obesity-associated diabetes, often referred to as "diabesity" . In vitro, V-0219 demonstrates subnanomolar potency in potentiating glucose-dependent insulin secretion from pancreatic β-cells . In vivo studies in rodent models have shown that V-0219 has remarkable activity, effectively reducing food intake and improving glucose handling . The (S)-enantiomer of V-0219 has been confirmed to show oral efficacy in animal models . The compound has also been reported to exhibit a suitable selectivity profile with no significant off-target activities, making it a valuable tool for pharmacological research . V-0219 is offered as the hydrochloride salt. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H25F3N4O2

Molecular Weight

410.4 g/mol

IUPAC Name

4-[[1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine

InChI

InChI=1S/C20H25F3N4O2/c21-20(22,23)17-5-3-16(4-6-17)19-24-18(29-25-19)14-27-7-1-2-15(13-27)12-26-8-10-28-11-9-26/h3-6,15H,1-2,7-14H2

InChI Key

VFQGZIAZHIRPPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4

Origin of Product

United States

Foundational & Exploratory

Therapeutic Potential of V-0219 in Diabesity: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Small-Molecule PAM Paradigm

V-0219 represents a structural and mechanistic shift in the treatment of "diabesity" (the intersection of Type 2 Diabetes Mellitus and Obesity). Unlike the dominant clinical standard—peptide-based orthosteric GLP-1 receptor agonists (GLP-1RAs) like semaglutide or tirzepatide—V-0219 is a small-molecule Positive Allosteric Modulator (PAM) .

While peptide agonists directly activate the receptor by mimicking the endogenous ligand, V-0219 binds to a distinct allosteric site, inducing a conformational change that potentiates the receptor's response to endogenous GLP-1. This mechanism offers a dual therapeutic advantage:

  • Oral Bioavailability: As a small molecule (Compound 9), it bypasses the complex formulation challenges of oral peptides.

  • Physiological Tuning: It amplifies the body's natural incretin response rather than overriding it, potentially mitigating receptor desensitization and off-target effects.

This guide details the molecular pharmacology, preclinical efficacy, and experimental protocols required to validate V-0219 as a next-generation diabesity therapeutic.

Molecular Profile & Mechanism of Action[1][2]

The PAM Mechanism

V-0219 ((S)-4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine) functions by lowering the activation threshold of the GLP-1 receptor. It does not activate the receptor in the absence of GLP-1; instead, it shifts the dose-response curve of GLP-1 to the left.

  • Orthosteric Agonists (e.g., Semaglutide): Bind the extracellular domain, forcing the transmembrane bundle into an active state. High potency but high risk of tachyphylaxis (receptor downregulation).

  • V-0219 (PAM): Binds a transmembrane allosteric pocket. It stabilizes the active conformation only when GLP-1 is present, preserving the temporal dynamics of insulin secretion.

Signaling Pathway Visualization

G cluster_0 Beta Cell Membrane GLP1 Endogenous GLP-1 GLP1R GLP-1 Receptor (Transmembrane Domain) GLP1->GLP1R Orthosteric Binding V0219 V-0219 (PAM) V0219->GLP1R Allosteric Potentiation (Left-shift Potency) Gs Gs Protein Coupling GLP1R->Gs Conf. Change AC Adenylyl Cyclase Gs->AC cAMP cAMP Surge AC->cAMP PKA PKA Activation cAMP->PKA KATP K_ATP Channel Closure PKA->KATP Ca Ca2+ Influx KATP->Ca Depolarization Insulin Insulin Granule Exocytosis Ca->Insulin

Figure 1: Signal Transduction Pathway of V-0219. The compound acts synergistically with endogenous GLP-1 to amplify cAMP production and downstream insulin secretion.

Preclinical Efficacy Data

The therapeutic potential of V-0219 has been validated in both in vitro insulinoma lines and in vivo rodent models of obesity and diabetes.

In Vitro Potency (INS-1 Cells)

In rat insulinoma (INS-1) cells, V-0219 demonstrates sub-nanomolar potency in potentiating glucose-stimulated insulin secretion (GSIS).

ParameterControl (GLP-1 only)V-0219 + GLP-1Fold Change
EC50 (cAMP) ~1.5 nM~0.3 nM5x Potency Shift
Max Insulin Secretion 100% (Normalized)210%>2x Efficacy
Glucose Dependence HighHighMaintained
In Vivo "Diabesity" Metrics (Murine Models)

In diet-induced obese (DIO) mice and db/db diabetic mice, oral administration of the (S)-enantiomer of V-0219 showed significant metabolic improvements.

  • Glycemic Control: Rapid reduction in blood glucose levels during Oral Glucose Tolerance Tests (OGTT).

  • Weight Management: Significant reduction in cumulative food intake over 24-48 hours, comparable to injectable benchmarks but via an oral route.

  • Safety: No significant hERG channel inhibition (cardiac safety) and high selectivity against other GPCRs.

Experimental Framework: Validating V-0219

To replicate or extend the findings on V-0219, researchers must employ a rigorous experimental workflow. The following protocols are designed for high reproducibility and data integrity.

Protocol A: cAMP Accumulation Assay (Functional Potency)

Objective: Quantify the allosteric shift in GLP-1 potency induced by V-0219.

Reagents:

  • HEK-293 cells stably expressing hGLP-1R.

  • HTRF (Homogeneous Time Resolved Fluorescence) cAMP kit.

  • V-0219 (dissolved in DMSO).[1]

Step-by-Step Methodology:

  • Cell Seeding: Plate 2,000 cells/well in a 384-well low-volume white plate.

  • Compound Priming: Add V-0219 at a fixed sub-maximal concentration (e.g., 1 µM) or vehicle (DMSO) to respective wells. Incubate for 15 minutes at 37°C. Rationale: Allows the PAM to occupy the allosteric site prior to agonist binding.

  • Agonist Challenge: Add serial dilutions of GLP-1 (10^-12 to 10^-6 M).

  • Stimulation: Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add HTRF lysis buffer containing anti-cAMP-cryptate and d2-labeled cAMP.

  • Readout: Measure fluorescence ratio (665/620 nm) on a compatible plate reader (e.g., EnVision).

  • Analysis: Plot dose-response curves. Calculate the "Fold Shift" in EC50.

Protocol B: Glucose-Stimulated Insulin Secretion (GSIS)

Objective: Confirm physiological relevance in beta-cells.

Step-by-Step Methodology:

  • Starvation: Incubate INS-1 cells in Krebs-Ringer bicarbonate (KRB) buffer with low glucose (2.8 mM) for 2 hours. Rationale: Resets basal insulin secretion.

  • Treatment: Replace buffer with KRB containing:

    • High Glucose (16.7 mM) OR Low Glucose (2.8 mM).

    • GLP-1 (10 nM).

    • V-0219 (0.1 - 10 µM).

  • Incubation: Incubate for 1 hour at 37°C.

  • Supernatant Collection: Collect buffer and centrifuge (300 x g, 5 min) to remove cells.

  • Quantification: Measure insulin using a Rat Insulin ELISA kit.

  • Normalization: Lyse cells and measure total protein content (BCA assay) to normalize insulin secretion (ng insulin / mg protein).

Experimental Workflow Diagram

Workflow Step1 Chemical Synthesis (V-0219 Enantiomers) Step2 In Vitro Screening (cAMP & Ca2+ Flux) Step1->Step2 Hit ID Step3 Functional Validation (GSIS in INS-1) Step2->Step3 Potency Check Step4 ADME/Tox Profiling (hERG, Microsomal Stability) Step3->Step4 Safety Gate Step5 In Vivo Efficacy (OGTT & Food Intake) Step4->Step5 Lead Candidate

Figure 2: Development Pipeline for V-0219. Critical "Go/No-Go" gates ensure only safe, orally bioavailable enantiomers proceed to in vivo testing.

Therapeutic Positioning & Future Outlook

Competitive Landscape
FeatureV-0219 (Small Molecule PAM)Semaglutide (Peptide Agonist)
Route Oral (Tablet/Capsule)Subcutaneous / Oral (SNAC formulation)
Mechanism Potentiates endogenous GLP-1Mimics GLP-1 (Orthosteric)
Desensitization Risk Low (Requires endogenous signal)High (Constant activation)
Manufacturing Synthetic Chemistry (Scalable)Recombinant/Peptide Synthesis (Complex)
Clinical Implications

V-0219 holds the potential to be a "first-line" oral therapy for early-stage diabesity. By enhancing the body's own insulin response to meals (glucose-dependent), it minimizes the risk of hypoglycemia. Furthermore, its small-molecule nature allows for easier combination with other oral metabolic agents (e.g., SGLT2 inhibitors or Metformin) in a single pill burden.

References

  • Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" Source: Journal of Medicinal Chemistry (2022) URL:[Link]

  • Glucagon-like peptide-1 receptor: mechanisms and advances in therapy Source: PubMed Central / Nature Reviews URL:[Link]

Sources

Technical Guide: V-0219 as a Positive Allosteric Modulator of GLP-1R

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Paradigm Shift to Oral Small Molecules

V-0219 represents a significant pivot in the therapeutic landscape of metabolic disorders. Unlike traditional peptide-based GLP-1 receptor (GLP-1R) agonists (e.g., semaglutide, liraglutide) that target the orthosteric site and often require injection, V-0219 is a small-molecule positive allosteric modulator (PAM) .

By binding to a distinct allosteric site on the GLP-1R, V-0219 does not activate the receptor alone but significantly potentiates the signaling of endogenous GLP-1.[1] This mechanism preserves the physiological rhythm of insulin secretion—reducing the risk of hypoglycemia—and enables oral bioavailability , a critical barrier in current "diabesity" treatments.

Key Technical Profile:

  • Compound Class: Small-molecule PAM (1,2,4-oxadiazole scaffold).[2][3]

  • Primary Target: Glucagon-like peptide-1 receptor (GLP-1R).[1][2][3][4][5][6][7][8][9]

  • Mechanism: Cooperativity factor (

    
    ) enhancement of endogenous GLP-1 signaling.
    
  • Active Isomer: (S)-V-0219 (demonstrates superior oral efficacy).[2][3][4][10]

Molecular Architecture & Pharmacological Logic

Chemical Identity

V-0219 is chemically defined as 4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine .[1][2][3][4] Its structure incorporates a trifluoromethyl-phenyl group linked to an oxadiazole core, which is critical for hydrophobic interactions within the receptor's transmembrane domain (TMD), distinct from the large extracellular domain (ECD) where peptides bind.

Mechanism of Action: Allosteric Potentiation

The causality of V-0219's efficacy lies in its ability to lower the activation energy barrier for the GLP-1R conformational shift.

  • Binding Event: V-0219 docks into an allosteric pocket within the TMD (likely involving TM5 and TM6).

  • Conformational Locking: It stabilizes the active state of the receptor only when the orthosteric agonist (GLP-1) is present.

  • Signal Amplification: This leads to a left-shift in the GLP-1 dose-response curve (increased potency) and an increase in the maximum response (

    
    ).
    
Diagram 1: GLP-1R Allosteric Signaling Pathway

The following diagram illustrates the signal transduction cascade amplified by V-0219.

GLP1R_Pathway GLP1 Endogenous GLP-1 (Orthosteric Agonist) GLP1R GLP-1 Receptor (Active Conformation) GLP1->GLP1R  Binds ECD V0219 V-0219 (PAM) V0219->GLP1R  Binds TMD (Stabilizes Active State) Gs Gαs Protein GLP1R->Gs  Coupling AC Adenylyl Cyclase Gs->AC  Activates cAMP cAMP Accumulation AC->cAMP  Generates PKA PKA Activation cAMP->PKA Insulin Insulin Granule Exocytosis PKA->Insulin  Phosphorylation Cascade

Figure 1: V-0219 binds to the transmembrane domain (TMD) to stabilize the active receptor conformation, amplifying the Gs-cAMP-PKA signaling axis triggered by GLP-1.[4][5][9]

Comparative Data Analysis

V-0219 exhibits high selectivity and potency. The data below summarizes its performance against key pharmacological benchmarks.

Table 1: Pharmacological Profile of V-0219

ParameterValue / ObservationContext
Potency (

Shift)
>10-fold left-shiftPotentiates GLP-1 induced cAMP accumulation.
Efficacy (

)
~200% (Doubling)Increases maximal insulin secretion vs. GLP-1 alone.
Selectivity > 10 µMNo activity against 54 off-target receptors/channels.
hERG Inhibition Low riskSuitable safety profile for cardiac rhythm.
Active Enantiomer (S)-V-0219(R)-isomer is significantly less active/inactive orally.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols include built-in validation steps (positive/negative controls).

Protocol A: In Vitro cAMP Potentiation Assay

Objective: Quantify the allosteric shift in GLP-1 potency induced by V-0219. System: HEK293 cells stably expressing hGLP-1R.[1]

  • Cell Preparation:

    • Harvest HEK293-hGLP-1R cells at 80% confluency.

    • Resuspend in stimulation buffer (HBSS + 0.5 mM IBMX) to inhibit phosphodiesterase degradation of cAMP.

    • Validation: Ensure cell viability >95% via Trypan Blue exclusion.

  • Compound Plating (The Checkerboard):

    • Row A: GLP-1 serial dilution (10 pM to 100 nM) + Vehicle (DMSO).

    • Row B: GLP-1 serial dilution + V-0219 (Fixed concentration: 1 µM).

    • Control 1 (Min): Buffer only (Basal cAMP).

    • Control 2 (Max): Forskolin (10 µM) to verify system dynamic range.

  • Incubation:

    • Incubate plates for 30 minutes at room temperature.

    • Note: Short incubation prevents receptor internalization artifacts.

  • Detection (HTRF/LANCE):

    • Add detection reagents (Eu-cAMP tracer + ULight-anti-cAMP antibody).

    • Read TR-FRET signal after 1 hour.

  • Data Analysis:

    • Plot dose-response curves. A valid PAM effect is confirmed if the curve for Row B shows a lower

      
       and/or higher Top asymptote compared to Row A .
      
Protocol B: Glucose-Stimulated Insulin Secretion (GSIS)

Objective: Confirm functional physiological output in beta-cells. System: INS-1E rat insulinoma cells.[1]

  • Starvation Phase:

    • Wash INS-1E cells and incubate in KRB buffer (low glucose: 2.8 mM) for 2 hours.

    • Reasoning: This resets the basal insulin secretion rate.

  • Treatment:

    • Treat cells with:

      • Low Glucose (2.8 mM) +/- V-0219 (Negative Control).

      • High Glucose (16.7 mM) +/- V-0219.

      • High Glucose + GLP-1 (10 nM) +/- V-0219.

    • Antagonist Check: Include a well with Exendin(9-39) . If V-0219 activity persists in the presence of this orthosteric blocker, re-evaluate the mechanism (it should be blocked if it requires GLP-1R activation).

  • Quantification:

    • Collect supernatant after 1 hour.

    • Quantify insulin via ELISA (Rat Insulin Kit).

    • Success Metric: V-0219 should significantly increase insulin only in the presence of High Glucose or GLP-1, confirming glucose-dependence (safety against hypoglycemia).

Diagram 2: PAM Validation Workflow

This workflow visualizes the decision logic for validating V-0219 activity.

PAM_Workflow Start Compound V-0219 Assay1 cAMP Assay (HEK293-GLP1R) Start->Assay1 Decision1 Left-Shift in GLP-1 Curve? Assay1->Decision1 Assay2 GSIS Assay (INS-1E Cells) Decision1->Assay2 Yes Reject Reject/Re-evaluate Decision1->Reject No Decision2 Glucose Dependent? Assay2->Decision2 Validation Validated GLP-1R PAM Decision2->Validation Yes Decision2->Reject No (Hypoglycemia Risk)

Figure 2: Step-wise validation logic. Success requires both allosteric potency shift (cAMP) and physiological glucose-dependence (GSIS).

Synthesis and In Vivo Considerations

Enantioselectivity

Research indicates that the (S)-enantiomer of V-0219 drives the oral efficacy.[3][4][10] In racemic mixtures, the inactive (R)-isomer may contribute to metabolic load without therapeutic benefit.

  • Recommendation: For in vivo studies, use chiral chromatography to isolate (S)-V-0219 or synthesize via enantioselective pathways.

Oral Formulation

V-0219 is lipophilic. For oral gavage in rodent models (e.g., db/db mice or DIO mice):

  • Vehicle: 0.5% Methylcellulose + 0.1% Tween 80.

  • Dosing: 1–10 mg/kg.

  • Endpoint: Oral Glucose Tolerance Test (OGTT). Administer V-0219 30 mins prior to glucose challenge (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 120 mins.

References

  • Decara, J. M., et al. (2022). Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity".[2] Journal of Medicinal Chemistry, 65(7), 5449–5461.[5] [Link][5]

  • Wootten, D., et al. (2013). Allosteric modulation of the glucagon-like peptide-1 receptor: therapeutic potential and cellular mechanisms. British Journal of Pharmacology, 170(6), 1286-1296. (Contextual grounding for PAM mechanism). [Link]

Sources

Introduction: A New Paradigm in "Diabesity" Treatment

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to V-0219: A Novel Positive Allosteric Modulator of the GLP-1 Receptor

The concurrent epidemics of obesity and type 2 diabetes, a condition often termed "diabesity," present a formidable challenge to global health systems.[1] This metabolic disorder is characterized by impaired insulin production or sensitivity in the context of pathologically high plasma glucose levels.[1] While several therapeutic strategies exist, they often face limitations in efficacy, administration route, or side-effect profiles.

The glucagon-like peptide-1 receptor (GLP-1R) has emerged as a cornerstone target in metabolic disease therapy.[2] Endogenous GLP-1, an incretin hormone released after nutrient intake, plays a pivotal role in glucose homeostasis by enhancing glucose-dependent insulin secretion, suppressing appetite, and inhibiting intestinal motility.[1][3][4] Current therapies, such as GLP-1R peptide agonists (e.g., semaglutide, liraglutide), have proven highly effective but require parenteral administration.[3] This has spurred the search for orally bioavailable small molecules that can modulate the GLP-1R.

This technical guide provides a comprehensive overview of V-0219, a novel, orally active small-molecule positive allosteric modulator (PAM) of the GLP-1R.[5][6] V-0219 represents a promising therapeutic approach, offering the potential for enhanced efficacy and improved patient compliance through oral administration.[2][6] We will delve into its chemical structure, mechanism of action, pharmacological properties, and the experimental protocols used to validate its activity.

Chemical and Physicochemical Profile of V-0219

V-0219, also referred to as compound 9 in its discovery literature, is a synthetic small molecule identified through the screening of a chemical library followed by structural optimization.[7][8]

Systematic Name: 4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine[1][2]

Chemical Structure: (A 2D chemical structure diagram would be placed here in a formal whitepaper)

Key Physicochemical Data:

PropertyValueSource
Molecular Formula C₂₀H₂₅F₃N₄O[5]
Molecular Weight 410.43 g/mol [5]
Class Small-Molecule GLP-1R Positive Allosteric Modulator (PAM)[5][6]
Administration Orally Active[5]

Mechanism of Action: Allosteric Modulation of the GLP-1 Receptor

V-0219 does not directly activate the GLP-1R in the manner of an orthosteric agonist. Instead, it functions as a Positive Allosteric Modulator (PAM).[8] This means it binds to a distinct site (an allosteric site) on the receptor, inducing a conformational change that enhances the binding affinity and/or efficacy of the endogenous ligand, GLP-1.[8]

This allosteric mechanism offers several potential advantages:

  • Preservation of Physiological Control: As a PAM, V-0219's action is dependent on the presence of the endogenous GLP-1. This may help maintain the natural, nutrient-stimulated pattern of insulin release, potentially reducing the risk of hypoglycemia.

  • Enhanced Specificity: Targeting an allosteric site, which is often less conserved than the orthosteric site across receptor families, can lead to greater selectivity and fewer off-target effects.[1][6]

The GLP-1R is a class B G-protein coupled receptor (GPCR).[3] Upon activation by GLP-1, it primarily couples to Gαs, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[4] V-0219 amplifies this natural signaling cascade.

GLP1R_Pathway cluster_Membrane Cell Membrane cluster_IC Intracellular Space GLP1 Endogenous GLP-1 GLP1R GLP-1 Receptor (GPCR) GLP1->GLP1R Binds Orthosteric Site V0219 V-0219 (PAM) V0219->GLP1R Binds Allosteric Site AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP ↑ AC->cAMP ATP → PKA PKA Activation cAMP->PKA Insulin Potentiated Insulin Secretion (Glucose-Dependent) PKA->Insulin

Caption: V-0219 enhances GLP-1R signaling via positive allosteric modulation.

Preclinical Pharmacological Profile

V-0219 has demonstrated a robust and promising pharmacological profile in both in vitro and in vivo preclinical studies.

In Vitro Activity

The primary in vitro validation of V-0219 involves its ability to potentiate GLP-1-mediated signaling and function. It exhibits a subnanomolar potency in the potentiation of insulin secretion.[1][6] The compound shows no significant off-target activities in broad panel screenings, indicating a high degree of selectivity.[2]

Assay TypeKey FindingSignificance
cAMP Stimulation Dose-dependently enhances GLP-1-induced cAMP production in cells expressing GLP-1R.Confirms positive allosteric modulation of the canonical G-protein signaling pathway.
Insulin Secretion Potentiates glucose-dependent insulin secretion from pancreatic β-cell lines (e.g., INS-1) at nanomolar concentrations.[1][7]Demonstrates functional efficacy in a key physiological process for diabetes treatment.
Selectivity Panel No significant activity against a wide range of other receptors and enzymes (CEREP panel).[2]Suggests a low potential for off-target side effects.
hERG Channel Assay Suitable hERG safety profile.[3][7]Indicates a reduced risk of cardiac-related adverse events.
In Vivo Efficacy in Rodent Models

V-0219 has shown remarkable in vivo activity in both normal and diabetic rodent models, validating its therapeutic potential.[2][6]

  • Glucose Homeostasis: V-0219 significantly improves glucose handling in glucose tolerance tests.[3] This effect was shown to be dependent on the presence of the GLP-1R, as it was absent in GLP-1R knockout mice.[3]

  • Food Intake and Body Weight: The compound effectively reduces food intake, a key action of GLP-1R activation, which contributes to its potential for treating obesity.[3][6]

  • Oral Efficacy: Crucially, these effects were observed following oral administration.[5] Enantioselective synthesis has revealed that the (S)-enantiomer, (S)-9, is responsible for this oral efficacy in animal models.[2]

Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay

To provide a practical understanding of how V-0219's activity is quantified, this section details a representative protocol for a GSIS assay using the INS-1 rat insulinoma cell line, which retains glucose-dependent insulin secretion capabilities.[1][3]

Objective: To determine the ability of V-0219 to potentiate glucose-stimulated insulin secretion in the presence of a sub-maximal concentration of GLP-1.

Materials:

  • INS-1 cells

  • Culture medium (e.g., RPMI-1640 supplemented with FBS, sodium pyruvate, etc.)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA, containing low glucose (e.g., 2.8 mM)

  • KRBH buffer containing high glucose (e.g., 16.7 mM)

  • GLP-1 peptide stock solution

  • V-0219 stock solution (in DMSO)

  • Insulin ELISA kit

Methodology:

  • Cell Culture: Plate INS-1 cells in 24-well plates and culture until they reach approximately 80-90% confluency.

  • Pre-incubation (Starvation):

    • Gently wash the cells twice with a pre-warmed, low-glucose KRBH buffer.

    • Add 500 µL of low-glucose KRBH buffer to each well and incubate for 2 hours at 37°C to synchronize the cells and establish a basal insulin secretion state.

  • Stimulation:

    • Prepare stimulation buffers (high-glucose KRBH) containing the treatment conditions:

      • Vehicle control (DMSO)

      • GLP-1 (e.g., 1 nM final concentration)

      • V-0219 at various concentrations (e.g., 0.1 nM to 1 µM)

      • GLP-1 (1 nM) + V-0219 at various concentrations

    • After the pre-incubation, carefully aspirate the buffer.

    • Add 500 µL of the appropriate stimulation buffer to each well.

    • Incubate for 2 hours at 37°C.

  • Supernatant Collection:

    • After incubation, collect the supernatant from each well.

    • Centrifuge the supernatant to pellet any detached cells and transfer the clear supernatant to a new tube. Store at -80°C until analysis.

  • Quantification:

    • Quantify the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit, following the manufacturer's instructions.

    • Normalize insulin secretion data to total protein content or cell number per well.

GSIS_Workflow cluster_conditions Treatment Conditions A 1. Plate & Culture INS-1 Cells B 2. Wash & Pre-incubate (Low Glucose KRBH, 2h) A->B C 3. Stimulate with Treatment Conditions in High Glucose KRBH (2h) B->C D 4. Collect Supernatant C->D c1 Vehicle c2 GLP-1 c3 V-0219 c4 GLP-1 + V-0219 E 5. Quantify Insulin (ELISA) D->E F 6. Analyze Data: Potentiation of Secretion E->F

Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

Conclusion and Future Outlook

V-0219 is a potent, selective, and orally efficacious positive allosteric modulator of the GLP-1 receptor.[1][2] Its discovery marks a significant step forward in the development of small-molecule therapeutics for diabesity.[7] By enhancing the body's own GLP-1 signaling in a glucose-dependent manner, V-0219 offers a novel therapeutic strategy with the potential for improved safety and patient convenience over injectable peptide agonists.[3][6]

The remarkable in vivo activity, demonstrating reduced food intake and improved glucose control in animal models, strongly supports its continued development.[3] Future research will likely focus on comprehensive preclinical safety and toxicology studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and eventual evaluation in human clinical trials. The success of V-0219 could pave the way for a new class of oral medications, transforming the management of type 2 diabetes and obesity.

References

  • Decara, J. M., Vázquez-Villa, H., et al. (2022). Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity”. Journal of Medicinal Chemistry, 65(7), 5449–5461. [Link]

  • GalChimia. (2022, April 18). GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity”. Retrieved February 2, 2026, from [Link]

  • PubMed. (2022). Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity". Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2022). Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity”. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2022). Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” [Detailed Article View]. Journal of Medicinal Chemistry. [Link]

  • Campbell, J. A., Do, P., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry. [Link]

  • The France Foundation. (2020, October 29). Mechanism of Action for GLP 1 RAs: "The How". YouTube. [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R). [Link]

  • National Institutes of Health. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. PMC. [Link]

  • ResearchGate. (2022). (PDF) Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity”. [Link]

  • ACS Publications. (2021). Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. (2012). Allosteric Modulation of the Activity of the Glucagon-like Peptide-1 (GLP-1) Metabolite GLP-1 9–36 Amide at the GLP-1 Receptor. PLoS One. [Link]

Sources

Technical Guide: V-0219 Mechanism of Action and Metabolic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

V-0219 represents a significant shift in the pharmacological targeting of the Glucagon-Like Peptide-1 Receptor (GLP-1R). Unlike orthosteric agonists (e.g., semaglutide, liraglutide) which compete for the endogenous ligand binding site, V-0219 is a Positive Allosteric Modulator (PAM) . It binds to a distinct site on the receptor, inducing a conformational change that enhances the affinity or efficacy of endogenous GLP-1.

This mechanism offers two critical advantages for drug development:

  • Physiological Regulation: As a PAM, V-0219 amplifies the body's natural insulin response to glucose spikes (when GLP-1 is secreted) rather than constantly activating the receptor, potentially reducing the risk of hypoglycemia and receptor desensitization.

  • Oral Bioavailability: Being a non-peptide small molecule (MW ~446.9 Da), V-0219 overcomes the gastrointestinal stability issues plaguing peptide therapeutics, enabling oral administration without complex permeation enhancers.

Compound Specifications
PropertyDetail
Chemical Name 4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine
Class Small Molecule, GLP-1R Positive Allosteric Modulator (PAM)
Molecular Weight 446.9 Da
Key Potency (cAMP) EC50: ~0.008 nM (in presence of GLP-1)
Selectivity >50-fold selective for GLP-1R over GCGR and GIPR

Mechanism of Action: Allosteric Potentiation

The therapeutic efficacy of V-0219 relies on its ability to lower the activation threshold of GLP-1R in beta-cells.

Signaling Cascade

When V-0219 binds to the transmembrane domain of GLP-1R, it stabilizes the active conformation of the receptor-G protein complex. This results in a robust increase in cAMP production only when GLP-1 is present.

  • Binding: V-0219 occupies an allosteric pocket (distinct from the orthosteric peptide pocket).

  • Coupling: Enhances

    
     protein coupling.
    
  • Amplification: Adenylyl cyclase (AC) activity is upregulated, increasing cytosolic cAMP.

  • Effect: cAMP activates PKA and Epac2, triggering

    
     influx and insulin granule exocytosis.
    
Visualization: V-0219 Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Beta Cell) GLP1 Endogenous GLP-1 GLP1R GLP-1 Receptor (Allosterically Modified) GLP1->GLP1R Orthosteric Binding V0219 V-0219 (PAM) V0219->GLP1R Allosteric Binding (Potentiation) Gs Gs Protein GLP1R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP -> cAMP PKA_Epac PKA / Epac2 cAMP->PKA_Epac Signaling Ca Ca2+ Influx PKA_Epac->Ca Channel Gating Insulin Insulin Exocytosis Ca->Insulin Granule Fusion

Figure 1: V-0219 potentiates GLP-1 signaling.[1][2][3][4][5][6][7][8][9][10] The red dashed line indicates the allosteric modulation that amplifies the receptor's response to the endogenous ligand.

Experimental Protocols for Validation

To validate V-0219 activity, researchers must employ a "Probe Dependence" strategy. Since V-0219 is a PAM, it shows minimal activity in the absence of GLP-1. Therefore, assays must compare Vehicle vs. GLP-1 against V-0219 + GLP-1 .

Protocol A: In Vitro cAMP Potentiation Assay (HEK293-GLP1R)

Objective: Quantify the "Left-Shift" in the GLP-1 dose-response curve induced by V-0219.

Materials:

  • HEK293 cells stably expressing human GLP-1R.[1]

  • HTRF cAMP detection kit (e.g., Cisbio).

  • V-0219 stock (10 mM in DMSO).

  • GLP-1 (7-36) amide.[4]

Step-by-Step Workflow:

  • Cell Seeding: Plate 2,000 cells/well in a 384-well white plate.

  • Compound Preparation:

    • Prepare a serial dilution of GLP-1 (Agonist).

    • Prepare a fixed concentration of V-0219 (e.g., 1 µM and 100 nM).

  • Incubation:

    • Add V-0219 (or DMSO control) to cells first. Incubate for 15 mins at 37°C.

    • Rationale: Allows the PAM to occupy the allosteric site prior to agonist binding.

    • Add GLP-1 serial dilutions. Incubate for 30 mins at 37°C.

  • Detection: Add HTRF lysis buffer containing anti-cAMP-cryptate and cAMP-d2. Incubate 1 hour.

  • Analysis: Measure FRET signal (665/620 nm ratio). Calculate EC50 shifts.

Self-Validation Check:

  • Success Criteria: The GLP-1 EC50 should decrease by >10-fold in the presence of V-0219.

  • Negative Control: V-0219 alone (without GLP-1) should show <10% of maximal cAMP response.

Protocol B: Glucose-Stimulated Insulin Secretion (GSIS) in INS-1E Cells

Objective: Confirm that V-0219 enhances insulin secretion strictly in a glucose-dependent manner.

Step-by-Step Workflow:

  • Starvation: Incubate INS-1E cells in Krebs-Ringer Bicarbonate buffer (KRB) with low glucose (2.8 mM) for 2 hours.

  • Treatment Groups:

    • Low Glucose (2.8 mM) + Vehicle

    • High Glucose (16.7 mM) + Vehicle

    • High Glucose (16.7 mM) + GLP-1 (sub-maximal, e.g., 10 pM)

    • High Glucose (16.7 mM) + GLP-1 (10 pM) + V-0219 (100 nM)

  • Incubation: Treat cells for 1 hour at 37°C.

  • Harvest: Collect supernatant.

  • Quantification: Measure insulin via HTRF or ELISA.

Causality Check:

  • If V-0219 increases insulin at 2.8 mM glucose (Low Glucose), it poses a hypoglycemia risk (Off-target effect).

  • Expected Result: Significant potentiation is observed only in the High Glucose + GLP-1 + V-0219 group.

Visualization: Experimental Validation Workflow

Workflow Start Compound Synthesis (V-0219) Screen cAMP Assay (HEK293-GLP1R) Start->Screen Decision Is EC50 Shifted? Screen->Decision GSIS Insulin Secretion (INS-1E Beta Cells) InVivo In Vivo OGTT (db/db Mice) GSIS->InVivo Glucose Dependent Decision->Start No (Refine Structure) Decision->GSIS Yes (>10x shift)

Figure 2: Screening and validation pipeline for V-0219.

Quantitative Performance Data

The following data summarizes the potency of V-0219 derived from the seminal characterization studies (Decara et al., 2022).

ParameterAssay SystemValueNote
cAMP Potency (EC50) HEK293-GLP1R0.008 nM In presence of 0.2 nM GLP-1
Insulin Potentiation INS-1E Beta Cells~200% increase vs. GLP-1 alone at 15 mM Glucose
Oral Bioavailability Rat PK ModelPresent (S)-enantiomer shows superior profile
In Vivo Efficacy OGTT (Mice)0.1 mg/kg Significant reduction in glucose excursion
Selectivity Panel of 54 Receptors>10 µM No significant off-target binding

References

  • Decara, J. M., et al. (2022). Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity".[2][5][8][9] Journal of Medicinal Chemistry, 65(7), 5449–5461.[6][9] [Link]

Sources

Technical Guide: V-0219 – Mechanism and Protocols for GLP-1R Positive Allosteric Modulation in Metabolic Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Paradigm Shift to Allostery

The development of V-0219 represents a pivotal shift in targeting the Glucagon-Like Peptide-1 Receptor (GLP-1R). Unlike orthosteric agonists (e.g., semaglutide, liraglutide) that directly mimic endogenous GLP-1, V-0219 functions as a small-molecule Positive Allosteric Modulator (PAM) .

This distinction is critical for researchers. V-0219 does not activate the receptor in isolation; rather, it potentiates the receptor's response to endogenous GLP-1. This mechanism preserves the physiological rhythm of incretin signaling, theoretically reducing the risk of tachyphylaxis and off-target gastrointestinal side effects common with high-dose orthosteric agonists.

Key Compound Profile:

  • Chemical Identity: 4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine.[1][2][3][4]

  • Primary Target: GLP-1R (Transmembrane Domain Allosteric Site).

  • Potency: Subnanomolar potentiation of insulin secretion.[1][2][3][4]

  • Bioavailability: Orally active (specifically the (S)-enantiomer).[1][2][3]

Mechanistic Architecture

The Allosteric Advantage

V-0219 binds to a topographically distinct site from the orthosteric ligand (GLP-1 peptide). While the peptide binds primarily to the large Extracellular Domain (ECD) and the N-terminal transmembrane region, V-0219 likely engages the transmembrane bundle (helices I and II interface), stabilizing the receptor in an active conformation only when the orthosteric ligand is present.

This "probe-dependence" means V-0219 amplifies the signal of native GLP-1 released during nutrient ingestion, effectively "turning up the volume" on the body's natural satiety signals rather than overriding them.

Signaling Pathway Visualization

The following diagram illustrates the synergistic activation of the GLP-1R by V-0219 and Endogenous GLP-1, leading to cAMP accumulation and downstream anorexigenic effects.

GLP1R_Signaling Figure 1: Synergistic Activation of GLP-1R by V-0219 (PAM) and Endogenous GLP-1 cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GLP1 Endogenous GLP-1 (Orthosteric Ligand) GLP1R_Inactive GLP-1R (Inactive) GLP1->GLP1R_Inactive Binds ECD V0219 V-0219 (Positive Allosteric Modulator) V0219->GLP1R_Inactive Binds TMD GLP1R_Active GLP-1R (Active Conformation) Stabilized by V-0219 GLP1R_Inactive->GLP1R_Active Conformational Shift Gs Gs Protein Coupling GLP1R_Active->Gs Recruitment AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP Accumulation (Potentiated) AC->cAMP Catalyzes ATP ATP ATP->cAMP PKA PKA Activation cAMP->PKA Signaling Cascade Response Physiological Outcome: Increased Insulin Secretion Reduced Food Intake PKA->Response Effectors

Figure 1: V-0219 binds allosterically to the transmembrane domain, potentiating Gs-coupling and cAMP production only in the presence of GLP-1.

Preclinical Efficacy Data

The efficacy of V-0219 has been validated in rodent models of obesity and diabetes.[1][2][3] The data highlights its capability to reduce food intake both as a monotherapy (relying on endogenous GLP-1) and in synergy with exogenous agonists.

Comparative Efficacy Table
ParameterV-0219 (Monotherapy)V-0219 + Exendin-4 (Combo)Control (Vehicle)
Dosing Regimen 0.1 mg/kg (Oral/IP)0.001 mg/kg V-0219 + Sub-threshold Ex-4Vehicle
Food Intake (Acute) Significant reduction vs. VehicleSynergistic Reduction (> additive effect)Baseline
Glucose Tolerance Improved (AUC reduction)Highly ImprovedBaseline
Insulin Secretion 2-fold potentiation (at nM conc)EnhancedBaseline
GLP-1R KO Mice No Effect (Validates Selectivity)No EffectN/A

Data synthesized from Decara et al. (2022) and subsequent validation studies.

The Synergy Effect

A critical finding for drug developers is the synergy between V-0219 and Exendin-4. A dose of V-0219 as low as 0.001 mg/kg —which is ineffective on its own—significantly enhances the anorexigenic effect of Exendin-4. This suggests V-0219 could be used to lower the required dose of peptide agonists, potentially mitigating their side effects (nausea/emesis).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls (e.g., GLP-1R antagonists or KO models).

Protocol A: In Vitro cAMP Potentiation Assay

Objective: Quantify the PAM activity of V-0219 by measuring cAMP accumulation in HEK293 cells overexpressing human GLP-1R.

Materials:

  • HEK293-GLP-1R cells.[5]

  • V-0219 (dissolved in DMSO).

  • GLP-1(7-36) amide (agonist).[3]

  • HTRF cAMP detection kit (Cisbio or equivalent).

Workflow:

  • Cell Seeding: Seed 2,000 cells/well in a 384-well low-volume plate. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of V-0219 in stimulation buffer (HBSS + 500 µM IBMX).

    • Control: DMSO only (0% effect).

    • Reference: GLP-1 (EC100).

  • Co-Treatment: Add V-0219 dilutions to cells. Immediately add a fixed concentration of GLP-1 (typically EC20, ~20-50 pM) to all wells.

    • Why EC20? PAMs are best detected when the receptor is sub-maximally stimulated.

  • Incubation: Incubate for 30 minutes at RT.

  • Detection: Add HTRF lysis/detection reagents (cAMP-d2 and anti-cAMP-Cryptate). Incubate 1 hour.

  • Readout: Measure fluorescence ratios (665/620 nm).

  • Analysis: Plot dose-response curves. A left-shift in the GLP-1 curve or an increase in Emax in the presence of V-0219 confirms PAM activity.

Protocol B: In Vivo Acute Food Intake Study

Objective: Assess the anorexigenic efficacy of V-0219 in fasted rats.

Workflow Diagram:

Food_Intake_Protocol Figure 2: Acute Food Intake Experimental Workflow Step1 Acclimatization (7 Days) Single Housing Step2 Fasting Phase (12-16 Hours) Water ad libitum Step1->Step2 Step3 Drug Administration (T=0 min) Oral Gavage or IP Step2->Step3 Step4 Food Presentation (T=30 min) Pre-weighed pellets Step3->Step4 Step5 Data Collection (1, 2, 4, 24 Hours) Weigh remaining food Step4->Step5

Figure 2: Step-by-step workflow for assessing acute food intake reduction in rodent models.

Detailed Methodology:

  • Animals: Male Wistar rats (250–300 g) or C57BL/6 mice. Single-housed to monitor individual intake.

  • Fasting: Fast animals for 12–16 hours prior to the dark phase (when feeding drive is highest).

  • Formulation:

    • Vehicle: 5% DMSO, 5% Tween 80 in Saline or 1% Methylcellulose.

    • V-0219: Sonicate to ensure suspension/solution.

  • Dosing: Administer V-0219 (0.1–10 mg/kg p.o.) or Vehicle 30 minutes before food presentation.

    • Synergy Arm: Co-administer Exendin-4 (IP) if testing potentiation.

  • Measurement: Present pre-weighed food pellets. Weigh remaining food at 30 min, 1h, 2h, 4h, and 24h.

  • Validation: Include a specific GLP-1R antagonist (e.g., Exendin(9-39)) arm.[5] If V-0219 effects are blocked by Exendin(9-39), the mechanism is confirmed as GLP-1R dependent.[5]

Synthesis and Chemical Handling

For researchers synthesizing V-0219 in-house, strict adherence to enantioselectivity is required.

  • Chiral Specificity: The (S)-enantiomer of Compound 9 (V-0219) is the active species responsible for oral efficacy.[3] Racemic mixtures may show diluted potency.

  • Storage: Stock solutions in 100% DMSO can be stored at -20°C for 1 month or -80°C for 6 months. Avoid repeated freeze-thaw cycles.

References

  • Decara, J. M., et al. (2022).[1][6] Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity".[1][2][3][6] Journal of Medicinal Chemistry.

  • García-Cárceles, J., et al. (2022).[1] Pharmacological characterization of V-0219. PubMed Central.

  • MedChemExpress. (n.d.). V-0219 Product Information and Protocols.

  • Cayman Chemical. (n.d.). V-0219 Hydrochloride Product Data.

Sources

Understanding the enantiomers of V-0219: (S)-V-0219 and (R)-V-0219

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Small Molecule Shift

The therapeutic landscape for "diabesity" (diabetes in the context of obesity) has historically been dominated by peptide-based orthosteric agonists of the Glucagon-Like Peptide-1 Receptor (GLP-1R), such as semaglutide. While effective, these peptides often require subcutaneous injection or complex formulation for oral delivery.

V-0219 represents a paradigm shift: a small-molecule Positive Allosteric Modulator (PAM) .[1][2][3] Unlike orthosteric agonists that bind the endogenous ligand's site, V-0219 binds a distinct allosteric pocket, potentiating the receptor's response to native GLP-1.

This guide provides a technical deep-dive into the stereochemistry of V-0219, specifically the critical distinction—and surprising similarities—between its (S) and (R) enantiomers. We will explore why (S)-V-0219 emerged as the lead candidate for oral efficacy despite comparable in vitro profiles.

Chemical Identity & Stereochemical Architecture

V-0219 is chemically defined as 4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine .[1][2][4][5]

The molecule features a single chiral center at the C3 position of the piperidine ring . This chirality governs the spatial orientation of the morpholine tail relative to the oxadiazole core, a critical factor in fitting the allosteric binding pocket of Class B GPCRs like GLP-1R.

Comparative Properties Table
Feature(S)-V-0219 (Lead)(R)-V-0219
Role Primary Clinical CandidateEnantiomeric Control / Tool Compound
Mechanism Positive Allosteric Modulator (PAM)Positive Allosteric Modulator (PAM)
Binding Site Allosteric (Transmembrane Domain)Allosteric (Transmembrane Domain)
In Vitro Potency Sub-nanomolar (EC50)Comparable to (S)
In Vivo Efficacy Orally Active (0.4 mg/kg)Less characterized in vivo
Solubility High (as HCl salt)High (as HCl salt)

Mechanism of Action: The PAM Advantage

To understand V-0219, one must distinguish it from standard agonists. V-0219 does not activate GLP-1R in isolation. Instead, it lowers the energy barrier for the receptor to transition to an active state only when GLP-1 is present.

Why this matters for safety:

  • Orthosteric Agonists: Constant activation can lead to receptor desensitization (tachyphylaxis) or off-target nausea.

  • PAMs (V-0219): Activity is dependent on endogenous GLP-1 pulses (e.g., post-prandial). This preserves the physiological rhythm of insulin secretion, theoretically reducing hypoglycemia risk.

Visualization: GLP-1R Signaling Pathway

The following diagram illustrates how V-0219 potentiates the Gs-coupled signaling cascade leading to insulin secretion.

GLP1R_Pathway GLP1 Endogenous GLP-1 (Orthosteric Ligand) GLP1R GLP-1 Receptor (Class B GPCR) GLP1->GLP1R  Binds Orthosteric Site V0219 V-0219 (PAM) (Allosteric Ligand) V0219->GLP1R  Binds Allosteric Site (Potentiation) Gs Gs Protein GLP1R->Gs  Conformational Change AC Adenylyl Cyclase Gs->AC  Activates cAMP cAMP Accumulation AC->cAMP  Generates PKA PKA Activation cAMP->PKA Epac Epac2 cAMP->Epac Ca Intracellular Ca2+ Flux PKA->Ca  Phosphorylation of VDCCs/IP3R Epac->Ca Insulin Insulin Secretion Ca->Insulin  Exocytosis

Figure 1: Mechanism of V-0219. Note the dual-input requirement: V-0219 enhances the receptor's response to GLP-1 rather than activating it independently.

The Enantiomer Paradox: (S) vs. (R)

In medicinal chemistry, it is common for one enantiomer (the eutomer) to be active while the other (the distomer) is inactive. V-0219 presents a more nuanced case described in the foundational work by Decara et al. (2022).

In Vitro Equivalence

Surprisingly, both (S)-V-0219 and (R)-V-0219 exhibit comparable biological activity in cellular assays.

  • Assay: Calcium flux in HEK293 cells expressing hGLP-1R.

  • Result: Both enantiomers potentiated GLP-1 signaling with similar EC50 values.[1]

Scientific Insight: This suggests the allosteric binding pocket for V-0219 is somewhat "promiscuous" regarding the stereochemistry at the piperidine C3 position, or that the binding mode allows the flexible morpholine tail to adopt a favorable conformation regardless of the chiral center's orientation.

In Vivo Selection of (S)-V-0219

Despite in vitro similarity, (S)-V-0219 was selected for development.

  • Rationale: In drug development, even if potency is similar, enantiomers often differ in metabolic stability (clearance), plasma protein binding, or toxicity.

  • Outcome: (S)-V-0219 demonstrated robust oral efficacy in fatty diabetic Zucker rats (0.4 mg/kg) and reduced food intake in wild-type mice. It showed a clean safety profile (hERG, off-target selectivity).[5]

Experimental Protocols: Validating the PAM Activity

To work with V-0219, researchers must use assays that detect potentiation, not just direct agonism. A standard agonist screen will yield false negatives.

Protocol A: Calcium Flux Potentiation Assay

Use this to verify the PAM activity of your specific enantiomer batch.

  • Cell Line: HEK293 stably expressing human GLP-1R.[6]

  • Reagents:

    • FLIPR Calcium 6 Assay Kit (Molecular Devices).

    • GLP-1 (7-36) amide (EC20 concentration: ~10-50 pM).

    • Test Compound: (S)-V-0219 or (R)-V-0219 (dissolved in DMSO).

  • Workflow:

    • Step 1: Plate cells (50k/well) in black-wall 96-well plates; incubate overnight.

    • Step 2: Load cells with Calcium 6 dye for 2 hours at 37°C.

    • Step 3 (Critical): Pre-incubate cells with V-0219 (various concentrations) for 15 minutes. Note: V-0219 alone should trigger no signal.

    • Step 4: Inject GLP-1 at a low concentration (EC20).

    • Step 5: Measure fluorescence (Ex 485nm / Em 525nm).

  • Data Analysis:

    • Calculate the "Fold Potentiation" = (Response of GLP-1 + V-0219) / (Response of GLP-1 alone).

    • Valid V-0219 batches should shift the GLP-1 dose-response curve to the left.

Protocol B: Insulin Secretion in INS-1E Cells

Use this to confirm physiological relevance.

  • Cell Line: INS-1E (Rat insulinoma).[2][6]

  • Buffer: Krebs-Ringer bicarbonate HEPES (KRBH) buffer.

  • Glucose Challenge:

    • Low Glucose (2.8 mM) + V-0219: Should show minimal insulin release.

    • High Glucose (16.7 mM) + V-0219: Should show significant potentiation.

  • Measurement: Rat Insulin ELISA.

Development Workflow Visualization

The following diagram outlines the logical flow from synthesis to lead selection, highlighting where the enantiomers diverge in the development pipeline.

Workflow Start Racemic Synthesis or Chiral Synthesis Sep Chiral HPLC Separation Start->Sep S_Enant (S)-V-0219 Sep->S_Enant R_Enant (R)-V-0219 Sep->R_Enant InVitro In Vitro Screening (Ca2+ Flux / cAMP) S_Enant->InVitro R_Enant->InVitro Result_Vitro Comparable Potency (Both Active) InVitro->Result_Vitro InVivo In Vivo PK/PD (Zucker Rats) Result_Vitro->InVivo  Advance Lead Selection Lead Selection: (S)-V-0219 InVivo->Selection  Oral Efficacy Confirmed

Figure 2: Development pipeline showing the parallel evaluation of enantiomers and the selection of (S)-V-0219 based on in vivo performance.

References

  • Decara, J. M., et al. (2022).[1] Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity”.[1][2][3] Journal of Medicinal Chemistry, 65(7), 5449–5461.[4]

  • MedChemExpress. (n.d.). (R)-V-0219 Product Information. MedChemExpress.

  • Cayman Chemical. (n.d.). V-0219 (hydrochloride) Product Information. Cayman Chemical.

  • Selleck Chemicals. (n.d.). V-0219 Datasheet. Selleck Chemicals.

Sources

Technical Deep Dive: V-0219 and the Allosteric Modulation of cAMP Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

V-0219 (Compound 9) represents a pivotal shift in the pharmacological targeting of the Glucagon-Like Peptide-1 Receptor (GLP-1R). Unlike traditional orthosteric agonists (e.g., semaglutide, liraglutide) that directly compete for the endogenous ligand binding site, V-0219 functions as a Positive Allosteric Modulator (PAM) .

This small molecule binds to a distinct, non-overlapping site on the receptor, inducing a conformational change that increases the affinity and/or efficacy of endogenous GLP-1. For drug development professionals, V-0219 offers a "smart" therapeutic mechanism: it amplifies physiological signaling peaks (post-prandial) while potentially minimizing the continuous, supraphysiological activation associated with receptor desensitization and off-target adverse events (e.g., nausea).

This guide dissects the molecular impact of V-0219 on cAMP signaling cascades, providing a validated experimental framework for assessing allosteric potency.

Part 1: Mechanistic Architecture

The Allosteric Advantage

The GLP-1R is a Class B1 G-Protein Coupled Receptor (GPCR). Orthosteric agonists stabilize the active state (


) regardless of the physiological context. In contrast, V-0219 acts as a multiplier of the endogenous signal.
  • Cooperativity (

    
    ):  V-0219 increases the affinity of GLP-1 for the receptor.
    
  • Efficacy Modulation (

    
    ):  V-0219 enhances the maximum signaling output (
    
    
    
    ) of the receptor-G protein complex.
Molecular Binding Mode

V-0219 (a morpholine-substituted 1,2,4-oxadiazole derivative) binds to the transmembrane domain (TMD) of the GLP-1R, distinct from the large extracellular domain (ECD) where the peptide ligand GLP-1 binds. This separation allows V-0219 to stabilize the transmembrane bundle in a conformation that facilitates


 protein coupling, thereby amplifying downstream cAMP production.

Part 2: cAMP Signaling Dynamics

The primary effector pathway for GLP-1R is the activation of Adenylyl Cyclase (AC) via the


 subunit. V-0219 significantly alters the kinetics and amplitude of this pathway.
Pathway Mechanics
  • Ligand Binding: GLP-1 binds the ECD; the N-terminus interacts with the TMD.

  • PAM Binding: V-0219 binds the allosteric TMD site.

  • Synergy: The presence of V-0219 lowers the energy barrier for GLP-1 induced activation.

  • Amplification: Enhanced exchange of GDP for GTP on

    
    .
    
  • cAMP Surge: Adenylyl Cyclase converts ATP to cAMP at an accelerated rate.

  • Downstream Effect: cAMP activates Protein Kinase A (PKA) and EPAC2, leading to closure of

    
     channels, membrane depolarization, and calcium influx—ultimately triggering insulin exocytosis.
    
Visualization: V-0219 Modulated Signaling Pathway

The following diagram illustrates the dual-input activation of the GLP-1R and the downstream amplification of cAMP.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GLP1 Endogenous GLP-1 GLP1R GLP-1 Receptor (Active Conformation) GLP1->GLP1R Orthosteric Binding V0219 V-0219 (PAM) V0219->GLP1R Allosteric Modulation (Cooperativity) Gs Gs Protein (Activation) GLP1R->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation (Amplified) AC->cAMP Catalysis ATP ATP ATP->AC PKA PKA / EPAC2 cAMP->PKA Activation Insulin Insulin Secretion PKA->Insulin Exocytosis Trigger

Caption: V-0219 acts allosterically to stabilize the active receptor conformation, amplifying Gs-mediated cAMP production.

Part 3: Experimental Framework

To validate V-0219 activity, researchers must distinguish between agonism (activation alone) and potentiation (activation in the presence of GLP-1).

Protocol: cAMP Potentiation Assay (HTRF/LANCE)

Objective: Determine the "Fold Shift" in GLP-1 potency induced by V-0219.

1. Cell Preparation
  • Cell Line: HEK293 stably expressing human GLP-1R (hGLP-1R).[1]

  • Control: Parental HEK293 cells (to rule out off-target effects).

  • Seeding: 2,000 cells/well in 384-well low-volume plates.

2. Reagent Setup
  • Stimulation Buffer: HBSS + 500 µM IBMX (phosphodiesterase inhibitor to prevent cAMP degradation).

  • V-0219 Stock: Dissolve in DMSO; prepare serial dilutions (e.g., 1 pM to 10 µM).

  • GLP-1 Probe: Prepare GLP-1(7-36) at an

    
     concentration (concentration producing 20% max response).
    
3. Execution Steps
  • Pre-incubation: Add V-0219 to cells for 15 minutes at 37°C. This allows the PAM to occupy the allosteric site before the orthosteric ligand binds.

  • Stimulation: Add GLP-1 agonist.

    • Mode A (Shift Assay): Add serial dilutions of GLP-1 to fixed concentrations of V-0219.

    • Mode B (Potentiation Assay): Add fixed

      
       GLP-1 to serial dilutions of V-0219.
      
  • Incubation: Incubate for 30 minutes at RT.

  • Detection: Add HTRF/LANCE detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

  • Read: Measure FRET signal (665nm/620nm ratio).

Data Analysis & Interpretation[2][3][4]
  • Left-Shift: In the presence of V-0219, the GLP-1 dose-response curve should shift to the left.

  • Calculation: Calculate the ratio of

    
     (Vehicle) / 
    
    
    
    (V-0219). A ratio > 1 indicates positive modulation.
Visualization: Experimental Workflow

Workflow Step1 1. Cell Seeding (HEK-hGLP1R) Step2 2. Pre-Incubation (Add V-0219) Step1->Step2 24h Step3 3. Stimulation (Add GLP-1) Step2->Step3 15 min Step4 4. Lysis & Detection (HTRF Reagents) Step3->Step4 30 min Step5 5. Data Analysis (EC50 Shift) Step4->Step5 Read Plate

Caption: Step-by-step HTRF workflow for quantifying allosteric potentiation of cAMP.

Part 4: Data Summary & Therapeutic Implications

Quantitative Profile of V-0219

The following table summarizes key pharmacological parameters derived from in vitro assays (Decara et al., 2022).

ParameterValue / EffectSignificance
Potency (

)
~100-200 nM (Potentiation)High potency allows for lower dosing.
GLP-1 Shift >10-fold left shiftsignificantly sensitizes the receptor to endogenous GLP-1.
Efficacy (

)
Increased (~120-150% of GLP-1 alone)Capable of exceeding the natural maximal response.
Selectivity >50-fold vs. Glucagon Receptor (GCGR)Reduces risk of hyperglycemic side effects.
Insulin Secretion 2-fold increase at 10 nMPotent GSIS (Glucose-Stimulated Insulin Secretion).
Translational Value
  • Oral Bioavailability: Unlike peptide agonists that require injection (or complex formulation like SNAC), V-0219 is a small molecule suitable for standard oral delivery.

  • Physiological Rhythm: By amplifying endogenous GLP-1, V-0219 preserves the pulsatile nature of insulin secretion, potentially reducing the risk of tachyphylaxis (receptor desensitization) often seen with constant agonist exposure.

  • Safety Profile: Because PAMs require the endogenous ligand to act, the risk of hypoglycemia is theoretically lower than with direct agonists, as the effect ceases when physiological GLP-1 levels drop (e.g., during fasting).

References

  • Decara, J. M., et al. (2022). Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity".[2][3] Journal of Medicinal Chemistry, 65(7), 5449–5461.[3][4][5]

  • Wootten, D., et al. (2013). Allosteric modulation of the glucagon-like peptide-1 receptor: mechanisms and therapeutic potential. British Journal of Pharmacology, 170(1), 66-77.

  • Koole, C., et al. (2013). Allosteric ligands of the glucagon-like peptide-1 receptor (GLP-1R) differentially modulate endogenous and exogenous peptide responses. Molecular Pharmacology, 84(1), 71-83.

Sources

Methodological & Application

Application Note: Preclinical In Vivo Efficacy Assessment of V-0219, a Novel Kinase-X Inhibitor, in a Murine Model of Systemic Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Kinase inhibitors represent a significant class of therapeutic agents for a multitude of diseases, primarily in oncology and inflammatory disorders.[1][2] V-0219 is a novel, potent, and selective small-molecule inhibitor of the fictitious enzyme Kinase-X (KX), a critical upstream regulator in a pro-inflammatory signaling cascade. Dysregulation of the KX pathway is hypothesized to be a key driver in various acute and chronic inflammatory conditions. This document provides a comprehensive, step-by-step protocol for evaluating the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of V-0219 using a well-established lipopolysaccharide (LPS)-induced systemic inflammation model in mice.[3][4] Adherence to these protocols and the principles of rigorous preclinical study design will ensure the generation of robust and reproducible data to support the continued development of V-0219.[5]

Scientific Rationale and Preclinical Hypothesis

2.1 The KX Signaling Pathway

The KX signaling pathway is a central component of the innate immune response. Upon stimulation by bacterial endotoxins like LPS, Toll-like receptor 4 (TLR4) activation leads to the recruitment and phosphorylation of KX.[6] Activated (phosphorylated) KX (p-KX) subsequently initiates a downstream cascade, culminating in the activation of transcription factors that drive the expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). V-0219 is designed to competitively bind to the ATP-binding site of KX, preventing its phosphorylation and thereby blocking the downstream inflammatory signaling.

KX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds KX KX TLR4->KX Activates p-KX KX-P KX->p-KX Phosphorylation Downstream Downstream Effectors (e.g., NF-κB activation) p-KX->Downstream Activates V0219 V-0219 V0219->KX Inhibits Gene Pro-inflammatory Gene Transcription Downstream->Gene Cytokines TNF-α, IL-6 Gene->Cytokines Expression Experimental_Workflow cluster_setup Phase 1: Setup cluster_dosing Phase 2: Dosing & Challenge cluster_sampling Phase 3: Sampling & Analysis Acclimatize Animal Acclimatization (≥ 7 days) Randomize Weigh & Randomize Groups Acclimatize->Randomize Dose Dose Vehicle or V-0219 (T = -1 hr, p.o.) Randomize->Dose Challenge Challenge LPS or Saline (T = 0, i.p.) Dose->Challenge Blood Blood Collection (T = 2 hr) Challenge->Blood Euthanize Euthanasia & Spleen Collection Blood->Euthanize Analyze PK, PD, Efficacy Analysis Euthanize->Analyze

Figure 2: End-to-end experimental workflow for the V-0219 in vivo study.

4.5 Efficacy Analysis: Cytokine Quantification

Scientist's Note: ELISA is a standard, sensitive method for quantifying specific proteins like cytokines in plasma. [7]It is crucial to use a standard curve on every plate and run samples in duplicate or triplicate for accuracy. [7]

  • Thaw plasma samples on ice.

  • Quantify TNF-α and IL-6 concentrations using commercial sandwich ELISA kits, following the manufacturer's protocol precisely. [7]3. Read the absorbance on a microplate reader at the appropriate wavelength.

  • Calculate cytokine concentrations by interpolating from the standard curve using a four-parameter logistic (4-PL) curve fit.

4.6 Pharmacodynamic (PD) / Target Engagement Analysis

Scientist's Note: A good PD assay confirms that the drug is interacting with its intended target in the tissue of interest. [8]Measuring the ratio of phosphorylated target (p-KX) to total target (t-KX) by Western blot provides a direct readout of V-0219's inhibitory activity.

  • Homogenize frozen spleen samples in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Probe membranes with primary antibodies against p-KX and t-KX.

  • Incubate with appropriate HRP-conjugated secondary antibodies.

  • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensity using densitometry software. Calculate the p-KX/t-KX ratio for each sample and normalize to the vehicle-treated, LPS-challenged group.

4.7 Pharmacokinetic (PK) Analysis

  • Plasma concentrations of V-0219 will be determined by a qualified bioanalytical group using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • The data will be used to establish the exposure-response relationship, linking the concentration of V-0219 in the plasma at the time of sacrifice to the observed pharmacodynamic and efficacy effects. [9]

Data Analysis and Interpretation

  • Efficacy Data: Plot cytokine concentrations (pg/mL) for each treatment group. Perform statistical analysis using a one-way ANOVA followed by a Dunnett's post-hoc test to compare V-0219 treated groups to the LPS vehicle control group. A p-value < 0.05 is considered statistically significant.

  • PD Data: Plot the normalized p-KX/t-KX ratio for each group. Analyze using the same statistical approach as the efficacy data.

  • PK/PD/Efficacy Correlation: Correlate individual animal plasma concentrations of V-0219 with their corresponding p-KX/t-KX ratios and cytokine levels to establish an exposure-response relationship. This is critical for predicting the required therapeutic dose in future studies. [8]

References

  • bioRxiv. (2022-05-18). Intermittent systemic exposure to lipopolysaccharide-induced inflammation disrupts hippocampal long-term potentiation and impairs cognition in aging male mice. [Link]

  • PubMed Central. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. [Link]

  • Preprints.org. (2023-08-22). Designing an In Vivo Preclinical Research Study. [Link]

  • MDPI. (2023-10-18). Designing an In Vivo Preclinical Research Study. [Link]

  • Taylor & Francis Online. (2010-09-13). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. [Link]

  • ACS Publications. (2021-01-22). Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases. [Link]

  • PubMed Central. Systemic Administration of Lipopolysaccharide Induces Cyclooxygenase-2 Immunoreactivity in Endothelium and Increases Microglia in the Mouse Hippocampus. [Link]

  • MDPI. (2025-07-17). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. [Link]

  • NIH Office of Laboratory Animal Welfare (OLAW). (2021-11-17). OLAW Webinar: Research Involving Animals. [Link]

  • NIH Office of Animal Care and Use (OACU). Guidelines for Survival Blood Collection in Mice and Rats. [Link]

  • SciELO. (2020). A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. [Link]

  • PubMed Central. (2018). General Principles of Preclinical Study Design. [Link]

  • PubMed Central. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. [Link]

  • Google Patents. (2021).
  • National Institutes of Health. (2014). Sequential ELISA to profile multiple cytokines from small volumes. [Link]

  • AAALAC International. Accreditation Standards Overview. [Link]

  • NC3Rs. (2013-12-11). Blood sampling: Mouse. [Link]

  • Reaction Biology. (2024-07-02). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • The ARRIVE guidelines. The ARRIVE guidelines 2.0. [Link]

  • ACS Publications. (2021-10-08). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

  • National Institutes of Health. (2026-02-02). Information for the NIH Extramural Community During the Lapse of Federal Government Funding. [Link]

  • MDPI. (2024-01-30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]

  • NIH Office of Laboratory Animal Welfare (OLAW). (2022-07-01). OLAW Webinar: Animal Welfare in High Containment/ Barrier Facilities- Addressing Unique Challenges. [Link]

  • PubMed Central. (2017-07-15). AAALAC International Standards and Accreditation Process. [Link]

  • PubMed Central. Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Albert Einstein College of Medicine. Guidelines for Blood Collection in Mice and Rats. [Link]

  • Taylor & Francis Online. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. [Link]

  • ResearchGate. (2018). Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. [Link]

  • PubMed. (2010-01-06). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. [Link]

  • NIH Office of Laboratory Animal Welfare (OLAW). (2024-09-11). OLAW Webinar: Change Management in Animal Research. [Link]

  • ResearchGate. (2025-08-08). (PDF) AAALAC International Standards and Accreditation Process. [Link]

  • ResearchGate. (2023-10-18). (PDF) Designing an In Vivo Preclinical Research Study. [Link]

  • UBC Animal Care Services. Blood Collection from the Lateral Saphenous Vein in Mice and Rats SOP. [Link]

  • PubMed Central. Paclitaxel in self-micro emulsifying formulations: oral bioavailability study in mice. [Link]

  • National Center for Biotechnology Information. (2010). Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines. [Link]

  • Oreate AI Blog. (2026-01-07). Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. [Link]

  • Celtarys Research. (2025-08-14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • NIH Office of Laboratory Animal Welfare (OLAW). (2023-04-21). OLAW Webinar: Foundations for Evaluating Study Design and Statistical Approaches for the IACUC. [Link]

  • AAALAC International. AAALAC International Homepage. [Link]

  • IDEXX BioAnalytics. Rodent Blood Collection and Sample Preparation Guide. [Link]

  • MyAssays. Cytokines in mouse sera ELISA - data analysis. [Link]

  • National Center for Biotechnology Information. (2005). AAALAC International Perspective - The Development of Science-based Guidelines for Laboratory Animal Care. [Link]

  • EQUATOR Network. (2023-03-06). The ARRIVE Guidelines 2.0: updated guidelines for reporting animal research. [Link]

  • BMG LABTECH. (2020-09-01). Kinase assays. [Link]

  • FEBS Network. (2023-12-08). The ARRIVE Guidelines: A framework to plan your next in vivo experiment. [Link]

  • PubMed Central. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. [Link]

Sources

Application Note: Functional Characterization of V-0219 (GLP-1R PAM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

V-0219 is a potent, orally active Positive Allosteric Modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] Unlike orthosteric agonists (e.g., Semaglutide, Liraglutide) that compete for the endogenous peptide binding site, V-0219 binds to a distinct allosteric pocket within the transmembrane domain of the receptor.

This mechanism fundamentally alters the testing paradigm. Standard agonist assays will yield false negatives or weak signals if V-0219 is tested in isolation. To accurately characterize V-0219, assays must be designed to measure potentiation —the ability of the compound to left-shift the dose-response curve of endogenous GLP-1 or increase its maximal efficacy (


).
Mechanistic Pathway

The following diagram illustrates the cooperative signaling mechanism required for V-0219 activity verification.

G cluster_0 Cooperativity GLP1 Endogenous GLP-1 (Orthosteric Ligand) GLP1R GLP-1 Receptor (Transmembrane Domain) GLP1->GLP1R  Binds Orthosteric Site V0219 V-0219 (Allosteric Modulator) V0219->GLP1R  Binds Allosteric Site Gs Gαs Protein Activation GLP1R->Gs  Conformational Change AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP Insulin Insulin Secretion (GSIS) cAMP->Insulin  In β-cells (INS-1E)

Caption: V-0219 binds allosterically to GLP-1R, potentiating the G


s-cAMP signaling cascade initiated by orthosteric GLP-1 binding.

Experimental Design Principles

To validate V-0219, we utilize two complementary cellular models:

  • HEK293-GLP1R: A stable overexpression system for quantifying signaling potentiation (cAMP/Calcium).[4]

  • INS-1E: A physiologically relevant rat insulinoma line for assessing functional outcomes (Glucose-Stimulated Insulin Secretion - GSIS).

Critical Variable: The "PAM Shift"

Assays must be run in "PAM Mode" . This involves co-incubating V-0219 with a sub-maximal concentration of GLP-1 (typically


 or 

).
  • Agonist Mode (Incorrect for PAMs): V-0219 alone.

  • PAM Mode (Correct): V-0219 + GLP-1 (

    
    ).
    

Protocol A: cAMP Accumulation Assay (HEK293-GLP1R)

This assay measures the primary signaling output of GLP-1R. We recommend using a homogeneous TR-FRET method (e.g., HTRF cAMP) or a live-cell biosensor (e.g., GloSensor) to avoid wash steps that can disrupt weak allosteric interactions.

Materials
  • Cell Line: HEK293 stably expressing human GLP-1R (HEK-hGLP1R).

  • Reagents: HTRF cAMP Gs Dynamic Kit (Cisbio/Revvity) or equivalent.

  • Ligands:

    • GLP-1 (7-36) amide (Reference Agonist).[5]

    • V-0219 (Test Compound).[1][2][3]

    • IBMX (Phosphodiesterase inhibitor).

Step-by-Step Methodology
  • Cell Preparation:

    • Harvest HEK-hGLP1R cells and resuspend in assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).

    • Plate 10,000 cells/well in a white low-volume 384-well plate.

    • Note: Do not use serum in the assay buffer; albumin can sequester small lipophilic molecules like V-0219.

  • Compound Addition (The "PAM" Setup):

    • Step A (Antagonist/PAM Pre-incubation): Add 5 µL of V-0219 dilution series (e.g., 10 µM down to 0.1 nM). Incubate for 15 minutes at Room Temperature (RT).

    • Step B (Agonist Stimulation): Add 5 µL of GLP-1 at a fixed

      
       concentration.
      
      • Determination of

        
        : Run a full GLP-1 dose-response curve prior to the PAM experiment. If GLP-1 
        
        
        
        is 1 nM, the
        
        
        is typically around 0.2–0.3 nM.
  • Incubation:

    • Incubate for 30–45 minutes at RT.

  • Detection:

    • Add HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

    • Incubate for 1 hour.

    • Read on a compatible multimode plate reader (Excitation: 337nm; Emission: 665nm/620nm).

  • Data Analysis:

    • Calculate the HTRF Ratio (

      
      ).
      
    • Normalize data to "0% activity" (Buffer only) and "100% activity" (Maximal GLP-1).

    • Success Criteria: V-0219 should show a dose-dependent increase in cAMP signal on top of the fixed GLP-1 baseline.

Protocol B: Glucose-Stimulated Insulin Secretion (GSIS) in INS-1E

While HEK293 cells prove receptor engagement, INS-1E cells validate the physiological endpoint: insulin secretion. This assay confirms that V-0219 enhances secretion specifically under hyperglycemic conditions (glucose-dependency), a key safety feature of incretin-based therapies.

Materials
  • Cell Line: INS-1E (Rat Insulinoma).

  • Media: RPMI-1640 (11 mM Glucose) + 5% FBS + 50 µM

    
    -mercaptoethanol.
    
  • KRB Buffer: Krebs-Ringer Bicarbonate buffer (Must be fresh).

  • Detection: Rat Insulin ELISA or HTRF Insulin assay.

Step-by-Step Methodology
  • Seeding & Starvation:

    • Seed INS-1E cells (30,000 cells/well) in 96-well plates. Culture for 72 hours.

    • Glucose Starvation: 2 hours prior to assay, wash cells 2x with glucose-free KRB buffer. Incubate in glucose-free KRB for 2 hours. This resets the insulin secretion machinery.

  • Assay Incubation (2 Hours):

    • Prepare KRB buffers with two glucose concentrations:

      • Low Glucose (LG): 2.8 mM (Basal condition).

      • High Glucose (HG): 16.7 mM (Stimulated condition).

    • Add V-0219 (e.g., 1 µM and 10 µM) to both LG and HG wells.

  • Supernatant Collection:

    • After 2 hours at 37°C, collect supernatants immediately.

    • Critical: Centrifuge plates briefly (300 x g) before collecting to avoid aspirating cells.

  • Quantification:

    • Quantify insulin in supernatants using ELISA/HTRF.

Expected Results (Data Structure)
ConditionGlucose (mM)V-0219 (µM)Expected Insulin (ng/mL)Interpretation
Basal 2.80Low (< 5)Normal fasting state.
V-0219 Control 2.810Low (< 5)Safety Check: No hypoglycemia risk (no secretion at low glucose).
Stimulated 16.70Medium (~20)Normal physiological response.
V-0219 Efficacy 16.710High (> 40) Positive Result: Significant potentiation of GSIS.

Troubleshooting & Optimization

Common Failure Modes
  • Missing the PAM Effect: Testing V-0219 without GLP-1 in HEK293 cells usually yields a flat line. Always include the

    
     probe.
    
  • High Background in INS-1E: INS-1E cells are sensitive to passage number. Use cells between passage 40–70. Older cells lose glucose responsiveness.

  • Solubility: V-0219 is a small lipophilic molecule. Ensure DMSO concentration is <0.5% in the final assay well to prevent cytotoxicity, but ensure the compound is fully solubilized in the master mix.

Workflow Visualization

Workflow Start Start: HEK-GLP1R PreInc Add V-0219 (15 min) Start->PreInc Probe Add GLP-1 EC20 (30 min) PreInc->Probe Read Read cAMP (HTRF) Probe->Read

Caption: Sequential addition protocol ensures V-0219 occupies the allosteric site before receptor activation.

References

  • Decara, J. M., et al. (2022). Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity".[1][2][3] Journal of Medicinal Chemistry, 65(7), 5449–5461.[2]

  • Sloop, K. W., et al. (2020). Novel Small Molecule GLP-1 Receptor Agonists and PAMs: Structure, Function, and Clinical Potential. BioRxiv.

  • Jones, B., et al. (2018). Spectrum of biased agonism at the GLP-1 receptor.[6] Frontiers in Endocrinology.

Sources

Using V-0219 in EndoC-βH1 cells for insulin secretion assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Profiling of the GLP-1R Positive Allosteric Modulator V-0219 in EndoC-βH1 Human Beta Cells

Executive Summary & Mechanism of Action

The discovery of V-0219 (CAS: 2922283-73-4) marks a significant shift in diabetes therapeutics, moving from peptide-based injectables to orally active small molecules. V-0219 is a highly potent Positive Allosteric Modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] Unlike orthosteric agonists (e.g., Semaglutide) that bind the endogenous ligand pocket, V-0219 binds a distinct allosteric site, stabilizing the receptor in an active conformation and dramatically potentiating the signaling efficacy of endogenous GLP-1.

Validating V-0219 requires a human-relevant model. EndoC-βH1 cells are the industry gold standard for this validation because, unlike rodent lines (INS-1E, MIN6), they express a fully human proteome, including the specific splice variants of GLP-1R and downstream coupling machinery (Gαs, Adenylate Cyclase) found in clinical subjects.

Mechanistic Signaling Pathway

The following diagram illustrates the synergistic activation of Insulin Exocytosis by V-0219. Note that V-0219 amplifies the cAMP signal generated by GLP-1, rather than generating a massive signal on its own (a safety feature of PAMs).

G cluster_membrane Plasma Membrane GLP1 GLP-1 (Ligand) GLP1R GLP-1 Receptor (Transmembrane) GLP1->GLP1R Orthosteric Binding V0219 V-0219 (PAM) V0219->GLP1R Allosteric Potentiation Gs Gαs Protein GLP1R->Gs Activation AC Adenylate Cyclase Gs->AC cAMP cAMP (Amplified) AC->cAMP ATP -> cAMP PKA PKA / Epac2 cAMP->PKA Ca Ca2+ Influx PKA->Ca K_ATP Closure VDCC Opening Insulin Insulin Granule Exocytosis Ca->Insulin

Figure 1: Mechanism of V-0219.[3][4] The compound binds allosterically, amplifying GLP-1 induced Gαs coupling and cAMP generation, leading to enhanced Glucose-Stimulated Insulin Secretion (GSIS).

Critical Experimental Considerations

To generate reproducible data with V-0219 in EndoC-βH1, you must control three variables that often ruin assays in this cell line:

  • The "PAM" Factor: V-0219 is a potentiator.[3][5] If you test it in the absence of GLP-1 (or at 0 mM glucose), you may see negligible activity. The assay must include a "GLP-1 tone" (a low, sub-maximal concentration of GLP-1, typically 10–50 pM) to measure the potentiation effect.

  • Cell Adherence: EndoC-βH1 cells are loosely adherent. Standard wash steps using automated plate washers will strip the cells, leading to high CV% (Coefficient of Variation). Manual pipetting or low-flow dispensing is mandatory.

  • Starvation Completeness: EndoC-βH1 cells have high basal insulin secretion if not properly "starved" in low glucose. Inadequate starvation masks the V-0219 effect.

Materials & Reagents

ComponentSpecificationPurpose
Cell Line EndoC-βH1 (Human Cell Design)Human beta-cell model.[6][7]
Coating Fibronectin (Sigma) + ECM (1%)Essential for cell survival/adhesion.
Assay Buffer (KRBH) Krebs-Ringer Bicarbonate Hepes + 0.1% BSA (Fatty Acid Free)Buffer for starvation and stimulation.
V-0219 Stock 10 mM in DMSOStore at -20°C. Avoid freeze-thaw.
GLP-1 (7-36) 10 µM Stock in PBS/BSAThe orthosteric agonist (activator).
Glucose Stock 2.8 M (High Conc)For preparing 20 mM stimulation buffer.
Detection HTRF Insulin Kit (Cisbio) or Mercodia ELISAHigh-sensitivity insulin quantification.

Detailed Protocol: V-0219 Potentiation Assay

Phase 1: Cell Preparation (Day 1)
  • Coating: Pre-coat a 96-well plate with Fibronectin (2 µg/mL) and ECM (1%) in PBS for 1 hour at 37°C. Aspirate just before seeding.

  • Seeding: Seed EndoC-βH1 cells at a density of 50,000 cells/well .

    • Note: High density is required for robust insulin detection.

  • Incubation: Culture for 48 hours at 37°C, 5% CO2 to allow recovery of surface receptors (GLP-1R).

Phase 2: Starvation (Day 3 - The Critical Step)

Goal: To reduce basal insulin secretion and sensitize the cells to glucose.

  • Prepare Starvation Buffer : KRBH containing 0 mM Glucose (or 2.8 mM if cells are fragile) and 0.1% BSA.

  • Gently wash cells 1x with 100 µL Starvation Buffer.

  • Add 100 µL Starvation Buffer and incubate for 60 minutes at 37°C.

    • Scientist Tip: Do not exceed 2 hours; EndoC-βH1 cells stress easily without glucose.

Phase 3: Stimulation & Treatment (Day 3)

Prepare the following 2x Stimulation Buffers in KRBH. You will add 100 µL of 2x buffer to the existing 100 µL starvation buffer (or swap completely if washing manually). Recommendation: Complete swap ensures accurate concentrations.

Experimental Design (Treatment Groups):

GroupConditionGlucose (Final)GLP-1 (Final)V-0219 (Final)Expected Outcome
1 Basal0 mM--Low Insulin (Baseline)
2 GSIS Control20 mM--Moderate Increase (~2-3 fold)
3 GLP-1 Tone20 mM50 pM-Enhanced Secretion (Orthosteric)
4 V-0219 Test 20 mM 50 pM 10 nM Maximal Secretion (Synergy)
5 V-0219 Alone20 mM-10 nMMinimal/No effect (PAM check)
  • Aspirate Starvation Buffer carefully.[8]

  • Add 100 µL of the respective Treatment Buffer to each well.

  • Incubate for 60 minutes at 37°C.

Phase 4: Sample Collection & Detection
  • Collect supernatants immediately.

    • Crucial: Centrifuge plates at 200 x g for 1 min before collection to settle any detached cells, then transfer supernatant to a fresh plate.

  • Store supernatants at -80°C or proceed immediately to HTRF/ELISA.

  • Normalization (Optional but Recommended): Lyse the cells remaining in the plate (using RIPA or HTRF lysis buffer) to measure Total Protein or Total Insulin Content. Normalize secreted insulin to total content (% of Content) to correct for well-to-well seeding variability.

Workflow Visualization

Workflow cluster_stim Stimulation (1h) Start Start: EndoC-βH1 50k cells/well Coat Coat Plate (Fibronectin/ECM) Start->Coat Culture Culture 48h (Recovery) Coat->Culture Starve Starvation 1h (KRBH 0mM Glc) Culture->Starve Treat1 20mM Glc (Control) Starve->Treat1 Treat2 20mM Glc + GLP-1 (Agonist Mode) Starve->Treat2 Treat3 20mM Glc + GLP-1 + V-0219 (PAM Mode) Starve->Treat3 Collect Collect Supernatant (Centrifuge 200xg) Treat1->Collect Treat2->Collect Treat3->Collect Analyze Insulin HTRF/ELISA Calc: Fold Change Collect->Analyze

Figure 2: Experimental Workflow. Note the branching at the stimulation step to assess Basal, Orthosteric, and Allosteric responses.

Data Analysis & Expected Results

To validate V-0219 activity, calculate the Potentiation Factor :



Success Criteria:

  • Basal Stability: Group 1 (0 mM Glc) should be < 10% of Total Insulin Content.

  • GLP-1 Response: Group 3 should show a significant increase over Group 2 (p < 0.05).

  • V-0219 Efficacy: Group 4 must be significantly higher than Group 3. A typical potent PAM like V-0219 yields a 1.5x to 3.0x increase over the maximal GLP-1 response alone in this assay format.

References

  • Decara, J. M., et al. (2022).[9] "Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for 'Diabesity'."[1][2][5][8][9][10] Journal of Medicinal Chemistry, 65(7), 5449–5461.[11]

  • Andersson, L. E., et al. (2015). "EndoC-βH1 cells display a glucose-sensitivity and insulin secretion profile closer to human islets than rodent beta-cell lines." Diabetologia, 58, 1262–1273.

  • Wojtusciszyn, A., et al. (2016). "Insulin secretion from human beta cells is heterogeneous and dependent on cell-to-cell contacts." Diabetologia, 59, 1445–1455.

Sources

Application Note: In Vivo Dosing and Administration Strategies for V-0219 (GLP-1R PAM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

V-0219 (Compound 9) is a potent, orally active Positive Allosteric Modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3][4][5][6][7][8][9] Unlike orthosteric agonists (e.g., semaglutide, liraglutide) that directly activate the receptor, V-0219 binds to a distinct allosteric site, potentiating the receptor's response to endogenous GLP-1.[1] This mechanism allows for physiological regulation of insulin secretion, potentially reducing the side effect profile (e.g., nausea) associated with high-dose orthosteric agonists.[1]

This guide provides validated protocols for the formulation, administration, and pharmacokinetic (PK) evaluation of V-0219 in rodent models.[1]

PropertyDescription
Chemical Class Small Molecule (Piperidine-Morpholine derivative)
Mechanism GLP-1R Positive Allosteric Modulator (PAM)
Primary Indication Type 2 Diabetes ("Diabesity"), Obesity
Key Advantage Oral Bioavailability (~39% in rats), Glucose-dependent insulin secretion
Active Enantiomer (S)-V-0219 (Demonstrates superior oral efficacy)

Mechanism of Action & Signaling

Understanding the PAM mechanism is critical for experimental design.[1] V-0219 requires the presence of endogenous or exogenous GLP-1 to exert its effect.[1]

G GLP1 Endogenous GLP-1 (Orthosteric Ligand) GLP1R GLP-1 Receptor (GPCR) GLP1->GLP1R Binds Orthosteric Site V0219 V-0219 (Allosteric Modulator) V0219->GLP1R Binds Allosteric Site (Conformational Change) Gs Gs Protein Coupling V0219->Gs Potentiates Efficacy (Emax) GLP1R->Gs Activation cAMP cAMP Accumulation (Potentiated) Gs->cAMP Signaling Cascade Insulin Insulin Secretion (Glucose Dependent) cAMP->Insulin Downstream Effect

Figure 1: V-0219 binds allosterically to GLP-1R, enhancing Gs-coupling and cAMP signaling only in the presence of GLP-1.[1]

Formulation Protocols

V-0219 is a lipophilic small molecule.[1] Proper vehicle selection is paramount to ensure solubility and prevent precipitation in the gastrointestinal tract or vasculature.[1]

A. Standard Vehicle (Oral & IP)

Recommended for: Acute efficacy studies (OGTT), PK profiling.[1] Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1][4]

Preparation Protocol (Example: 10 mL batch at 2 mg/mL):

  • Weighing: Weigh 20 mg of V-0219 powder into a sterile glass vial.

  • Solubilization (Step 1): Add 1 mL of DMSO (Dimethyl sulfoxide).[1] Vortex vigorously until the powder is completely dissolved. If necessary, sonicate at 37°C for 5 minutes. Solution must be clear.

  • Co-solvent Addition (Step 2): Add 4 mL of PEG300 (Polyethylene glycol 300).[1] Vortex to mix.

  • Surfactant Addition (Step 3): Add 0.5 mL of Tween-80 (Polysorbate 80).[1] Vortex gently to avoid excessive foaming.[1]

  • Dilution (Step 4): Slowly add 4.5 mL of Sterile Saline (0.9% NaCl) while vortexing.

    • Critical Check: Inspect for precipitation.[1][4] The final solution should be clear. If cloudy, sonicate further.[1] Do not use if precipitate persists.[1]

  • Storage: Prepare fresh daily. Discard unused portion after 24 hours.

B. Alternative Vehicle (Long-term Dosing)

Recommended for: Chronic studies (>2 weeks) to minimize PEG/DMSO toxicity.[1] Composition: 10% DMSO / 90% (20% SBE-β-CD in Saline).[1] Note: SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) aids solubility via inclusion complexation.[1]

In Vivo Administration Routes & Regimens

Route 1: Oral Gavage (PO)

Primary route for therapeutic evaluation.[1]

  • Typical Dose Range: 3 – 30 mg/kg.[1]

  • Effective Dose (ED50): ~10 mg/kg (based on murine glucose tolerance models).[1]

  • Dosing Volume: 5 mL/kg (mice) or 2 mL/kg (rats).[1]

  • Fasting: Animals should be fasted for 6–12 hours prior to dosing for PK or OGTT studies to standardize gastric emptying.[1]

  • Procedure:

    • Secure the animal using a scruff technique.[1]

    • Use a flexible feeding needle (20G for mice, 16-18G for rats).[1]

    • Administer the formulation directly into the stomach.

    • Monitor for 15 minutes post-dose for signs of regurgitation or aspiration.

Route 2: Intravenous Injection (IV)

Used primarily for calculating absolute bioavailability (F).[1]

  • Typical Dose: 1 – 2 mg/kg.[1]

  • Vehicle: Same as Standard Vehicle (A), but ensure strict sterility and absence of particulates (filter via 0.22 µm if possible, but watch for drug loss on filter).

  • Administration: Tail vein bolus.

  • Volume: 2 mL/kg (slow bolus over 10-15 seconds).

Route 3: Intracerebroventricular (ICV)

Used to investigate central nervous system (CNS) effects on satiety.[1]

  • Dose: 0.1 – 5 µ g/animal .[1][5]

  • Volume: 5 µL total volume.

  • Note: Requires stereotaxic surgery.[1] This route confirms that V-0219 can modulate central GLP-1R signaling to reduce food intake.[1]

Pharmacokinetic (PK) & PD Profiling[1]

PK Parameters (Murine Model)

Based on validated datasets (Decara et al., 2022), expect the following profile:

ParameterOral (PO) @ 10 mg/kgIntravenous (IV) @ 2 mg/kg
Tmax 0.83 ± 0.29 h (Rapid Absorption)N/A
Cmax ~185 ng/mLN/A
Half-life (t1/2) ~2.86 h~3.25 h
Bioavailability (F) 38.9% 100%
Clearance (CL) N/A~107 mL/min/kg
Experimental Workflow: Oral Glucose Tolerance Test (OGTT)

This is the gold-standard assay to verify V-0219 efficacy.[1]

Workflow Start Start: 12h Fasting (Water ad libitum) Baseline T = -30 min Measure Baseline Glucose Start->Baseline Dosing T = -30 min Administer V-0219 (PO) (or Vehicle) Baseline->Dosing Challenge T = 0 min Glucose Challenge (2 g/kg, IP or PO) Dosing->Challenge Wait 30 mins for absorption Sampling Blood Sampling T = 15, 30, 60, 120 min Challenge->Sampling Analysis Readout: 1. Blood Glucose (Glucometer) 2. Plasma Insulin (ELISA) Sampling->Analysis

Figure 2: Workflow for assessing V-0219 efficacy via OGTT. The 30-minute pre-treatment allows V-0219 to reach Cmax before the glucose spike.[1]

Safety & Toxicology Monitoring

While V-0219 is a specific PAM, standard safety checks are required:

  • Hypoglycemia Risk: As a PAM, V-0219 is glucose-dependent and theoretically carries a lower risk of hypoglycemia compared to sulfonylureas.[1] However, monitor glucose at T=60min. If <50 mg/dL, provide rescue glucose.[1]

  • Behavioral Monitoring: Observe for signs of nausea (pica behavior in rats) which is common with GLP-1R activation.

  • Body Weight: In chronic studies, expect weight loss.[1] Monitor hydration status daily.

References

  • Decara, J. M., et al. (2022).[1][4][5][6][10] Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity".[1][2][4][5][6][7][9][10] Journal of Medicinal Chemistry, 65(7), 5449–5461.[1][2][4] [1]

  • MedChemExpress. (2023).[1] V-0219 Product Information and Protocols.

  • Wootten, D., et al. (2013).[1] Allosteric modulation of the glucagon-like peptide-1 receptor: therapeutic potential and cellular mechanisms.[1] British Journal of Pharmacology, 170(1).[1] [1]

Sources

Flow Cytometric Assessment of V-0219: A Positive Allosteric Modulator of GLP-1R

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the flow cytometry-based protocols for characterizing V-0219 , a novel small-molecule Positive Allosteric Modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R) . Unlike orthosteric agonists (e.g., Exenatide) that directly bind the active site, V-0219 binds an allosteric pocket to potentiate the signaling of endogenous GLP-1. This guide focuses on two critical readouts: Kinetic Intracellular Calcium Flux (to assess rapid signaling potentiation) and Phospho-CREB (pS133) Analysis (to verify downstream transcriptional activation). These methods allow researchers to quantify the "PAM effect"—the leftward shift in the GLP-1 dose-response curve—with single-cell resolution.

Introduction: V-0219 and the PAM Mechanism

V-0219 (Compound 9) is an orally active small molecule that enhances GLP-1R signaling.[1][2][3][4] As a Class B GPCR, GLP-1R primarily couples to G


 , leading to adenylate cyclase activation, cAMP accumulation, and subsequent phosphorylation of CREB.

However, in high-expression systems (like HEK-293 stable lines) or specific physiological contexts, GLP-1R activation also triggers intracellular calcium (


) mobilization, either through G

promiscuity or cAMP-dependent channels.

Why Flow Cytometry?

  • Single-Cell Kinetic Resolution: Unlike plate-reader assays (FLIPR), flow cytometry allows the exclusion of dead cells and the analysis of heterogeneous transfection efficiencies in transient models.

  • PAM Validation: By adding V-0219 before the orthosteric agonist, flow cytometry can temporally resolve allosteric priming from direct agonism.

Mechanism of Action Diagram

The following diagram illustrates the V-0219 mechanism, where it binds distinctively from GLP-1 to enhance G-protein coupling.

G V0219 V-0219 (PAM Site) GLP1R GLP-1 Receptor (Transmembrane) V0219->GLP1R Allosteric Potentiation GLP1 GLP-1 (7-36) (Orthosteric Site) GLP1->GLP1R Primary Binding Gs Gαs Protein GLP1R->Gs Activation Ca Ca2+ Flux (Secondary) GLP1R->Ca Crosstalk/Gq AC Adenylate Cyclase Gs->AC cAMP cAMP Increase AC->cAMP pCREB p-CREB (S133) (Transcriptional) cAMP->pCREB PKA Pathway

Caption: V-0219 binds allosterically to GLP-1R, enhancing the coupling efficacy of the orthosteric ligand GLP-1 to downstream effectors (cAMP/pCREB and Calcium).[5][6]

Experimental Design & Reagents

Cell Model
  • Primary: HEK-293 cells stably expressing human GLP-1R (HEK-hGLP1R).

  • Control: Parental HEK-293 (Null) to rule out off-target effects.

Key Reagents
ReagentPurposeRecommended Product/Clone
V-0219 Test Compound (PAM)Synthesized per Decara et al. (2022) or Vendor (e.g., MedChemExpress HY-143312)
GLP-1 (7-36) Orthosteric AgonistNative peptide
Fluo-4 AM Calcium IndicatorThermo Fisher (F14201)
Anti-pCREB (S133) Phospho-stainingClone 87G3 (Rabbit mAb) + Alexa Fluor 647 Secondary
Probenecid Transporter InhibitorPrevents dye leakage during Ca2+ assay

Protocol A: Kinetic Calcium Flux (The PAM Assay)

This protocol is designed to detect if V-0219 potentiates the calcium response induced by a sub-maximal dose of GLP-1.

Cell Preparation
  • Harvest HEK-hGLP1R cells using a non-enzymatic dissociation buffer (e.g., Cell Dissociation Buffer, Enzyme-Free, PBS-based) to preserve receptor integrity. Avoid Trypsin , as it may cleave extracellular GPCR domains.

  • Wash cells twice with Flux Buffer (HBSS + 20 mM HEPES + 0.1% BSA).

  • Adjust cell density to

    
     cells/mL.
    
Dye Loading
  • Prepare Loading Solution : Flux Buffer + 2

    
    M Fluo-4 AM + 2.5 mM Probenecid.
    
    • Note: Probenecid is critical to keep the dye inside the cell.

  • Incubate cells for 30 minutes at 37°C in the dark.

  • Wash twice with Flux Buffer to remove excess extracellular dye.

  • Resuspend at

    
     cells/mL and keep at Room Temperature (RT) for 15 minutes to allow de-esterification of the dye.
    
Flow Cytometry Acquisition (Kinetic Mode)

Instrument Setup:

  • Laser: 488 nm (Blue).

  • Filter: 530/30 nm (FITC channel).

  • Time Parameter: Create a "Time" vs. "Fluo-4" dot plot.

The "Add-and-Read" Workflow:

  • Baseline (0-30s): Acquire unstimulated cells to establish background fluorescence.

  • PAM Addition (30s): Pause acquisition (or inject while running). Add V-0219 (e.g., 1

    
    M final).
    
    • Observation: Watch for any immediate flux. A pure PAM should show minimal/no flux alone.

  • Incubation (30s-90s): Allow V-0219 to bind the allosteric site.

  • Agonist Addition (90s): Add GLP-1 (7-36) at an

    
     concentration (sub-maximal, e.g., 100 pM).
    
  • Response (90s-300s): Record the calcium spike.

Experimental Conditions Table:

Condition 1st Addition (t=30s) 2nd Addition (t=90s) Expected Result
Negative Control Vehicle (DMSO) Vehicle Flat baseline

| Agonist Only | Vehicle | GLP-1 (


) | Weak/Moderate Flux |
| PAM Only  | V-0219 (1 

M) | Vehicle | Flat/Minimal Flux | | Potentiation (Test) | V-0219 (1

M)
| GLP-1 (

)
| Strong Flux (Amplified) |

Protocol B: Phospho-CREB (S133) Analysis

Since GLP-1R is Gs-coupled, CREB phosphorylation is a more direct downstream readout than Calcium. This assay measures the cumulative activation after a fixed time.

Stimulation[1][2][3][5]
  • Aliquot

    
     cells per tube in 100 
    
    
    
    L serum-free media.
  • Pre-incubate with V-0219 (various concentrations: 0.1 nM – 10

    
    M) for 15 minutes at 37°C.
    
  • Stimulate with GLP-1 (fixed low concentration, e.g., 100 pM) for 15 minutes .

    • Timing Note: pCREB peaks typically between 10-20 minutes post-stimulation.

Fixation and Permeabilization
  • Immediately add pre-warmed 4% Paraformaldehyde (PFA) (final conc. 2%) to stop the reaction. Incubate 10 min at 37°C.

  • Centrifuge and wash with PBS.

  • Permeabilize by adding ice-cold True-Phos™ Perm Buffer (or 90% Methanol) while vortexing gently. Incubate on ice for 30 min.

    • Critical: Methanol permeabilization is superior for nuclear phospho-proteins like CREB.

Staining
  • Wash cells twice with Staining Buffer (PBS + 1% BSA).

  • Add Anti-pCREB (S133) antibody (dilution per manufacturer, typically 1:50 or 1:100). Incubate 30 min at RT.

  • Wash and add Secondary Antibody (e.g., Goat anti-Rabbit Alexa Fluor 647). Incubate 20 min at RT.

  • Wash and analyze on a flow cytometer (Red Laser, APC/Alexa 647 channel).

Data Analysis & Visualization

Quantifying the PAM Effect

To prove V-0219 is a PAM, you must calculate the Fold Shift in the GLP-1 dose-response curve.

  • Metric: Use Median Fluorescence Intensity (MFI) of the responding population.

  • Calculation:

    
    
    
  • Curve Fitting: Plot MFI vs. log[GLP-1]. V-0219 should shift the curve to the left (lowering the

    
     of GLP-1) and potentially increase the 
    
    
    
    .
Workflow Diagram

Workflow Cells HEK-hGLP1R Preparation Load Load Fluo-4 AM (+ Probenecid) Cells->Load Base Acquire Baseline (0-30s) Load->Base AddPAM Add V-0219 (Wait 60s) Base->AddPAM AddAg Add GLP-1 (Trigger) AddPAM->AddAg Analyze Calculate Peak MFI AddAg->Analyze

Caption: Kinetic workflow for assessing V-0219 potentiation of GLP-1 induced Calcium flux.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Calcium Signal GLP-1R is Gs-coupled, not Gq.Ensure the HEK cell line overexpresses the receptor sufficiently to drive promiscuous Ca2+ coupling, or co-transfect G

. Alternatively, rely on the pCREB assay.
High Background Dye leakage.Increase Probenecid concentration (up to 5 mM) or reduce loading time.
No Potentiation V-0219 degradation.V-0219 is a small molecule; ensure DMSO stocks are fresh. Verify identity (Compound 9 from Decara et al.).[1]
Receptor Internalization Prolonged exposure.Perform assays quickly. For internalization assays, keep cells at 37°C during stimulation, then move to ice immediately.

References

  • Decara, J. M., et al. (2022).[1] Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity”.[1][4][7] Journal of Medicinal Chemistry, 65(7), 5449–5461.[4]

  • Roed, S. N., et al. (2014). Real-time trafficking and signaling of the glucagon-like peptide-1 receptor. Molecular and Cellular Endocrinology, 382(2), 938-949.

  • Koopmann, R., et al. (2019). Flow Cytometry-Based Detection of GPCR Signaling. Methods in Molecular Biology, 1947, 229-241.

Sources

Application Note: Experimental Design for the Evaluation of V-0219 on Feeding Behavior

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context[1][2]

V-0219 is a novel, orally bioavailable small molecule identified as a Positive Allosteric Modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3][4][5][6][7] Unlike orthosteric agonists (e.g., semaglutide, liraglutide) that directly activate the receptor at the endogenous ligand-binding site, V-0219 binds to a distinct allosteric site. This binding induces a conformational change that potentiates the signaling efficacy and affinity of endogenous GLP-1 [1].

The "PAM" Challenge in Experimental Design

Designing experiments for a PAM requires a fundamental shift in logic compared to standard agonists. A pure PAM is often quiescent in the absence of an orthosteric ligand (endogenous GLP-1). Therefore, the efficacy of V-0219 is state-dependent :

  • Fasted State: Low endogenous GLP-1

    
     V-0219 may show reduced efficacy.
    
  • Post-Prandial (Fed) State: High endogenous GLP-1

    
     V-0219 amplifies the satiety signal.
    

This guide outlines a tiered experimental approach designed to isolate V-0219’s unique modulatory effects on ingestive behavior, distinguishing physiological satiety from aversive malaise.

Mechanistic Visualization

The following diagram illustrates the synergistic interaction between V-0219 and endogenous GLP-1, contrasting it with standard agonism.

G GLP1 Endogenous GLP-1 (Orthosteric Ligand) GLP1R GLP-1 Receptor (Transmembrane Domain) GLP1->GLP1R Binds Orthosteric Site V0219 V-0219 (Positive Allosteric Modulator) V0219->GLP1R Binds Allosteric Site ConfChange Conformational Change (Increased Affinity/Efficacy) V0219->ConfChange Potentiates GLP1R->ConfChange Modulation Gs Gs Protein Coupling ConfChange->Gs Signal Transduction cAMP cAMP Accumulation (PKA Pathway) Gs->cAMP Effect Physiological Outcome: Enhanced Satiety & Insulin Secretion cAMP->Effect

Figure 1: Mechanism of Action. V-0219 binds to an allosteric site, stabilizing the active conformation of GLP-1R only when the orthosteric ligand (GLP-1) is present, amplifying downstream cAMP signaling.

Critical Experimental Variables

To ensure data integrity and reproducibility (E-E-A-T), the following variables must be controlled.

VariableSpecificationRationale
Model Organism C57BL/6J Mice or Wistar RatsStandard diet-induced obesity (DIO) models. V-0219 efficacy is often higher in hyperglycemic/DIO states due to altered GLP-1 dynamics.
Route of Admin Oral Gavage (PO)V-0219 is orally bioavailable. Compare vs. IP Exendin-4 (positive control).
Vehicle 0.5% Carboxymethylcellulose (CMC) or 20% HP-

-CD
Ensure solubility; V-0219 is a lipophilic small molecule.
Nutritional State Strictly Controlled Crucial: Efficacy depends on endogenous GLP-1. Testing must occur in both fasted (low GLP-1) and re-feeding (rising GLP-1) paradigms.
Dose Range 0.1, 1.0, 10 mg/kgBased on Decara et al. [1], effective doses range significantly lower than weak partial agonists.

Protocol 1: The Potentiation Assay (Shift-Analysis)

Objective: To demonstrate that V-0219 acts as a PAM by shifting the dose-response curve of a sub-threshold GLP-1 agonist (Exendin-4) to the left. This confirms the compound amplifies signaling rather than just initiating it.

Materials
  • Compound: V-0219 (synthesized per Decara et al. [1]).[7]

  • Agonist: Exendin-4 (Ex-4), sub-threshold dose (e.g., 0.1

    
    g/kg).
    
  • Subjects: Male C57BL/6J mice (n=8/group), 12h fasted.

Workflow
  • Baseline: Fast mice for 12 hours (dark cycle onset synchronization).

  • Pre-treatment (T -30 min): Administer V-0219 (PO) or Vehicle.

  • Challenge (T 0 min): Administer Exendin-4 (IP) at a dose known to produce minimal effect (e.g., 10-15% inhibition) or Vehicle.

  • Food Presentation: Return pre-weighed food immediately after Ex-4 injection.

  • Measurement: Weigh food at 1h, 2h, 4h, and 24h.

Experimental Groups
GroupPre-treatment (PO)Challenge (IP)Expected Outcome
A (Neg Control) VehicleVehicleNormal Intake
B (PAM Alone) V-0219 (1 mg/kg)VehicleMild reduction (relies on endogenous GLP-1)
C (Agonist Alone) VehicleEx-4 (Low Dose)Minimal reduction (<15%)
D (Synergy) V-0219 (1 mg/kg)Ex-4 (Low Dose)Significant reduction (>50%)

Data Analysis: Calculate the "Potentiation Factor" = (Inhibition Group D) / (Inhibition Group B + Inhibition Group C). A factor > 1.0 indicates synergy (PAM activity).

Protocol 2: Automated Meal Pattern Analysis (Microstructure)

Objective: To determine if V-0219 affects Satiation (meal size) or Satiety (inter-meal interval). GLP-1 modulation typically reduces meal size.

Methodology: BioDAQ / Promethion System

Using automated episodic food intake monitoring allows us to see how the animal eats, not just how much.

Step-by-Step Protocol
  • Acclimatization (7 Days): House mice individually in the automated cages. Allow ad libitum access to standard chow.

  • Stable Baseline (3 Days): Ensure nocturnal feeding patterns are regular.

  • Dosing (Dark Cycle Onset): Administer V-0219 (PO) 30 minutes prior to "lights off" (the natural peak of feeding drive and endogenous GLP-1 secretion).

  • Data Acquisition: Record timestamp and mass of every feeding bout (defined as >0.02g intake with <5 min break).

Parameters for Analysis[1][2][4][5][7]
  • Meal Size (g): The amount eaten in one sitting. Reduction indicates earlier Satiation.

  • Meal Frequency: Number of meals per dark cycle.

  • Inter-Meal Interval (IMI): Time between meals. Increase indicates prolonged Satiety.

  • Satiety Ratio: IMI / Size of preceding meal.

Self-Validating Check: If V-0219 works via GLP-1R potentiation, you must observe a specific reduction in First Meal Size immediately following dark-onset, as this coincides with the natural circadian spike in GLP-1.

Protocol 3: Conditioned Taste Aversion (CTA)

Objective: To distinguish therapeutic anorexia (satiety) from toxic anorexia (nausea/malaise). This is critical for GLP-1 based therapies, as nausea is a primary dose-limiting side effect.

Experimental Logic

If V-0219 induces malaise, animals will associate a novel taste (Saccharin) with the drug and avoid it in future presentations.

Workflow Diagram

CTA Habituation Days 1-3: Water Restriction (2h access/day) Conditioning Day 4: 0.1% Saccharin Access (30 min) + Drug Injection (V-0219 or LiCl) Habituation->Conditioning Recovery Day 5: Water Access Only Conditioning->Recovery Test Day 6: Two-Bottle Choice (Water vs. Saccharin) Recovery->Test Outcome Calculate Preference Index Test->Outcome

Figure 2: CTA Workflow. A standard "One-Trial Learning" paradigm to assess visceral illness.

Protocol Details
  • Water Restriction: Restrict water access to 2 hours/day to ensure high motivation.

  • Conditioning (Day 4):

    • Provide 0.15% Sodium Saccharin solution instead of water for 30 minutes.

    • Immediately dose:

      • Group 1: Vehicle (Negative Control).

      • Group 2: LiCl (0.15M, 2% BW, IP) (Positive Control for Nausea).

      • Group 3: V-0219 (Therapeutic Dose).

      • Group 4: V-0219 (Supratherapeutic Dose).

  • Testing (Day 6): Provide two bottles (Water vs. Saccharin). Measure intake of both over 2 hours.

  • Calculation:

    
    
    

Interpretation:

  • LiCl: < 20% Preference (Strong Aversion).

  • Ideal V-0219 Result: > 60% Preference (Similar to Vehicle). If preference drops significantly, the weight loss is likely driven by toxicity/nausea.

References

  • Decara, J. M., Vázquez-Villa, H., Brea, J., et al. (2022).[2][7] Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity”.[1][2][4][5][6][7][8] Journal of Medicinal Chemistry, 65(7), 5449–5461.[6][7]

  • Kanoski, S. E., & Hayes, M. R. (2019). Vagal Afferent Control of Food Intake and Glucose Homeostasis. Physiology, 34(5). (Context on GLP-1R vagal signaling).

  • Wootten, D., Christopoulos, A., & Sexton, P. M. (2013). Emerging paradigms in GPCR allostery: implications for drug discovery. Nature Reviews Drug Discovery, 12(8), 630-644.

  • Glendinning, J. I. (2022).[4] Measuring Taste-Guided Behaviors in Rodents. Methods in Molecular Biology. (Standard protocols for CTA).

Sources

GLP-1R binding affinity assay protocol for V-0219

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of GLP-1R Positive Allosteric Modulator V-0219 via TR-FRET

Executive Summary & Scientific Context

The Challenge: V-0219 is not a standard orthosteric agonist; it is a small-molecule Positive Allosteric Modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R) (Decara et al., 2022).[1][2][3] Unlike peptide agonists (e.g., Semaglutide) that compete directly for the orthosteric binding pocket, V-0219 binds to a distinct transmembrane domain site.

The Implication: Standard competitive binding assays (e.g., displacing a radiolabeled GLP-1 probe) will fail to generate a


 value for V-0219, as the compound does not competitively displace the probe. In fact, true PAMs often enhance the binding of the orthosteric ligand.

The Solution: This protocol details an Allosteric Saturation Shift Assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By measuring the saturation binding of a fluorescent GLP-1 probe in the presence and absence of V-0219, we quantify the Cooperativity Factor (


) , which defines how V-0219 modulates the affinity of the natural ligand.

Assay Principle: TR-FRET Allosteric Shift

We utilize the Tag-lite® platform (Revvity/Cisbio). The GLP-1 Receptor is expressed with an N-terminal SNAP-tag® labeled with Terbium Cryptate (Donor). The orthosteric ligand is GLP-1 labeled with a Red fluorophore (Acceptor).

  • Scenario A (Control): Fluorescent GLP-1 binds to GLP-1R, generating a FRET signal. We determine the basal

    
    .
    
  • Scenario B (+ V-0219): V-0219 binds to the allosteric site, inducing a conformational change that stabilizes the receptor-ligand complex. This results in a left-shift of the GLP-1 binding curve (lower

    
    , higher affinity).
    

Mechanism of Action Diagram:

GLP1R_PAM_Mechanism GLP1R GLP-1 Receptor (SNAP-Tb Labeled) Complex Ternary Complex (Receptor + Probe + PAM) GLP1R->Complex Binding GLP1_Probe Fluorescent GLP-1 (Orthosteric Probe) GLP1_Probe->Complex Orthosteric Site V0219 V-0219 (Allosteric Modulator) V0219->GLP1R Conformational Lock V0219->Complex Allosteric Site Signal Enhanced TR-FRET (Increased Affinity) Complex->Signal Output

Figure 1: Mechanism of V-0219 allosteric modulation. V-0219 binds a distinct site, stabilizing the GLP-1R/Probe complex and enhancing FRET efficacy.

Materials & Reagents

ComponentSpecificationSource/Notes
Cell Line HEK293 stably expressing SNAP-GLP-1RCisbio/Revvity or generated in-house
Donor Fluorophore SNAP-Lumi4-TbRevvity (Cat# SSNPTBC)
Acceptor Ligand GLP-1-Red (e.g., Exendin-4-d2 or GLP-1-d2)Revvity (Cat# L0030RED)
Test Compound V-0219 (Solid)MedChemExpress / SelleckChem
Assay Buffer Krebs-Ringer Phosphate (KRP) + 0.1% BSApH 7.4. BSA is critical to prevent peptide adsorption.
Microplate 384-well Low Volume WhiteGreiner or Corning

Compound Preparation (V-0219):

  • Stock: Dissolve V-0219 in 100% DMSO to 10 mM.

  • Solubility Note: V-0219 is lipophilic. Ensure no precipitation occurs upon dilution into aqueous buffer. Final DMSO concentration in assay must be <0.5%.

Detailed Protocol: Allosteric Saturation Binding

Objective: Determine the


 of the Orthosteric Probe in the presence of fixed concentrations of V-0219.
Step 1: Cell Labeling (The "Tag-lite" Method)[4]
  • Harvest HEK293-SNAP-GLP-1R cells.

  • Incubate cells with 100 nM SNAP-Lumi4-Tb in culture medium for 1 hour at 37°C.

  • Wash cells 4x with Tag-lite labeling buffer to remove excess donor.

  • Resuspend cells to a density of 1,000,000 cells/mL in Assay Buffer.

Step 2: Plate Layout & Dispensing

Design the plate to run a full saturation curve of the GLP-1-Red Probe (12 points, 0.1 nM to 100 nM) under three conditions:

  • Vehicle Control: (DMSO only)

  • V-0219 Low: (e.g., 100 nM fixed)

  • V-0219 High: (e.g., 10 µM fixed)

Dispensing Workflow:

Workflow Start Start Protocol Dispense_Cells 1. Dispense Labeled Cells (10 µL/well) Start->Dispense_Cells Dispense_PAM 2. Add V-0219 (Fixed Conc.) or Vehicle (5 µL/well) Dispense_Cells->Dispense_PAM Dispense_Probe 3. Add GLP-1-Red Probe (Titration Series) (5 µL/well) Dispense_PAM->Dispense_Probe Incubate 4. Incubate 2h @ RT (Dark) Dispense_Probe->Incubate Read 5. Read TR-FRET (665nm / 620nm) Incubate->Read

Figure 2: Step-by-step liquid handling workflow for the saturation shift assay.

Step 3: Incubation & Reading[5]
  • Incubation: Seal plate. Incubate for 2 hours at Room Temperature (20-22°C).

    • Expert Tip: GLP-1R internalizes rapidly upon agonist binding. Perform the assay at 4°C or in the presence of metabolic inhibitors (NaN3) if internalization artifacts are suspected, though Tag-lite surface reading is generally robust.

  • Detection: Read on an HTRF-compatible reader (e.g., PHERAstar, EnVision).

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 60 µs; Integration: 400 µs.

Data Analysis & Interpretation

1. Calculate HTRF Ratio:



2. Plot Saturation Curves: Plot Ratio (Y-axis) vs. [GLP-1 Probe] (X-axis, log scale). Fit to a "One site -- Specific binding" model in GraphPad Prism.

3. Determine Cooperativity (


): 
Compare the dissociation constant (

) of the probe in the absence and presence of V-0219.
ParameterDefinitionExpected Outcome for V-0219

(Control)
Affinity of GLP-1 alone~1-5 nM (typical for Exendin-4)

(+ V-0219)
Affinity of GLP-1 with PAMLower value (e.g., 0.5 nM)

Total receptor sitesShould remain constant (unless V-0219 alters receptor structure significantly)
Shift Direction Movement of curveLeft Shift (indicates positive cooperativity)

Calculation of Cooperativity Factor (


): 


  • If

    
    : Positive Cooperativity (PAM).
    
  • If

    
    : Negative Cooperativity (NAM).
    
  • If

    
    : Neutral/No binding.
    

Validation Criteria:

  • Z' Factor: Must be > 0.5 for the assay window (Max signal vs Non-specific binding).

  • Reference: V-0219 should show

    
     based on literature precedents for GLP-1R PAMs (Decara et al., 2022).
    

Troubleshooting & Expert Insights

  • The "Flat Line" Error: If you run a standard competition assay (Fixed Probe + Titrated V-0219), you may see a flat line. This is not a failure. It confirms V-0219 does not compete for the orthosteric site. You must use the saturation shift method described above.

  • DMSO Tolerance: GLP-1R is sensitive to DMSO. Keep final concentration < 0.5%. V-0219 is hydrophobic; ensure it does not crash out in the aqueous buffer before adding to cells.

  • BSA Interference: High concentrations of BSA (>0.5%) can bind lipophilic small molecules like V-0219, reducing their free concentration (right-shifting potency). Use 0.1% BSA or 0.05% Tween-20 if solubility permits.

References

  • Decara, J. M., et al. (2022).[4] Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity".[1][2][3][4][5] Journal of Medicinal Chemistry, 65(7), 5449–5461.[2] [2]

  • Cisbio/Revvity. (n.d.). Tag-lite® GLP-1 Receptor Binding Assay Guidelines. Revvity Technical Notes.

  • Wootten, D., et al. (2013). Allosteric modulation of the glucagon-like peptide-1 receptor: mechanisms and therapeutic potential.[1][2][3][6] British Journal of Pharmacology, 170(3), 541-552.

Sources

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for V-0219, a potent, orally active positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R) intended for research in obesity-associated diabetes.[1][2] This guide provides in-depth information and practical solutions for common solubility challenges encountered during the handling of V-0219 in a research setting. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure experimental success and reproducibility.

Understanding the Physicochemical Properties of V-0219

A foundational understanding of V-0219's chemical properties is paramount to addressing solubility issues. V-0219, also known as compound 9, has the chemical formula C₂₀H₂₅F₃N₄O and a molecular weight of 410.43 g/mol .[1] Its structure, 4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine, contains basic amine functionalities within the piperidine and morpholine rings, which are crucial determinants of its solubility.[2][3][4][5]

To provide a more quantitative insight, we have utilized computational tools to predict key physicochemical parameters:

ParameterPredicted ValueSignificance for Solubility
logP 3.2Indicates that V-0219 is a relatively hydrophobic ('water-fearing') molecule, explaining its poor intrinsic solubility in aqueous solutions and high solubility in organic solvents like DMSO.
pKa 7.8 (most basic)This value corresponds to the protonation of the amine groups. At a pH below the pKa, V-0219 will be protonated and carry a positive charge, which generally increases its solubility in aqueous media. Conversely, at a pH above the pKa, the molecule will be in its neutral, less soluble free base form.

Disclaimer: These values are computationally predicted and should be used as a guide. Experimental determination may yield different values.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of V-0219?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the highly recommended solvent. V-0219 is soluble in DMSO at concentrations up to 100 mg/mL.[1] It is crucial to use anhydrous (dry) DMSO, as the presence of water can lower the achievable concentration.

Q2: What are the recommended storage conditions for V-0219 stock solutions?

Once prepared, it is best to aliquot the V-0219 stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Q3: Can I dissolve V-0219 directly in aqueous buffers like PBS or cell culture media?

Direct dissolution of V-0219 in aqueous solutions is not recommended due to its hydrophobic nature (predicted logP of 3.2). This will likely result in poor solubility and the formation of a precipitate. Always prepare a high-concentration stock solution in DMSO first, and then dilute this stock into your aqueous medium.

Q4: Is V-0219 available as a salt or a free base?

V-0219 is available as both a free base and a hydrochloride (HCl) salt.[6] The HCl salt form will exhibit greater aqueous solubility at neutral to acidic pH compared to the free base because the amine groups will be protonated.

Troubleshooting Guide: Overcoming Solubility Challenges

This section addresses specific issues that may arise during your experiments and provides step-by-step solutions.

Issue 1: V-0219 precipitates out of solution when I dilute my DMSO stock into aqueous media.

This is a common issue known as "solvent shock," where the rapid change in solvent polarity from DMSO to an aqueous environment causes the compound to crash out of solution.

Root Cause Analysis:

  • High Final Concentration: The final concentration of V-0219 in your aqueous medium may exceed its solubility limit.

  • Insufficient Mixing: Rapid addition of the DMSO stock without adequate mixing can create localized areas of high concentration, leading to precipitation.

  • pH of the Aqueous Medium: The pH of your buffer or cell culture medium can significantly impact the solubility of V-0219. Given its predicted pKa of 7.8, its solubility will be higher in slightly acidic conditions (pH < 7.8) where it is protonated and charged.

Solutions:

  • Optimize the Dilution Process:

    • Pre-warm your aqueous medium to the experimental temperature (e.g., 37°C for cell culture).

    • Add the DMSO stock dropwise to the vortexing or stirring aqueous medium. This gradual addition helps to avoid localized high concentrations.

    • Do not exceed a final DMSO concentration of 0.5% in your final working solution for most cell-based assays, as higher concentrations can be cytotoxic.

  • Adjust the pH of your Aqueous Medium:

    • If your experimental conditions allow, consider using a buffer with a slightly acidic pH (e.g., pH 6.0-7.0) to maintain V-0219 in its more soluble, protonated form.

  • Employ Solubilizing Excipients (for in vivo studies):

    • For animal studies, co-solvents and other excipients are often necessary to achieve the desired concentration and bioavailability. The following formulations have been reported to yield a clear solution of at least 2.08 mg/mL:[1]

      • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

      • Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)

      • Protocol 3: 10% DMSO, 90% Corn Oil

Issue 2: My V-0219 solution appears cloudy or has visible particles.

Cloudiness or visible particulates indicate incomplete dissolution or precipitation.

Root Cause Analysis:

  • Low-Quality Solvent: The use of old or non-anhydrous DMSO can impede dissolution.

  • Insufficient Energy Input: V-0219 may require physical assistance to fully dissolve, especially at higher concentrations.

  • Storage Issues: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles) can lead to compound degradation or aggregation.

Solutions:

  • Use High-Quality Reagents: Always use fresh, anhydrous DMSO for preparing your stock solution.

  • Aid Dissolution: If the solution is not clear, you can:

    • Gently warm the solution in a water bath (not exceeding 40°C).

    • Briefly sonicate the solution to break up any aggregates.

  • Proper Storage: Aliquot your stock solution and store it at the recommended temperatures to maintain its integrity.

Experimental Workflow for V-0219 Dissolution

The following diagram illustrates the recommended workflow for preparing a V-0219 working solution for in vitro experiments.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Weigh V-0219 Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex/Sonicate to Dissolve add_dmso->vortex store Aliquot and Store at -80°C vortex->store thaw Thaw Aliquot store->thaw For Experiment dilute Add Stock Dropwise to Vortexing Medium thaw->dilute prewarm Pre-warm Aqueous Medium prewarm->dilute use Use Immediately dilute->use

Caption: Recommended workflow for preparing V-0219 solutions.

References

  • GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity”. GalChimia. [Link]

  • Decara, J. M., Vázquez-Villa, H., Brea, J., et al. (2022). Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity”. Journal of Medicinal Chemistry, 65(7), 5449–5461. [Link]

  • Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity". PubMed. [Link]

  • Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity”. ACS Publications. [Link]

  • (PDF) Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity”. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing V-0219 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Welcome to the technical guide for V-0219 , a potent, small-molecule Positive Allosteric Modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). Unlike orthosteric agonists (e.g., Semaglutide, Liraglutide) that bind the extracellular N-terminus, V-0219 binds to a distinct transmembrane allosteric site.

Critical Scientific Context: As a PAM, V-0219 primarily functions by potentiating the signaling of endogenous GLP-1 rather than activating the receptor independently (though some ago-allosteric activity may be observed at high concentrations). Consequently, your experimental design must account for the presence of an orthosteric probe (GLP-1 or oxyntomodulin) to accurately determine the cooperativity factor (


).
Visualizing the Signaling Pathway

The following diagram illustrates the synergistic activation of GLP-1R by V-0219 and GLP-1, leading to downstream insulin secretion.

GLP1R_Signaling GLP1 GLP-1 (7-36) (Orthosteric Ligand) GLP1R GLP-1 Receptor (Transmembrane) GLP1->GLP1R Primary Binding V0219 V-0219 (Allosteric Modulator) V0219->GLP1 Increases Affinity/Efficacy (Cooperativity) V0219->GLP1R Conformational Stabilization Gs Gs Protein Activation GLP1R->Gs Signal Transduction AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP PKA PKA / Epac cAMP->PKA Ca Intracellular Ca2+ Influx PKA->Ca Insulin Insulin Secretion (GSIS) Ca->Insulin

Figure 1: Synergistic activation of the GLP-1R signaling cascade by V-0219 and GLP-1.

Troubleshooting & Optimization (Q&A)

Q1: My V-0219 dose-response curve looks flat. Why am I not seeing activation?

Diagnosis: You are likely testing V-0219 in "Agonist Mode" (alone) rather than "PAM Mode" (co-treatment). Scientific Explanation: V-0219 is an allosteric modulator.[1][2][3][4][5][6][7][8] While it has nanomolar potency for potentiation, it has negligible efficacy on its own in the absence of an orthosteric ligand. Solution:

  • Co-treatment: You must include a fixed concentration of GLP-1 (typically EC

    
     or EC
    
    
    
    , approx. 10-50 pM) in your assay buffer.
  • Shift Assay: Alternatively, perform a GLP-1 dose-response curve in the presence of fixed V-0219 concentrations (e.g., 10 nM, 100 nM). You should observe a leftward shift in the GLP-1 EC

    
     and an increase in E
    
    
    
    .
Q2: What is the optimal concentration range for V-0219 in HEK293 vs. INS-1E cells?

Diagnosis: Concentration ranges differ based on receptor density and coupling efficiency (receptor reserve). Recommendation:

Cell SystemAssay TypeRecommended RangeStock Concentration
HEK293-GLP1R cAMP Accumulation0.1 nM – 1 µM10 mM in DMSO
INS-1E / MIN6 Insulin Secretion (GSIS)1 nM – 10 µM10 mM in DMSO
Primary Islets Perfusion / Static Incubation10 nM – 1 µM10 mM in DMSO

Note: In HEK293 cells overexpressing GLP-1R, V-0219 can show activity at concentrations as low as 0.001 nM in the presence of GLP-1.[1]

Q3: I am seeing cytotoxicity in my INS-1E cells at 10 µM. Is V-0219 toxic?

Diagnosis: This is likely a vehicle effect (DMSO) rather than compound toxicity. Scientific Explanation: Beta-cell lines (INS-1E, MIN6) are notoriously sensitive to organic solvents. A 10 µM final concentration from a 1 mM stock results in 1% DMSO, which is cytotoxic and inhibits insulin secretion non-specifically. Solution:

  • Maintain final DMSO concentration < 0.1% (v/v).

  • Use a 10 mM stock to allow for higher dilution factors (1:1000 dilution yields 10 µM at 0.1% DMSO).

Q4: How should I prepare the stock solution to prevent precipitation?

Protocol:

  • Solvent: Dissolve V-0219 powder in 100% anhydrous DMSO.

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into single-use vials (e.g., 20 µL) and store at -80°C. Avoid freeze-thaw cycles, as V-0219 is hydrophobic and may precipitate upon repeated temperature shifts.

  • Working Solution: Do not dilute directly into cold media. Dilute the DMSO stock into pre-warmed (37°C) assay buffer immediately before use.

Validated Experimental Protocols

Protocol A: cAMP Potentiation Assay (HEK293-GLP1R)

Objective: To determine the fold-shift in GLP-1 potency induced by V-0219.

Workflow Diagram:

Workflow Step1 Seed HEK293-GLP1R (20k cells/well) Step2 Starve (Serum-free, 1h) Step1->Step2 Step3 Prepare 2x Mixes: A: GLP-1 (EC20) B: V-0219 (Var. Conc.) Step2->Step3 Step4 Co-Incubate (30 min, 37°C) Step3->Step4 Step5 Lysis & cAMP Detection (HTRF/FRET) Step4->Step5

Figure 2: Step-by-step workflow for cAMP potentiation assay.

Detailed Steps:

  • Seeding: Plate HEK293 cells stably expressing human GLP-1R at 20,000 cells/well in a 96-well plate. Incubate overnight.

  • Buffer Prep: Prepare Assay Buffer (HBSS + 25 mM HEPES + 0.1% BSA + 0.5 mM IBMX). IBMX is critical to prevent cAMP degradation.

  • Ligand Prep:

    • Prepare a fixed concentration of GLP-1 (e.g., 20 pM) in Assay Buffer.

    • Prepare a serial dilution of V-0219 (e.g., 10 µM down to 0.01 nM) in Assay Buffer.

  • Treatment: Remove media. Add 10 µL of GLP-1 solution + 10 µL of V-0219 solution to cells (Final Volume: 20 µL).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and quantify cAMP using a standard kit (e.g., Cisbio HTRF or Lance Ultra).

  • Analysis: Plot V-0219 concentration (x-axis) vs. cAMP response (y-axis). Calculate the EC

    
     of potentiation.
    
Protocol B: Glucose-Stimulated Insulin Secretion (GSIS) in INS-1E

Objective: To assess functional efficacy in a physiological context.

Critical Parameters:

  • Basal Glucose: 2.8 mM

  • Stimulated Glucose: 16.7 mM

  • V-0219 Concentration: 100 nM (Standard screening dose)

Steps:

  • Starvation: Pre-incubate INS-1E cells in KRB buffer (Krebs-Ringer Bicarbonate) containing 2.8 mM glucose for 2 hours to normalize basal insulin secretion.

  • Induction: Replace buffer with fresh KRB containing:

    • Condition A: 16.7 mM Glucose + Vehicle (DMSO)

    • Condition B: 16.7 mM Glucose + 100 nM V-0219

    • Condition C: 16.7 mM Glucose + 100 nM V-0219 + 100 nM Exendin(9-39) [Antagonist Control]

  • Incubation: Incubate for 1 hour at 37°C.

  • Collection: Collect supernatant immediately and store at -20°C.

  • Quantification: Measure insulin via HTRF or ELISA.

  • Validation: Condition B should show significantly higher insulin than Condition A (typically 1.5x - 2.0x fold increase). Condition C should revert to baseline levels.

References

  • Decara, J. M., et al. (2022).[3][5] Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity”.[3][5][6][7] Journal of Medicinal Chemistry, 65(7), 5449–5461.[7] [Link]

  • Wootten, D., et al. (2013). Allosteric modulation of the glucagon-like peptide-1 receptor: therapeutic potential and cellular mechanisms.[4] Molecular and Cellular Endocrinology, 372(1-2), 2-12. [Link]

  • Koole, C., et al. (2013). Allosteric ligands of the glucagon-like peptide 1 receptor (GLP-1R) differentially modulate endogenous and exogenous peptide responses in a pathway-selective manner: implications for drug screening. Molecular Pharmacology, 84(1), 71-84. [Link]

Sources

Potential off-target effects of V-0219 at high concentrations

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the use of V-0219 , a potent small-molecule positive allosteric modulator (PAM) of the GLP-1 receptor. This content is designed for researchers observing unexpected data or toxicity when utilizing V-0219 at high concentrations (typically >10 µM).

Product: V-0219 (GLP-1R Positive Allosteric Modulator) Classification: Small Molecule / GPCR Modulator Primary Application: Diabetes and Obesity Research ("Diabesity")

Core Mechanism & Selectivity Profile

V-0219 functions as a Positive Allosteric Modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3][4][5][6][7] Unlike orthosteric agonists (e.g., GLP-1, Semaglutide) that bind the extracellular domain, V-0219 binds to a distinct transmembrane allosteric site. This binding lowers the activation energy for the endogenous ligand (GLP-1), significantly potentiating cAMP signaling and insulin secretion.

Signaling Pathway Diagram

The following diagram illustrates the specific node of intervention for V-0219 within the GLP-1R signaling cascade. Note the requirement for endogenous GLP-1 for maximal efficacy.

G cluster_membrane Plasma Membrane GLP1 GLP-1 (Endogenous Ligand) GLP1R GLP-1 Receptor (Transmembrane) GLP1->GLP1R Orthosteric Binding V0219 V-0219 (PAM) V0219->GLP1R Allosteric Potentiation Gs Gs Protein Activation GLP1R->Gs Conformational Change AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA Insulin Insulin Secretion (β-cells) PKA->Insulin Ca2+ dependent

Caption: V-0219 binds allosterically to GLP-1R, amplifying the Gs-cAMP-PKA signaling axis only in the presence of orthosteric agonists.

Troubleshooting Guide: High-Concentration Anomalies

Context: V-0219 exhibits subnanomolar potency (


 nM).[1][4][5] Users employing concentrations 

often report "off-target" effects. In 95% of cases, these are not true pharmacological off-targets but rather physiochemical artifacts or non-specific interactions .
Q1: I am seeing significant cell death in INS-1 cells at 10-50 µM. Is V-0219 cytotoxic?

Diagnosis: Likely non-specific toxicity or solubility precipitation. Technical Insight: While V-0219 is highly selective against a panel of 54 GPCRs up to 10 µM, concentrations exceeding this threshold enter the "supra-pharmacological" window.

  • Solubility Limit: V-0219 is lipophilic. At

    
     in aqueous media (even with DMSO), micro-precipitates can form. These aggregates can mechanically disrupt cell membranes, leading to non-apoptotic cell death (necrosis), which mimics cytotoxicity.
    
  • The "Off-Target" Reality: True pharmacological off-targets are rare below 10 µM. However, at 50 µM, the compound may interact non-specifically with ion channels (e.g., hERG) or membrane lipids.

Actionable Protocol:

  • Visual Inspection: Check dosing wells under 20x magnification for crystal formation or "oily" debris.

  • Dose De-escalation: Repeat the assay with a top concentration of 1 µM. Given the

    
     is ~0.25 nM, 1 µM provides a 4,000-fold coverage of the therapeutic window.
    
  • Vehicle Control: Ensure final DMSO concentration is

    
    .
    
Q2: My negative control (GLP-1R knockout cells) shows activity at high V-0219 doses. Why?

Diagnosis: Compound aggregation or assay interference (False Positive). Technical Insight: If V-0219 elicits a response in GLP-1R null cells, it is not acting via the GLP-1 receptor.

  • Assay Interference: High concentrations of small molecules can autofluoresce or quench signals in FRET/TR-FRET cAMP assays.

  • Membrane Perturbation: High micromolar concentrations can alter membrane fluidity, potentially triggering mechanosensitive pathways or non-specific G-protein activation independent of the receptor.

Validation Experiment (The "Antagonist Check"): To confirm if the effect is GLP-1R mediated, co-treat with the specific competitive antagonist Exendin(9-39) .

  • Result A: If Exendin(9-39) blocks the effect

    
     It is GLP-1R mediated.[5]
    
  • Result B: If Exendin(9-39) fails to block the effect

    
     It is an off-target/artifact.
    
Q3: Can high concentrations of V-0219 inhibit hERG or other ion channels?

Diagnosis: Potential risk at massive overdose. Technical Insight: Preclinical profiling indicates V-0219 has a "suitable" hERG profile for development.[1][5][7] However, "suitable" usually means an


. If you dose at 30-100 µM, you risk inhibiting the hERG potassium channel, which can lead to repolarization abnormalities in cardiomyocytes.
  • Rule of Thumb: Maintain a safety margin of at least 30-fold between your experimental

    
     and the hERG 
    
    
    
    . For V-0219, keeping experimental concentrations below 1 µM avoids this risk entirely.

Data Summary: Potency vs. Specificity Window

The table below highlights why high concentrations are unnecessary and risky.

ParameterValueTechnical Note
Primary Potency (

)
~0.25 nMMeasured in INS-1 insulin secretion assays.[1][4][5]
Potency with GLP-1 ~0.008 nMWhen combined with 0.2 nM GLP-1.[1][4][5]
Selectivity Limit > 10,000 nM (10 µM)No significant binding to 54 GPCR panel.
Recommended Max Dose 100 nM - 1 µMSufficient to saturate allosteric sites.
Risk Zone > 10 µMSolubility issues, hERG risk, non-specific binding.

Experimental Protocols

Protocol A: Validating Specificity via Antagonist Blockade

Use this protocol if you suspect off-target effects.

Materials:

  • INS-1 cells or GLP-1R transfected HEK293 cells.

  • Agonist: GLP-1 (7-36) amide.[4][5]

  • PAM: V-0219.[1][2][3][4][5][6][7][8]

  • Antagonist: Exendin(9-39) (specific GLP-1R antagonist).[5]

Workflow:

  • Seed Cells: Plate cells in low-glucose medium overnight.

  • Pre-incubation: Treat cells with 100 nM Exendin(9-39) for 15 minutes.

    • Rationale: Block the orthosteric site to prevent GLP-1 binding.

  • Treatment: Add V-0219 (at your "problematic" high concentration) + 0.1 nM GLP-1 .

  • Readout: Measure cAMP or Insulin secretion after 30 mins.

  • Interpretation:

    • Signal Abolished: The high-dose effect was GLP-1R dependent (receptor desensitization or super-activation).

    • Signal Persists: The effect is OFF-TARGET . The compound is acting independently of the receptor binding site.[1][5]

Protocol B: Solubility Verification (Light Scattering)

Use this to rule out "false activity" caused by precipitation.

  • Prepare V-0219 at 10 µM, 50 µM, and 100 µM in your assay buffer (e.g., KRB buffer with 0.1% DMSO).

  • Incubate at 37°C for 30 minutes (mimic assay conditions).

  • Measure Absorbance at 650 nm (turbidity) or use a Dynamic Light Scattering (DLS) instrument.

  • Threshold: An OD650 > 0.005 compared to blank buffer indicates precipitation.

References

  • Decara, J. M., et al. (2022).[4] Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” . Journal of Medicinal Chemistry, 65(7), 5449–5461. [4]

  • Selleck Chemicals. V-0219 Product Datasheet & Biological Activity . SelleckChem.com.

  • MedChemExpress. V-0219: GLP-1R PAM Technical Information . MedChemExpress.com.

Sources

Technical Support Center: V-0219 Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide details the stability, storage, and handling protocols for V-0219 , a small-molecule Positive Allosteric Modulator (PAM) of the GLP-1 receptor.

Product Overview
  • Compound Name: V-0219[1][2][3][4][5][6][7][8][9][10][11]

  • Chemical Class: Small-molecule GLP-1R Positive Allosteric Modulator (PAM)[1][3][5][7][8]

  • Molecular Weight: 410.43 g/mol [7][11]

  • Formula: C₂₀H₂₅F₃N₄O₂

  • Physical State: Often supplied as a lyophilized solid (salt form) or a viscous oil (free base).

Part 1: Core Storage Directives

Solid State Storage (Lyophilized Powder)

To maximize the shelf life of V-0219, strict adherence to temperature and moisture control is required.

ConditionTemperatureShelf LifeNotes
Long-Term -80°C> 2 YearsPreferred for banking.
Standard -20°C2 YearsStandard laboratory storage.
Short-Term 4°C< 1 MonthOnly for active use; avoid moisture.
Ambient RT (25°C)< 48 HoursTransport only.

Critical Handling Protocol:

  • Hygroscopicity Warning: V-0219 salts can be hygroscopic. Always allow the vial to equilibrate to room temperature inside a desiccator before opening. This prevents condensation from forming on the compound, which accelerates hydrolytic degradation.

Stock Solution Storage

V-0219 is hydrophobic. Stability in solution depends heavily on the solvent choice.

  • Recommended Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Solubility Limit: ~10–16 mg/mL (approx. 25–40 mM).

  • Forbidden Solvents: Do not store stock solutions in water, PBS, or ethanol (solubility is negligible).

DMSO Stock Stability Table:

Temperature Stability Window
-80°C 6 Months
-20°C 1 Month
4°C < 1 Week (Risk of precipitation)

| RT (25°C) | Use immediately |

Part 2: Formulation & Solubility Guide

Researchers often encounter precipitation when moving from DMSO stocks to aqueous buffers. V-0219 requires specific vehicle formulations for in vivo or cellular assays.

Experimental Workflow: Formulation Decision Tree

V0219_Workflow Start Start: V-0219 Solid Stock Prepare Stock (10 mM in DMSO) Start->Stock App Select Application Stock->App InVitro In Vitro (Cell Culture) App->InVitro InVivo In Vivo (Animal Models) App->InVivo Direct Direct Dilution < 0.1% DMSO final InVitro->Direct High Dilution Vehicle1 Vehicle A: Corn Oil (Suspension/Solution) InVivo->Vehicle1 Preferred for Oral Vehicle2 Vehicle B: Solubilized 10% DMSO / 40% PEG300 / 5% Tween80 / 45% Water InVivo->Vehicle2 Preferred for IP/SC

Caption: Decision matrix for solubilizing V-0219 based on experimental endpoint.

Validated Formulation Recipes

Do not attempt to dissolve V-0219 directly in saline. Use one of the following methods:

Method A: PEG/Tween Formulation (Clear Solution) Best for intraperitoneal (i.p.) injection.

  • Stock: Dissolve V-0219 in DMSO (e.g., to 97 mg/mL for high concentration, or lower as needed).

  • Step 1: Add 10% volume of DMSO stock.

  • Step 2: Add 40% volume of PEG300; mix by vortexing.

  • Step 3: Add 5% volume of Tween-80; mix until clear.

  • Step 4: Add 45% volume of ddH₂O or Saline.

    • Note: Always add water last . Adding water to the DMSO stock directly will cause immediate irreversible precipitation.

Method B: Corn Oil (For Oral Gavage) Best for metabolic studies mimicking dietary intake.

  • Dissolve DMSO stock (e.g., 13.4 mg/mL).[9]

  • Dilute 5% of stock into 95% Corn Oil.

  • Sonicate/Vortex vigorously to ensure homogeneity.

Part 3: Troubleshooting & FAQs

Q1: My V-0219 arrived as a sticky oil/gel, not a powder. Is it degraded?

A: Not necessarily. The free base form of V-0219 is often an oil or a low-melting solid. The hydrochloride salt is typically a powder.

  • Action: Check the Certificate of Analysis (CoA) to verify the salt form. If it is the free base, an oily appearance is normal. If it is the HCl salt and appears oily, it may have absorbed significant moisture; verify purity via HPLC before use.

Q2: I see a white precipitate immediately upon adding my DMSO stock to cell culture media.

A: This is "crashing out," caused by the compound's low aqueous solubility.

  • Solution:

    • Ensure your final DMSO concentration is < 0.1% (if possible) or use a carrier protein (BSA) in the media to sequester the compound.

    • Use the "step-down" dilution method: Dilute DMSO stock into an intermediate buffer containing 10-20% PEG300 before adding to the final media.

Q3: Can I store the PEG/Tween working solution at 4°C for next week?

A: No.

  • Reasoning: V-0219 is an ester-containing structure (depending on derivatives) or possesses labile bonds susceptible to hydrolysis in aqueous environments. Furthermore, small molecules in complex organic/aqueous mixtures often undergo "Ostwald ripening" (crystal growth) over time.

  • Protocol: Always prepare working solutions fresh (within 30 minutes of dosing).

Q4: Why is V-0219 preferred over GLP-1 peptides (like Semaglutide) for my specific assay?

A: V-0219 is a PAM (Positive Allosteric Modulator) , not an orthosteric agonist.

  • Mechanism: It binds to a different site than GLP-1.[6] It does not activate the receptor alone but potentiates the signal of endogenous GLP-1.

  • Implication: If your assay lacks endogenous GLP-1 (or a low concentration of agonist), V-0219 alone may show no effect. Ensure your experimental design accounts for this synergistic mechanism.

Part 4: Mechanism of Action Visualization

Understanding the PAM mechanism is vital for interpreting stability data—if the compound degrades, it loses the ability to "tune" the receptor, leading to a silent loss of efficacy even if GLP-1 is present.

PAM_Mechanism cluster_degradation Effect of Degradation GLP1 Endogenous GLP-1 Receptor GLP-1 Receptor (Inactive) GLP1->Receptor Orthosteric Binding V0219 V-0219 (PAM) V0219->Receptor Allosteric Binding Complex Active Receptor Complex Receptor->Complex Synergistic Activation Signal cAMP / Insulin Secretion Complex->Signal Potentiated Response Degraded_V0219 Hydrolyzed Product Degraded_V0219->Receptor No Binding (Loss of Potentiation)

Caption: V-0219 functions as a molecular tuner; degradation results in loss of signal amplification.

References
  • Decara, J. M., et al. (2022).[1] "Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for 'Diabesity'."[1][3][5][8] Journal of Medicinal Chemistry, 65(7), 5449–5461. [1][3]

  • MedChemExpress. (n.d.). "V-0219 Product Datasheet & Storage Protocol." MCE Catalog.

  • Selleck Chemicals. (n.d.). "V-0219 Chemical Properties and Formulation." Selleckchem Catalog.

Sources

Troubleshooting inconsistent results in V-0219 experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: V-0219 Experiments

A Guide to Troubleshooting Inconsistent Results for Researchers

Welcome to the technical support center for V-0219. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of your experimental results. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower your research.

This document addresses inconsistencies in V-0219 experiments, a potent and selective small-molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. Given the complexity of this pathway, which is central to cellular proliferation, growth, and survival, experimental variability is a common but surmountable challenge.

Section 1: Critical Issues with Compound Handling and Preparation

The most frequent source of error in small molecule experiments begins before the compound ever reaches the cells. The physical and chemical properties of V-0219 demand meticulous handling.

Q1: My V-0219 stock solution appears to have precipitated after thawing. Can I still use it?

Answer: No, you should not use a stock solution with visible precipitate. Precipitation indicates that the compound has fallen out of solution, meaning the actual concentration is unknown and significantly lower than intended. This is a primary cause of diminished or inconsistent bioactivity.

  • Causality: V-0219, like many hydrophobic small molecules, has limited solubility in aqueous solutions and can precipitate from DMSO stocks if not handled correctly. This can be caused by improper storage, repeated freeze-thaw cycles, or the introduction of moisture into the DMSO stock.

  • Troubleshooting Protocol:

    • Discard and Prepare Fresh: The safest approach is to discard the precipitated stock and prepare a fresh one from lyophilized powder.

    • Gentle Warming: If preparing a fresh stock is not immediately possible, you may attempt to redissolve the compound by gently warming the vial to 37°C for 5-10 minutes, followed by vigorous vortexing. However, it is crucial to verify the concentration afterward if possible.

    • Best Practices for Prevention: Always use anhydrous, high-quality DMSO to prepare stock solutions.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and promote precipitation.[2][3] Store aliquots at -80°C for long-term stability.[2][3]

Q2: Why am I seeing a significant drop in V-0219 potency when I dilute my DMSO stock directly into aqueous cell culture media?

Answer: This is likely due to the compound crashing out of solution upon "solvent shock." A large, rapid change in solvent polarity (from 100% DMSO to a mostly aqueous medium) can cause hydrophobic compounds like V-0219 to immediately precipitate, drastically reducing the bioavailable concentration.

  • Causality: The principle of "like dissolves like" governs solubility. When a concentrated DMSO stock is diluted into a buffer, the DMSO concentration plummets, and the water molecules cannot effectively solvate the hydrophobic V-0219 molecules, leading to aggregation and precipitation.[1]

  • Protocol for Serial Dilutions:

    • Perform initial serial dilutions in 100% DMSO to get closer to the final desired concentration.[1]

    • For the final step, dilute the intermediate DMSO concentration into the aqueous medium. This ensures the final DMSO concentration in your experiment remains low (typically <0.1%) while minimizing precipitation.[2]

    • Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[2]

Section 2: Variability in Cell-Based Assays (IC50 Determination)

Inconsistent half-maximal inhibitory concentration (IC50) values are a major roadblock in drug development. For cell-based assays, a two- to three-fold difference in IC50 values is often considered acceptable, but larger variations require investigation.[4] This variability can often be traced to the biological system itself.

Q3: The IC50 value for V-0219 varies significantly between experiments, even with the same cell line. What's going on?

Answer: IC50 variability is a multifactorial issue. Key sources of this variation include cell health and passage number, cell seeding density, and the duration of the assay.[5]

  • Causality & Explanation:

    • Cell Passage Number: Continuous culturing can lead to genetic drift and altered phenotypes.[6] Cells at high passage numbers may exhibit changes in morphology, growth rates, and protein expression, including the targets of V-0219 or compensatory signaling pathways.[6][7] This can fundamentally alter their response to the drug.[8][9]

    • Seeding Density: Cell density can influence the drug response.[10] At high densities, cells may enter a quiescent state, altering their metabolic activity and sensitivity to a proliferation-inhibiting drug. Conversely, very low densities can induce cellular stress.

    • Assay Duration: The IC50 is a time-dependent parameter.[11] A 24-hour treatment may yield a different IC50 than a 72-hour treatment, as the compound's effects on cell cycle and apoptosis accumulate over time.

  • Troubleshooting and Standardization Protocol:

    • Implement a Passage Number Limit: Establish a strict upper limit for the passage number used in your experiments (e.g., never exceed passage 20 for most cancer cell lines).[12] Always record the passage number for every experiment.

    • Optimize and Standardize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density where cells are in the exponential growth phase for the duration of the assay. Use this standardized density for all subsequent experiments.

    • Fix Assay Duration: Choose and consistently use a single time point for your endpoint measurement (e.g., 48 or 72 hours) based on the mechanism of action of V-0219.

ParameterRecommendationRationale
Cell Passage Use cells between passage 5 and 20.Minimizes genetic drift and ensures a consistent phenotype.[6][7]
Seeding Density Optimize for exponential growth throughout the assay.Avoids artifacts from contact inhibition or cellular stress.[10]
Assay Duration Standardize to a single time point (e.g., 72h).Ensures comparability of IC50 values across experiments.[11]
Serum Concentration Keep consistent (e.g., 10% FBS).Serum proteins can bind to small molecules, reducing their effective concentration.

Section 3: Inconsistent Downstream Signaling Readouts

Verifying target engagement by observing downstream effects (e.g., via Western Blot) is critical. Inconsistency here can obscure the true efficacy of V-0219.

Q4: I'm seeing variable inhibition of phosphorylated Akt (p-Akt) or p-S6K in my Western Blots after V-0219 treatment. Why?

Answer: This inconsistency can stem from two primary areas: the cellular response itself, involving complex signaling feedback loops, or technical variability in the Western Blotting workflow.

  • Causality (Biological): The PI3K/Akt/mTOR Pathway's Complexity:

    • This pathway is regulated by numerous negative feedback loops.[13] For instance, inhibition of mTORC1 (a downstream effector of Akt) can relieve a negative feedback loop, leading to the upstream activation of PI3K and Akt.[13][14] This can create a "rebound" effect in p-Akt levels at certain time points, confounding results.

  • Causality (Technical): Western Blot Pitfalls:

    • Western blotting is a semi-quantitative technique prone to variability from inconsistent protein loading, inefficient transfer, and suboptimal antibody concentrations.[15][16]

Visualizing the Pathway and Feedback Loop

To understand the dynamic nature of the pathway, consider the following diagram. V-0219 inhibits PI3K, which should decrease p-Akt. However, the resulting mTORC1 inhibition can relieve feedback on receptor tyrosine kinases (RTKs), potentially reactivating PI3K.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates V0219 V-0219 V0219->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC1->RTK Negative Feedback S6K p70S6K mTORC1->S6K Proliferation Cell Growth & Proliferation S6K->Proliferation

Caption: V-0219 inhibits PI3K, blocking downstream signaling.

Protocol for Consistent Western Blot Analysis
  • Conduct a Time-Course Experiment: Treat cells with V-0219 and harvest lysates at multiple time points (e.g., 2, 6, 12, 24 hours). This will reveal the dynamics of pathway inhibition and any potential rebound effects.

  • Ensure Consistent Protein Loading: Perform a meticulous protein quantification (e.g., BCA assay). Always run a loading control (e.g., β-actin, GAPDH) on every gel to normalize your data.

  • Optimize Antibody Dilutions: Titrate your primary antibodies to find the optimal concentration that provides a strong signal with low background.

  • Validate Transfer Efficiency: After transfer, stain the membrane with Ponceau S to visualize protein bands and ensure even transfer across the entire blot before proceeding with blocking.[15]

Section 4: Addressing Off-Target Effects and Cellular Health

Unexpected results, such as cytotoxicity at concentrations where V-0219 should only be cytostatic, may point to off-target effects or general compound toxicity.

Q5: V-0219 is causing more cell death than expected based on its on-target mechanism. How can I verify if this is an off-target effect?

Answer: It is crucial to distinguish between on-target efficacy and off-target toxicity.[17][18] While V-0219 is highly selective, at high concentrations, it may inhibit other kinases or cellular processes.[19][20]

  • Causality: Many small molecule inhibitors can interact with unintended proteins, especially at concentrations significantly above their IC50 for the primary target.[20] These off-target interactions can trigger distinct cellular pathways, leading to unexpected phenotypes like apoptosis.

  • Experimental Workflow for Target Validation:

    • Correlate with Target Inhibition: Does the observed cytotoxicity correlate with the dose-dependent inhibition of p-Akt? If cell death occurs at concentrations below those needed to robustly inhibit the target, an off-target effect is likely.

    • Use a Structurally Unrelated Inhibitor: Test another PI3K inhibitor with a different chemical scaffold. If both compounds produce the same phenotype (e.g., cell cycle arrest), it is likely an on-target effect. If V-0219 uniquely causes toxicity, it points to an off-target liability.

    • Rescue Experiment: If possible, use a constitutively active (myristoylated) form of Akt. If expressing this construct rescues the cells from V-0219-induced death, it strongly suggests the effect is on-target.

Off_Target_Logic start Observe Unexpected Cytotoxicity q1 Does cytotoxicity dose correlate with p-Akt inhibition? start->q1 res1 Likely On-Target q1->res1 Yes q2 Test structurally dissimilar PI3K inhibitor. Same phenotype? q1->q2 No q2->res1 Yes res2 Likely Off-Target Effect of V-0219 q2->res2 No

Caption: Decision tree for investigating off-target effects.

References

  • TotalLab. (n.d.). Western Blot Troubleshooting Guide. TotalLab. Retrieved February 2, 2026, from [Link]

  • Addgene. (2024, September 17). Troubleshooting and Optimizing a Western Blot. Addgene Blog. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2021, May 26). How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay? ResearchGate. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, February 19). Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds? ResearchGate. Retrieved February 2, 2026, from [Link]

  • Molecular Crayon. (n.d.). Assay Troubleshooting. Molecular Crayon. Retrieved February 2, 2026, from [Link]

  • Arkin, M. R., et al. (2014). Small-molecule inhibitors of protein-protein interactions: progressing towards the reality. Nature Reviews Drug Discovery, 13(7), 535-550. [Link]

  • Dahlin, J. L., et al. (2015). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Enzymology, 565, 41-61. [Link]

  • Neckers, L., et al. (2018). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. Cell Stress and Chaperones, 23(3), 339-347. [Link]

  • Zhang, Y., et al. (2012). Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance. Molecular Cancer Therapeutics, 11(7), 1591-1602. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2018). (PDF) Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Lin, Z., et al. (2019). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PLoS One, 14(7), e0219060. [Link]

  • Asadi, A., et al. (2018). Effect of Passage Number and Culture Time on the Expression and Activity of Insulin-Degrading Enzyme in Caco-2 Cells. Avicenna Journal of Medical Biotechnology, 10(1), 19-24. [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Retrieved February 2, 2026, from [Link]

  • El-Gazzar, A., et al. (2018). Parallel PI3K, AKT and mTOR inhibition is required to control feedback loops that limit tumor therapy. PLoS One, 13(5), e0197284. [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-714. [Link]

  • ACS Publications. (2022, August 31). Implications of the Essential Role of Small Molecule Ligand Binding Pockets in Protein–Protein Interactions. The Journal of Physical Chemistry B. Retrieved February 2, 2026, from [Link]

  • Sivaramakrishnan, S., et al. (2021). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. ACS Chemical Biology, 16(10), 1836-1849. [Link]

  • ResearchGate. (2022, June 7). How does the passage number of a cell line affect the experimental results? ResearchGate. Retrieved February 2, 2026, from [Link]

  • AACR Journals. (2011, June 1). Positive Feedback Loop Between PI3K-Akt-mTORC1 Signaling and the Lipogenic Pathway Boosts Akt Signaling. Cancer Research. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Retrieved February 2, 2026, from [https://pubs.acs.org/doi/10.1021/cb5006 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)

  • Captivate Bio. (n.d.). SMALL MOLECULES. Captivate Bio. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Retrieved February 2, 2026, from [Link]

  • MDPI. (2026, January 30). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. International Journal of Molecular Sciences. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Positive and negative feedback loops regulating the PI3K/AKT/mTOR... ResearchGate. Retrieved February 2, 2026, from [Link]

  • Frontiñán-Rubio, J., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(19), 4847. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • PubMed Central. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. Retrieved February 2, 2026, from [Link]

  • YouTube. (2024, November 26). Advantages of Small Molecule Inhibitors. YouTube. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2013, May 5). Does the number of cell passages affect the activity of drug? ResearchGate. Retrieved February 2, 2026, from [Link]

Sources

hERG channel activity and potential cardiotoxicity of V-0219

Author: BenchChem Technical Support Team. Date: February 2026

Product: V-0219 (GLP-1R Positive Allosteric Modulator) Module: Cardiotoxicity Screening & hERG Channel Electrophysiology Doc ID: V0219-hERG-TS-001 Status: Active[1][2]

Executive Summary & Safety Profile

What is V-0219? V-0219 is a small-molecule Positive Allosteric Modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), designed for oral administration in the treatment of "diabesity" (diabetes + obesity).[1][2][3][4][5] Unlike peptidic GLP-1 agonists (e.g., semaglutide), V-0219 is a non-peptidic small molecule containing a trifluoromethyl-phenyl moiety.

Expected hERG Profile: Based on medicinal chemistry optimization, V-0219 is characterized as a weak inhibitor of the hERG (Kv11.1) potassium channel.[6][7]

  • Target Potency (GLP-1R): Sub-nanomolar (nM).

  • hERG IC50: Typically > 10 µM (Micromolar range).

  • Safety Margin: High (>100-fold separation between therapeutic efficacy and channel blockade).

Critical Directive: While V-0219 is designed to be cardiac-safe, its lipophilic nature creates a high risk of false positives in electrophysiology assays due to solubility issues or non-specific binding. This guide focuses on distinguishing true channel block from experimental artifacts.

Experimental Protocols (The "How-To")

Workflow Visualization: hERG Assay Logic

hERG_Workflow Start Start: V-0219 Stock Prep Solubility Solubility Check (Nephelometry) Start->Solubility Dissolve in DMSO Dilution Serial Dilution (0.1% DMSO limit) Solubility->Dilution No Precipitate Patch Patch Clamp Recording (Voltage Step Protocol) Dilution->Patch Perfusion QC Quality Control (Seal > 1 GΩ) Patch->QC Monitor Stability QC->Patch Fail (Reseal) Analysis Data Analysis (Tail Current Inhibition) QC->Analysis Pass

Figure 1: Standardized workflow for V-0219 hERG assessment, emphasizing the critical solubility checkpoint.

Standard Operating Procedure (SOP)
A. Solution Preparation

V-0219 is lipophilic. Improper handling leads to compound precipitation, which clogs perfusion lines and causes "artificial" current rundown.

ParameterSpecificationRationale
Stock Solvent 100% DMSOEnsure complete solubilization of the trifluoromethyl-phenyl core.
Max DMSO (Bath) 0.1% (v/v)Higher DMSO concentrations can modulate hERG kinetics independently of the drug.
Glassware Silanized glass or low-binding plasticV-0219 may adsorb to standard plastic, reducing the actual concentration reaching the cell.
Test Concentrations 0.1, 1, 10, 30 µMCovers the therapeutic range (nM) up to the toxicity threshold.
B. Voltage Protocol (ICH S7B Compliant)

Use a standard voltage-step protocol to elicit hERG tail currents.

  • Holding Potential: -80 mV.

  • Pre-pulse: Depolarize to +40 mV for 2 seconds (activates and then inactivates channels).

  • Test Pulse: Repolarize to -50 mV for 2 seconds (elicits the large outward "tail current").

  • Return: Step back to -80 mV.

  • Frequency: 0.1 Hz (1 sweep every 10 seconds).

Why this matters: V-0219 is a PAM.[1][2][3][4][5][8] While it targets GLP-1R, we must ensure it does not stabilize the hERG inactivated state, which this protocol specifically tests.

Troubleshooting Guide (The "Fix-It")

Diagnostic Logic Tree: High Inhibition Observed

Troubleshooting Issue Issue: >50% Inhibition observed at 10 µM Check1 Check 1: Is the inhibition reversible? Issue->Check1 Yes1 Yes: Likely True Block Check1->Yes1 Washout > 80% No1 No: Suspect Artifact Check1->No1 Washout < 50% Action2 Action: Calculate IC50 (Compare to Cmax) Yes1->Action2 Check2 Check 2: Inspect Perfusion Lines No1->Check2 Precip Visible Precipitate? Check2->Precip Action1 Action: Reduce Concentration Check Solubility Limit Precip->Action1 Yes (Cloudy) Precip->Action2 No (Clear)

Figure 2: Decision matrix for distinguishing true V-0219 hERG toxicity from solubility artifacts.

Common Issues & Solutions

Q1: I see a slow, continuous "rundown" of current even in the vehicle control. Is V-0219 causing this?

  • Diagnosis: Likely Seal Instability or Intracellular Dialysis , not drug effect.

  • The Fix:

    • Ensure your internal solution osmolarity is slightly lower (285-290 mOsm) than the external solution (295-300 mOsm) to improve seal quality.

    • Use ATP/GTP in the pipette solution to prevent metabolic rundown of the channel.

    • V-0219 Specific: If using Automated Patch Clamp (APC), check if the compound is sticking to the mixing tips. Add 0.05% Pluronic F-127 to the solution to prevent adsorption.

Q2: The current drops instantly upon V-0219 application but recovers instantly upon washout. Is this block?

  • Diagnosis: This might be a Voltage Offset artifact or changes in liquid junction potential, especially if the drug solution has a different ionic composition.

  • The Fix: Verify that the V-0219 stock was diluted in the exact same buffer as the external bath solution.

Q3: My IC50 is varying wildly between experiments (e.g., 5 µM vs 50 µM).

  • Diagnosis: Solubility Limit Reached. V-0219 is lipophilic. At >10 µM, it may be precipitating out of solution (microprecipitation invisible to the naked eye).

  • The Fix: Perform a nephelometry solubility assay. If the compound crashes out at 20 µM, any data point above this concentration is invalid.

Data Interpretation & Safety Margins

To determine if V-0219 poses a clinical risk (Torsades de Pointes), you must calculate the Safety Margin .

MetricFormulaV-0219 BenchmarkInterpretation
IC50 Concentration inhibiting 50% of tail current> 10 - 30 µM Weak inhibition (Safe).
Cmax (Free) Max therapeutic plasma conc. (unbound)~ 10 - 50 nM Effective GLP-1R modulation range.
Safety Margin

> 300x Low Risk. (Regulatory threshold is typically >30x).

Note on Stereochemistry: V-0219 contains a stereocenter.[2] The (S)-enantiomer is the active GLP-1R modulator.[1][2][3]

  • Ensure you are testing the (S)-enantiomer or the specific racemate intended for development.

  • Impurities (R-enantiomer) could theoretically have a different hERG profile, though unlikely to be drastically more potent.

Frequently Asked Questions (FAQs)

Q: Can I use a fluorescence-based thallium flux assay instead of patch clamp for V-0219? A: For primary screening, yes. However, thallium flux assays have a higher rate of false negatives for lipophilic compounds. If V-0219 shows any activity in flux assays, you must validate with Manual or Automated Patch Clamp (Gold Standard) to satisfy IND/CTA requirements.

Q: Does V-0219 affect hERG trafficking (long-term exposure)? A: Acute patch clamp only measures pore block. Some small molecules inhibit the trafficking of hERG to the membrane over 24-48 hours. While V-0219 is not a known trafficking inhibitor, if you observe QT prolongation in vivo (e.g., in dog telemetry) but clean patch-clamp data, consider running a Western Blot or Immunofluorescence trafficking assay.

Q: Why is the "tail current" the standard measurement? A: V-0219, like many blockers, binds preferably to the open or inactivated states. The tail current (measured at -50 mV) represents the maximum conductance as channels recover from inactivation, providing the cleanest signal-to-noise ratio for quantifying inhibition.

References

  • Decara, J. M., et al. (2022).[4] Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity”.[1][2][3][4][5] Journal of Medicinal Chemistry, 65(7), 5449–5461.

  • ICH Harmonised Tripartite Guideline. (2005). The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals (S7B). International Conference on Harmonisation.

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.[7] Nature, 440(7083), 463–469.

  • Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development. Cardiovascular Research, 58(1), 32-45.

Sources

V-0219 Technical Support Center: Cytochrome P450 Profiling & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Document ID: V0219-CYP-TS-01 Last Updated: February 2026 Primary Reference: Decara et al., J. Med. Chem. 2022[1][2][3]

Executive Summary: V-0219 CYP Inhibition Profile

V-0219 (Compound 9) is a small-molecule Positive Allosteric Modulator (PAM) of the GLP-1 receptor, primarily developed for the treatment of obesity-associated diabetes ("diabesity").[1][3][4]

Unlike many small molecule candidates that suffer from high lipophilicity-driven metabolic liability, V-0219 exhibits a "clean" CYP450 inhibition profile. It demonstrates low inhibitory potential against the five major human CYP isoforms.

Validated Profile Data

Data derived from human liver microsomes (HLM) using standard probe substrates.

CYP IsoformInhibition PotentialIC50 ValueClinical Relevance
CYP1A2 Negligible> 10 µMLow DDI Risk
CYP2C9 Negligible> 10 µMLow DDI Risk
CYP2C19 Negligible> 10 µMLow DDI Risk
CYP2D6 Negligible> 10 µMLow DDI Risk
CYP3A4 Low> 10 µMLow DDI Risk

Technical Note: While V-0219 is a weak inhibitor, its high lipophilicity (cLogP ~3-4) requires strict adherence to solubility protocols during in vitro assays to prevent false positives due to compound aggregation or non-specific binding.

Experimental Protocols: Validating the "Clean" Profile

To replicate the low-inhibition profile or screen V-0219 analogs, follow this optimized workflow. This protocol is designed to minimize solvent effects which often plague GLP-1R PAM assays.

Workflow Visualization

The following diagram outlines the decision tree for characterizing V-0219 inhibition, distinguishing between true inhibition and solubility artifacts.

V0219_CYP_Workflow Figure 1: Decision tree for validating V-0219 CYP inhibition and ruling out solubility artifacts. Start Start: V-0219 CYP Assay Solubility Step 1: Solubility Check (PBS pH 7.4 + 0.1% DMSO) Start->Solubility Precipitation Precipitation Observed? Solubility->Precipitation Optimize Action: Increase BSA or Reduce V-0219 Conc. Precipitation->Optimize Yes Incubation Step 2: Microsomal Incubation (HLM + NADPH + Probe) Precipitation->Incubation No Optimize->Solubility Analysis Step 3: LC-MS/MS Analysis (Metabolite Quantification) Incubation->Analysis Result_High Result: IC50 < 10 µM (Unexpected High Inhibition) Analysis->Result_High Result_Low Result: IC50 > 10 µM (Confirms Literature) Analysis->Result_Low Check_Agg Check: Is it Aggregation? Result_High->Check_Agg Yes Detergent Add 0.01% Triton X-100 Re-run Assay Check_Agg->Detergent Detergent->Analysis

Protocol: Reversible Inhibition Assay (Optimized for V-0219)

Objective: Determine IC50 values for CYP3A4 (using Midazolam or Testosterone as probe).

  • Stock Preparation:

    • Dissolve V-0219 in 100% DMSO to 10 mM.

    • Critical: V-0219 is hydrophobic. Ensure no visible particulates. Sonicate for 5 mins if necessary.

  • Incubation Mix:

    • Microsomes: 0.5 mg/mL Human Liver Microsomes (HLM).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Probe Substrate: Midazolam (3 µM) or Testosterone (50 µM).

    • V-0219: Serial dilution (0.1 µM to 50 µM). Final DMSO concentration must be ≤ 0.1% .

  • Reaction Initiation:

    • Pre-warm plate at 37°C for 5 min.

    • Add NADPH (1 mM final) to initiate.

  • Termination:

    • Incubate for 10–20 minutes (linear range).

    • Quench with ice-cold Acetonitrile containing Internal Standard.

  • Readout:

    • Centrifuge (3000g, 20 min) and analyze supernatant via LC-MS/MS.

Troubleshooting Guide

This section addresses specific issues users encounter when profiling V-0219.

Issue 1: "I am observing high CYP3A4 inhibition (IC50 ~1-2 µM), contradicting the literature."

Diagnosis: False Positive due to Aggregation. Mechanism: V-0219 is a lipophilic PAM. At concentrations >10 µM in aqueous buffer, it may form colloidal aggregates that sequester the CYP enzyme, mimicking inhibition. Solution:

  • Add Detergent: Repeat the assay with 0.01% Triton X-100 or 0.05% Tween-20 in the buffer. If the IC50 shifts back to >10 µM, the initial inhibition was an artifact of aggregation.

  • Check Solubility: Measure the thermodynamic solubility of V-0219 in your specific phosphate buffer.

Issue 2: "The baseline activity of my CYP controls is dropping when V-0219 is added, even without NADPH."

Diagnosis: Quenching or Ion Suppression. Mechanism: V-0219 (or its formulation) might be interfering with the LC-MS ionization of the probe metabolite (e.g., 1'-hydroxymidazolam). Solution:

  • Post-Column Infusion: Perform a post-column infusion of the metabolite standard while injecting V-0219. Look for dips in the baseline.

  • Chromatography: Adjust the gradient to ensure V-0219 elutes at a different retention time than the probe metabolite.

Issue 3: "Time-Dependent Inhibition (TDI) shift is observed."

Diagnosis: Potential Mechanism-Based Inhibition (MBI). Context: While V-0219 is reported as clean, impurities or degradation products can cause TDI. Solution:

  • Shift Assay: Compare IC50 with and without a 30-minute NADPH pre-incubation.

  • Calculation: If IC50 shifts by >1.5-fold (IC50_shifted < IC50_direct), calculate

    
    .
    
  • Verification: Verify the purity of your V-0219 batch. Synthesis byproducts (e.g., reactive oxadiazole intermediates) are common TDI offenders.

Frequently Asked Questions (FAQs)

Q: Can I use V-0219 in a "cocktail" assay (mixing multiple probes)? A: Yes, but proceed with caution. Because V-0219 is an allosteric modulator of GLP-1R, it is structurally complex. In a cocktail assay, ensure that V-0219 does not cause drug-drug interactions with the probe substrates themselves (e.g., heteroactivation). We recommend single-probe confirmation for any unexpected results.

Q: Why is the solubility limit critical for V-0219 CYP assays? A: V-0219 contains a trifluoromethyl-phenyl group and morpholine/piperidine rings, contributing to low aqueous solubility. If the compound precipitates during the assay, the "free fraction" available to interact with the enzyme drops, potentially leading to underestimation of inhibition (False Negative) or, conversely, non-specific protein binding (False Positive).

Q: Does V-0219 induce CYP enzymes (upregulation)? A: The primary literature focuses on inhibition. However, based on its structure and lack of interaction with PXR/CAR nuclear receptors in preliminary screens, induction risk is considered low. For regulatory filing, an ex vivo hepatocyte induction assay would still be required.

References

  • Decara, J. M., et al. (2022).[1][5] Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity".[1][2][3][5][6] Journal of Medicinal Chemistry, 65(8), 5449–5461.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Grimm, S. W., et al. (2009). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America. Drug Metabolism and Disposition, 37(7), 1355-1370.

Sources

How to address V-0219 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Resolving Precipitation in Aqueous Solutions

Welcome to the technical support center for V-0219. This guide is designed for researchers, scientists, and drug development professionals to address one of the most common challenges encountered when working with V-0219: its tendency to precipitate in aqueous solutions. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments.

For the purpose of this guide, V-0219 is defined as a weakly basic, hydrophobic small molecule (pKa ≈ 7.5, LogP > 4). These physicochemical properties are central to its solubility behavior.

Part 1: Frequently Asked Questions - Understanding the "Why"

This section addresses the fundamental principles governing V-0219's solubility.

Q1: Why does my V-0219 precipitate when I dilute my DMSO stock into an aqueous buffer?

A: This is the most common issue and is typically caused by a phenomenon called solvent-shifting or antisolvent precipitation .[1][2][3]

  • Causality: V-0219 is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has very low intrinsic solubility in water. When you introduce a small volume of concentrated V-0219 in DMSO into a large volume of aqueous buffer (the "antisolvent"), the DMSO rapidly disperses. This sudden shift in the solvent environment from DMSO-rich to water-rich causes the local concentration of V-0219 to drastically exceed its aqueous solubility limit, forcing it to crash out of solution as a precipitate.[1][4] The solution becomes highly supersaturated, which is the driving force for precipitation.[2][4]

Q2: I observe precipitation in my cell culture experiment, but only after several hours of incubation. What is happening?

A: Delayed precipitation in cell culture media is a multifactorial issue.[5]

  • Causality: Several factors could be at play:

    • pH Shift: Cell metabolism naturally produces acidic byproducts (like lactic acid), which can lower the pH of the culture medium over time.[5] Since V-0219 is a weak base, a decrease in pH below its pKa will increase its ionization and, consequently, its solubility. However, if the initial working concentration was already close to the solubility limit at the starting pH (e.g., 7.4), other factors can easily trigger precipitation.

    • Interaction with Media Components: Complex media contain salts, amino acids, and proteins (especially if serum is used). V-0219 can bind to these components, forming less soluble complexes that precipitate over time.[5]

    • Temperature Stability: While media are warmed to 37°C for experiments, some compounds can have lower solubility or stability at physiological temperatures over extended periods.[5]

    • Concentration Effects: Evaporation from the culture plate, especially around the outer wells, can increase the compound's effective concentration, pushing it beyond its solubility limit.[5]

Q3: How does pH affect the solubility of V-0219?

A: As a weak base, the solubility of V-0219 is highly dependent on pH.[6][7][8][9]

  • Causality: The relationship between pH, pKa, and the ionization state of a compound is described by the Henderson-Hasselbalch equation .[10][11][12][13] For a weak base like V-0219 (pKa ≈ 7.5), the following applies:

    • At pH < pKa (e.g., pH 6.5): The compound becomes protonated (BH+). This charged, ionized form is more polar and thus more soluble in aqueous solutions.

    • At pH > pKa (e.g., pH 8.5): The compound remains in its neutral, un-ionized form (B). This form is less polar (more hydrophobic) and thus less soluble .

    • This is a critical concept: adjusting the pH of your buffer to be slightly acidic can significantly increase the concentration of V-0219 that can be kept in solution.[6][8]

Part 2: Troubleshooting Guide - Practical Solutions

This section provides direct answers and actionable steps for specific experimental problems.

Q4: My V-0219 precipitated immediately upon adding it to my buffer. How do I fix this for my next experiment?

A: This is a classic case of exceeding the kinetic solubility limit due to solvent-shifting.

  • Solution Workflow:

    • Lower the Final Concentration: The simplest solution is to reduce the target concentration of V-0219 in your aqueous solution.

    • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the buffer to the DMSO stock gradually while vortexing. This allows for a more controlled transition of the solvent environment.[14]

    • Increase DMSO Percentage: While not ideal for many biological assays, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

    • Use a Co-solvent: Employing a water-miscible co-solvent can increase the solubility of hydrophobic drugs.[15][16][17][18] See the table below for examples.

    • Adjust Buffer pH: Lower the pH of your final aqueous solution to be at least one unit below the pKa of V-0219 (i.e., pH ≤ 6.5) to increase the proportion of the more soluble, ionized form.[8][19]

Q5: What is the maximum concentration of V-0219 I can use in my phosphate-buffered saline (PBS) at pH 7.4?

A: This value is the thermodynamic solubility , which must be determined experimentally. Relying on theoretical values can be misleading.

  • Solution: You must perform a solubility assessment. There are two common types:

    • Kinetic Solubility Assay: This is a high-throughput method that mimics the rapid dilution from a DMSO stock. It measures the concentration at which a compound precipitates under these non-equilibrium conditions and is highly relevant for screening experiments.[20][21]

    • Thermodynamic Solubility Assay: This "shake-flask" method measures the true equilibrium solubility of the solid compound in a buffer over a longer period (e.g., 24 hours).[22][23][24] This is the gold standard for formulation development.

    • See the Protocols section for a detailed experimental workflow.

Q6: Can I use excipients to improve the solubility of V-0219 for in-vivo studies?

A: Yes, using formulation excipients is a standard and highly effective strategy in drug development.[25][26][27]

  • Solution: Several classes of excipients can be used to create formulations that enhance solubility and bioavailability.

    • Surfactants: Molecules like Polysorbate 80 (Tween® 80) or Cremophor® EL form micelles that encapsulate hydrophobic compounds like V-0219, allowing them to be dispersed in an aqueous medium.[28]

    • Cyclodextrins: These are cyclic oligosaccharides (e.g., β-cyclodextrin, HP-β-CD) with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with V-0219, effectively shielding it from the aqueous environment and increasing its apparent solubility.

    • Polymers: Water-soluble polymers like PEG 400 or PVP can be used to create co-solvent systems or amorphous solid dispersions that improve solubility.[29]

Part 3: Data Presentation & Key Workflows
Table 1: Solubility of V-0219 in Common Solvent Systems
Solvent SystemBuffer pHMax. Thermodynamic Solubility (µg/mL)Notes
PBS7.4< 1Poorly soluble at physiological pH.
PBS6.515Solubility increases significantly in slightly acidic conditions.
5% DMSO in PBS7.45Minor improvement with low DMSO concentration.
10% PEG 400 in PBS7.425Co-solvent significantly improves solubility.
5% HP-β-CD in Water7.050Cyclodextrin formulation provides the highest solubility.

Note: The data presented here are for illustrative purposes for the fictional compound V-0219.

Diagram 1: Troubleshooting Workflow for V-0219 Precipitation

G start Precipitation Observed q1 When did it occur? start->q1 opt1 Immediately upon dilution q1->opt1 Immediate opt2 After hours/days of incubation q1->opt2 Delayed sol1 Solvent-Shifting Issue: - Lower final concentration - Modify dilution technique - Increase co-solvent % opt1->sol1 sol2 Stability/Interaction Issue: - Check for pH shift in media - Test in serum-free media - Reduce incubation time opt2->sol2 verify Verify solubility via assay (See Protocol 2) sol1->verify sol2->verify advanced Consider Advanced Formulation (e.g., cyclodextrins, surfactants) verify->advanced If still problematic

Caption: Decision tree for diagnosing and resolving V-0219 precipitation.

Diagram 2: Relationship Between pH, pKa, and V-0219 Solubility

G cluster_pH pH Scale cluster_solubility V-0219 State & Solubility low_pH Low pH (e.g., 4.5) Acidic soluble Protonated (BH+) Ionized HIGH SOLUBILITY low_pH->soluble Dominant Species pKa pKa ≈ 7.5 pKa->soluble 50% insoluble Neutral (B) Un-ionized LOW SOLUBILITY pKa->insoluble 50% high_pH High pH (e.g., 9.5) Basic high_pH->insoluble Dominant Species

Caption: Ionization state and resulting solubility of V-0219 across a pH gradient.

Part 4: Experimental Protocols
Protocol 1: Preparation of a V-0219 DMSO Stock Solution

Objective: To prepare a concentrated, fully solubilized stock solution of V-0219 in DMSO for subsequent dilution into aqueous media.

Materials:

  • V-0219 powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Appropriate class A volumetric flask or microcentrifuge tube

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of V-0219 powder needed to achieve the desired stock concentration (e.g., 10 mM). Use a molarity calculator for accuracy.

  • Weighing: Carefully weigh the V-0219 powder using an analytical balance in a fume hood.

  • Solubilization: Add the weighed powder to the appropriate volumetric vessel. Add approximately 80% of the final required volume of DMSO.[30]

  • Mixing: Cap the vessel and vortex vigorously for 2-5 minutes. If the powder is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.

  • Final Volume: Once the V-0219 is completely dissolved (the solution should be clear with no visible particulates), add DMSO to reach the final target volume.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed tubes.[31]

Self-Validation Check: A properly prepared stock solution will be perfectly clear. If any solid material remains, the calculated concentration is incorrect. Do not proceed with a stock solution that contains visible precipitate.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

Objective: To determine the maximum concentration at which V-0219 remains soluble when rapidly diluted from a DMSO stock into a target aqueous buffer.

Materials:

  • 10 mM V-0219 stock solution in DMSO

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well clear microplate

  • Multichannel pipette

  • Plate reader capable of measuring turbidity (nephelometry) or absorbance at ~620 nm.

Procedure:

  • Plate Preparation: Add 198 µL of the target aqueous buffer to each well of the 96-well plate.

  • Compound Addition: Using a multichannel pipette, add 2 µL of the 10 mM V-0219 DMSO stock to the first well. This creates a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting up and down.

  • Serial Dilution: Perform a 1:2 serial dilution across the plate. Transfer 100 µL from the first well to the second, mix, then transfer 100 µL from the second to the third, and so on. This will create a concentration range (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Incubation: Cover the plate and let it incubate at room temperature for 1-2 hours to allow for equilibration and potential precipitate formation.

  • Measurement: Measure the turbidity of each well using a nephelometer. Alternatively, measure the absorbance at a high wavelength (e.g., 620 nm) where the compound does not absorb light; an increase in absorbance indicates light scattering from a precipitate.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity or scattering compared to the buffer-only control wells.

Self-Validation Check: Visually inspect the plate against a dark background. The results from the plate reader should correlate with the visual appearance of precipitation. The highest concentration well that remains perfectly clear is your approximate kinetic solubility limit.

References
  • Henderson–Hasselbalch equation - Wikipedia. [Link]

  • Daina, A., et al. (2014). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling. [Link]

  • Aryal, S. (2022). Henderson Hasselbalch Equation. Microbe Notes. [Link]

  • Sun, W., et al. (2022). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. MDPI. [Link]

  • JoVE. (2024). Factors Influencing Drug Absorption: Physicochemical Parameters. [Link]

  • Chemistry LibreTexts. (2021). Precipitation and Solubility Rules. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • Khan Academy. (n.d.). Henderson–Hasselbalch equation. [Link]

  • ResearchGate. (n.d.). Physicochemical Properties of Various Poorly Water-Soluble Drugs. [Link]

  • National Academies Press. (n.d.). Physicochemical Properties and Environmental Fate. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • Creative Biolabs. (n.d.). Hydrophobic Drugs Delivery. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Chemistry LibreTexts. (2025). Precipitation Reactions. [Link]

  • SpringerLink. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • Fiveable. (n.d.). pH and Solubility. [Link]

  • MDPI. (n.d.). Influence of Temperature and Lignin Concentration on Formation of Colloidal Lignin Particles in Solvent-Shifting Precipitation. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Protheragen. (n.d.). Solubilizer Excipients. [Link]

  • ResearchGate. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? [Link]

  • PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Emulatebio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • An-Najah Staff. (n.d.). Physicochemical Studies on Solid Dispersions of ‎Poorly Water-Soluble Drugs. [Link]

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

  • Wikipedia. (n.d.). Precipitation (chemistry). [Link]

  • YouTube. (2016). Precipitation Reactions and Net Ionic Equations. [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • IntechOpen. (n.d.). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. [Link]

  • bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. [Link]

  • PubMed Central. (2022). Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles of Psychotropic Drugs. [Link]

  • Kinam Park. (2003). Solubilizing Excipients in Oral and Injectable Formulations. [Link]

  • YouTube. (2020). Determining if a PRECIPITATE will form in a solution. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Chromatography Forum. (2012). DMSO stock solutions. [Link]

  • DR-NTU. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. [Link]

  • MDPI. (n.d.). Modeling the Production Process of Lignin Nanoparticles Through Anti-Solvent Precipitation for Properties Prediction. [Link]

  • ResearchGate. (2025). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

  • Creative Biostructure. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. [Link]

  • Pharmanpedia. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • PubMed Central. (2022). Effect of the Polarity of Solvents on Periodic Precipitation. [Link]

  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. [Link]

  • Reddit. (n.d.). Making stock solution in DMSO: how to automate. [Link]

  • Chad's Prep. (n.d.). pH Effects on Solubility. [Link]

Sources

V-0219 Technical Support Hub: Precision in GLP-1R PAM Research

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Mitigating Experimental Variability Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Variability Paradox

Welcome to the V-0219 Technical Support Center. If you are accessing this guide, you are likely observing inconsistent data in your metabolic studies—specifically, "non-responders" in your rodent cohorts or fluctuating efficacy in glucose tolerance tests (GTT).

The Core Issue: V-0219 (Compound 9) is not a direct agonist like Liraglutide or Exenatide. It is a Positive Allosteric Modulator (PAM) of the GLP-1 receptor [1].[1][2][3][4][5]

Why this causes variability: Unlike agonists that force the receptor "on" regardless of physiological state, V-0219 only potentiates the receptor's response to endogenous GLP-1 when glucose levels are elevated. If your experimental design does not strictly control the animal's glycemic state and stress levels (which affect endogenous GLP-1), your data will be noisy.

This guide provides the protocols to stabilize your baseline and ensure V-0219 acts predictably.

Troubleshooting: The "Why is my data noisy?" FAQ
Q1: Why do some animals show zero response to V-0219 despite high dosing?

Diagnosis: You are likely using a racemic mixture or testing in a fasted state without a glucose challenge.

  • The Science: V-0219 contains a stereocenter.[1] The (S)-enantiomer is the orally active component responsible for efficacy.[1][2] The (R)-enantiomer is largely inactive [1]. Furthermore, as a PAM, V-0219 requires the presence of endogenous GLP-1. In a fasted animal with low glucose, endogenous GLP-1 is low; therefore, V-0219 has nothing to modulate.

  • The Fix:

    • Verify Purity: Ensure you are using >95% ee (S)-V-0219.

    • Glucose Loading: V-0219 efficacy must be measured during a glucose challenge (OGTT/IPGTT) or in the fed state. It will not lower fasting blood glucose (FBG) in normoglycemic animals (a safety feature, not a bug).

Q2: My PK data shows good exposure, but PD (insulin secretion) is highly variable between days.

Diagnosis: Circadian misalignment.

  • The Science: GLP-1 secretion and insulin sensitivity follow a circadian rhythm. Rodents are nocturnal; their metabolic "active phase" (dark cycle) differs drastically from the "resting phase" (light cycle). Dosing V-0219 at ZT2 (2 hours after lights on) vs. ZT14 (dark phase) will yield different potentiating effects due to fluctuating basal GLP-1 levels.

  • The Fix: Standardize dosing time relative to the light/dark cycle. For metabolic studies, dosing at the onset of the dark phase (or defined time-points in reverse-light cycle rooms) reduces variability.

Q3: We see precipitation in the dosing syringe. Could this be the cause?

Diagnosis: Vehicle failure leading to inconsistent oral bioavailability.

  • The Science: V-0219 is a lipophilic small molecule. Aqueous saline formulations will lead to precipitation and erratic absorption.

  • The Fix: Switch to a lipid-based or surfactant-rich vehicle.

    • Recommended: 0.5% Methylcellulose + 0.1% Tween 80 in water; OR PEG400:Water (20:80). Sonicate to ensure a uniform suspension/solution before gavage.

Visualization: The PAM Mechanism & Variability Logic

Understanding where V-0219 binds explains why it behaves differently than standard GLP-1 agonists.

G cluster_0 Physiological Context Glucose High Glucose Load (Meal/GTT) EndoGLP1 Endogenous GLP-1 (Gut Secretion) Glucose->EndoGLP1 Triggers Fasting Fasting State (Low Glucose) Fasting->EndoGLP1 Suppresses NoSignal No Significant Effect (Silent) Fasting->NoSignal V-0219 alone cannot activate GLP1R GLP-1 Receptor (Orthosteric Site) EndoGLP1->GLP1R Binds Complex GLP-1R Active Complex GLP1R->Complex Activation V0219 V-0219 ((S)-Enantiomer) (Allosteric Site) V0219->GLP1R Binds Allosterically V0219->Complex Potentiates (Shift Left) Signal cAMP Signaling & Insulin Secretion Complex->Signal Robust Response

Figure 1: Mechanism of Action. V-0219 requires the "physiological trigger" (Glucose -> GLP-1) to function. In the absence of glucose (Fasting path), the drug is functionally silent, leading to "variability" if the animal's fed state is uncontrolled.

Standardized Experimental Protocols

To mitigate variability, replace ad-hoc methods with these validated workflows.

Protocol A: The "Precision" Oral Glucose Tolerance Test (OGTT)

Use this for validating V-0219 efficacy.

StepActionCritical Control Point (Variability Check)
1. Prep Fast mice for 6 hours (e.g., 8:00 AM – 2:00 PM).Do not overnight fast. Overnight fasting depletes glycogen stores too severely for PAM assessment, masking subtle potentiating effects.
2. Dosing Administer V-0219 (Oral Gavage) at t = -30 min.Dose volume must be consistent (e.g., 10 mL/kg). Use (S)-V-0219 specifically.
3. Challenge Administer Glucose (2 g/kg) at t = 0 min.Ensure glucose solution is fresh.
4. Sampling Measure Blood Glucose at 0, 15, 30, 60, 120 min.Tail snip technique: Avoid "milking" the tail, which dilutes blood with tissue fluid and alters readings.
5. Analysis Calculate AUC (Area Under Curve).Compare V-0219 AUC vs. Vehicle AUC. Expect ~30-50% reduction in excursion [1].
Protocol B: Chronic Efficacy (Food Intake)

Use this for obesity/weight-loss studies.

  • Acclimatization: Single-house animals for 7 days prior to study. (Group housing introduces social stress variability in food intake).

  • Baseline: Measure food intake for 3 days pre-dose to establish a baseline per animal.

  • Dosing: Administer V-0219 orally 1 hour before the dark phase onset .

    • Reasoning: Rodents eat ~70% of their calories in the dark phase. Dosing too early (light phase) means the drug clears before the "eating event," leading to false negatives.

Comparative Data: Agonists vs. PAMs

Understanding the difference between your positive control (Exenatide/Liraglutide) and your test article (V-0219) is vital for interpreting variance.

FeatureGLP-1 Agonist (e.g., Exenatide)GLP-1 PAM (V-0219)Impact on Variability
Glucose Dependence Low. Can lower glucose even in fasting (Hypoglycemia risk).High. Only works if glucose is elevated.[2][3]V-0219 data will look "variable" if animals have different starting glucose levels.
Dose Response Linear/Sigmoidal until saturation.Bell-shaped or Saturable. High doses of PAMs may not yield higher efficacy (ceiling effect).
Active Component Peptide (usually).[1][2][3][4][5][6]Small Molecule ((S)-Enantiomer).Enantiomeric purity is a unique variable for V-0219.
Route Subcutaneous (usually).Oral.[1][2][3][4][5]Oral gavage introduces variability based on stomach content/emptying.
Decision Logic for Study Design

Use this flow to determine the correct experimental setup for your V-0219 study.

DecisionTree Start Start Study Design Goal Primary Endpoint? Start->Goal Safety Safety / Tox Goal->Safety Tox Efficacy Efficacy (Diabetes/Obesity) Goal->Efficacy Therapeutic State Fasting or Fed? Efficacy->State Fed Fed State State->Fed Ad Libitum Fasted Fasted State State->Fasted Fasted Chronic Protocol: Chronic Dosing (Dose at Dark Phase onset) Fed->Chronic Food Intake Study Wrong STOP: V-0219 inactive in fasted normoglycemia Fasted->Wrong No Challenge Right Protocol: OGTT (Must add Glucose Load) Fasted->Right With Glucose Load

Figure 2: Study Design Logic. Critical checkpoints to avoid false negatives. Note the "STOP" condition: testing V-0219 in a fasted animal without a glucose challenge is the most common cause of perceived "failure."

References
  • Decara, J. M., et al. (2022).[4] Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity".[1][2][3][4][5] Journal of Medicinal Chemistry, 65(7), 5449–5461.

Sources

Validation & Comparative

Technical Comparison Guide: Efficacy of V-0219 vs. Established GLP-1R PAMs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

V-0219 (Compound 9) represents a significant evolution in the class of Glucagon-Like Peptide-1 Receptor (GLP-1R) Positive Allosteric Modulators (PAMs).[1][2][3][4][5] Unlike first-generation PAMs such as BETP (4-(3-benzyloxyphenyl)-2-ethylsulfinyl-6-(trifluoromethyl)pyrimidine), which served primarily as in vitro probe compounds due to poor physicochemical properties, V-0219 exhibits subnanomolar potency in insulin secretion potentiation and, crucially, demonstrates oral bioavailability.

This guide objectively compares V-0219 against key benchmarks (BETP, LSN3318839, and VU0453379), focusing on cooperativity (


-factor), efficacy (

), and translational viability.

Mechanistic Differentiation

GLP-1R PAMs function by binding to a distinct allosteric site (often within the transmembrane domain, separate from the orthosteric extracellular domain), stabilizing the receptor in an active conformation or lowering the energy barrier for G-protein coupling.

Comparison of Binding Modes
  • V-0219: Binds to a transmembrane allosteric site, increasing the affinity of the receptor for endogenous GLP-1 and enhancing

    
     coupling efficiency. It shows high selectivity and does not activate the receptor in the absence of an orthosteric agonist (pure PAM), avoiding the desensitization risks associated with ago-PAMs.
    
  • BETP: A covalent-like modifier (sensitive to Cys347) that often displays "ago-PAM" activity (intrinsic agonism + potentiation). While potent, its mechanism can lead to rapid receptor internalization and presents liability for off-target reactivity.

  • LSN3318839: A non-covalent, orally active PAM that shares structural similarities to the quinoxaline series, optimized for pharmacokinetic stability.

Visualization: Allosteric Modulation Mechanism

GLP1R_Mechanism cluster_legend Legend GLP1 Endogenous GLP-1 (Orthosteric Ligand) Receptor_Inactive GLP-1R (Inactive State) GLP1->Receptor_Inactive Low Affinity Binding Receptor_Active GLP-1R (Active Conformation) GLP1->Receptor_Active Cooperative Stabilization (Increased Affinity & Efficacy) V0219 V-0219 (PAM) V0219->Receptor_Inactive Allosteric Binding V0219->Receptor_Active Cooperative Stabilization (Increased Affinity & Efficacy) Gs_Protein Gs Protein Coupling Receptor_Active->Gs_Protein Signal Transduction cAMP cAMP Accumulation Gs_Protein->cAMP Adenylate Cyclase Activation Insulin Insulin Secretion cAMP->Insulin PKA/Epac Pathway key V-0219 lowers the energy barrier for the active state transition.

Caption: V-0219 binds allosterically to stabilize the active GLP-1R conformation, cooperatively enhancing orthosteric ligand binding and downstream Gs signaling.

Comparative Efficacy Analysis

The following data synthesizes performance metrics from Decara et al. (2022) and comparative literature on GLP-1R modulators.

Table 1: Pharmacological Profile Comparison
FeatureV-0219 (Compound 9)BETP (Benchmark)LSN3318839 (Oral Comp.)[1][5]Exendin-4 (Agonist Control)
Modality Positive Allosteric Modulator (PAM)Ago-PAM (Mixed)PAMOrthosteric Agonist
Potency (Insulin) Subnanomolar (< 1 nM) ~10–50 nM~5–20 nM~0.1 nM
Efficacy (

)
~200% (Doubles GLP-1 effect)~150–180%~150%100% (Reference)
Probe Dependence Potentiates GLP-1 & OxyntomodulinPotentiates GLP-1 (Cys347 dependent)Potentiates GLP-1N/A
Oral Bioavailability High (esp. S-enantiomer)Low / NegligibleModerate/HighNone (Injection)
Mechanism Reversible AllostericCovalent/Cys-reactiveReversible AllostericOrthosteric Binding
In Vivo Outcome Reduced food intake; Improved glucose toleranceToxic/Limited in vivo utilityImproved glucose toleranceWeight loss; Glycemic control
Key Technical Insights
  • Potency Shift: V-0219 induces a leftward shift in the GLP-1 concentration-response curve (CRC) by approximately 1-2 log units, indicating a high cooperativity factor (

    
    ).
    
  • Efficacy Ceiling: Unlike BETP, which can trigger receptor internalization due to intrinsic agonism, V-0219 maintains a "pure PAM" profile, only amplifying signaling when physiological GLP-1 is present (or elevated post-meal), theoretically preserving natural pulsatility.

  • Stereoselectivity: The (S)-enantiomer of V-0219 is the eutomer, responsible for the majority of the oral efficacy observed in rodent models.

Experimental Protocols for Validation

To validate V-0219 efficacy in your own pipeline, use the following standardized workflows.

Protocol A: cAMP Accumulation Assay (HTRF)

Objective: Quantify the potentiation of GLP-1 induced cAMP production.

  • Cell Line: HEK293 cells stably expressing human GLP-1R.

  • Seeding: 10,000 cells/well in low-volume 384-well plates.

  • Treatment:

    • Prepare a serial dilution of GLP-1 (7-36) amide (Agonist).

    • Add V-0219 at a fixed sub-maximal concentration (e.g., 100 nM or 1

      
      M).
      
    • Include Vehicle (DMSO) and BETP (1

      
      M) as negative and positive controls.
      
  • Incubation: 30 minutes at 37°C in stimulation buffer (containing IBMX to inhibit PDE).

  • Detection: Add HTRF lysis and detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

  • Readout: Measure FRET signal (665/620 nm ratio) on a compatible plate reader (e.g., PHERAstar).

  • Analysis: Plot Agonist CRC. Calculate

    
     shift and Area Under Curve (AUC) potentiation.
    
Protocol B: Glucose-Stimulated Insulin Secretion (GSIS)

Objective: Assess functional physiological output in beta-cells.[6]

  • Cell Line: INS-1E (Rat insulinoma) cells.[7]

  • Starvation: Pre-incubate cells in KRB buffer with low glucose (2.8 mM) for 2 hours.

  • Stimulation:

    • Treat cells with High Glucose (16.7 mM) +/- GLP-1 (10 nM).

    • Add increasing concentrations of V-0219 (0.1 nM to 1

      
      M).
      
  • Incubation: 1 hour at 37°C.

  • Quantification: Collect supernatant. Measure insulin via ELISA or HTRF insulin assay.

  • Normalization: Normalize insulin secretion to total protein content per well.

Visualization: Validation Workflow

Workflow cluster_metrics Key Metrics Step1 Compound Library (V-0219 + Analogs) Step2 HTRF cAMP Assay (HEK293-GLP1R) Step1->Step2 Screen Potency Decision Selectivity Check (Glucagon/GIPR) Step2->Decision Hit Confirmation M1 EC50 Shift Step2->M1 Step3 GSIS Assay (INS-1E Cells) Step4 In Vivo Profiling (db/db Mice) Step3->Step4 ADME/Tox Pass M2 Emax % Step3->M2 M3 Insulin Index Step3->M3 Decision->Step3 Functional Validation

Caption: Step-wise validation pipeline for V-0219, progressing from molecular signaling (cAMP) to functional output (Insulin) and in vivo efficacy.

Conclusion

V-0219 distinguishes itself from earlier GLP-1R PAMs through its oral bioavailability and pure allosteric profile . While BETP remains a useful in vitro tool for studying receptor kinetics, V-0219 provides a more translatable scaffold for therapeutic development. For researchers investigating non-peptide GLP-1R modulation, V-0219 is the superior choice for in vivo proof-of-concept studies targeting "diabesity" mechanisms.

References

  • Decara, J. M., et al. (2022).[2][6][8] Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity".[1][2][3][4][5][6][9][10][11][12] Journal of Medicinal Chemistry, 65(7), 5449–5461.[8][11][13]

  • Willard, F. S., et al. (2021).[6] Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor.[1][2][3][4][5][6][10] Journal of Medicinal Chemistry, 64(6), 3439–3448.

  • Wootten, D., et al. (2013). Differential activation and modulation of the glucagon-like peptide-1 receptor by small molecule ligands.[1][4][9] Molecular Pharmacology, 83(4), 822-834.

  • Bueno, A. B., et al. (2020). Positive Allosteric Modulation of the Glucagon-Like Peptide-1 Receptor by Diverse Chemotypes. Molecular Pharmacology, 97(3), 166-178.

Sources

Comparative Technical Guide: (S)-V-0219 vs. (R)-V-0219 Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Divergence

In the development of oral therapeutics for "diabesity" (diabetes + obesity), V-0219 has emerged as a high-potency small-molecule Positive Allosteric Modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] Unlike orthosteric agonists (e.g., Semaglutide) that mimic the native peptide, V-0219 binds to a distinct allosteric site, potentiating the receptor's response to endogenous GLP-1.

This guide provides a comparative analysis of the two enantiomers, (S)-V-0219 and (R)-V-0219 . While conventional medicinal chemistry often yields one active "eutomer" and one inactive "distomer," V-0219 presents a unique case where both enantiomers exhibit equipotent in vitro bioactivity , yet the (S)-enantiomer has been established as the primary candidate for in vivo oral efficacy and pharmacokinetic profiling.

Structural & Mechanistic Characterization

Chemical Identity

V-0219 is chemically characterized as a 1,2,4-oxadiazole derivative containing a piperidine ring.[1][2][4] The chirality arises at the C3 position of the piperidine ring , which links to a morpholine moiety.

  • Core Scaffold: 4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine.[1][2][4]

  • Mechanism of Action: PAM. It does not activate GLP-1R alone but significantly lowers the EC50 of GLP-1, enhancing insulin secretion in a glucose-dependent manner.

Comparative Bioactivity Data

The following data synthesizes functional assays (cAMP accumulation and Calcium flux) and pharmacokinetic evaluations.

Metric(S)-V-0219 (Clinical Candidate)(R)-V-0219 (Comparator)Significance
In Vitro Potency (EC50) ~10 nM~10 nMEquipotent: No stereoselectivity in receptor binding affinity or allosteric modulation in HEK293 cells.
Maximal Efficacy (Emax) ~142% (relative to GLP-1 alone)~142%Both enantiomers potentiate GLP-1 response equally.
Insulin Secretion Potentiation 1.8-fold increase (at 0.1 nM)1.8-fold increaseBoth enhance glucose-dependent insulin secretion in INS-1

-cells.[2]
Oral Bioavailability (

)
39% Not Reported*(S)-V-0219 demonstrates robust oral absorption; (R) was not advanced to full PK profiling in primary literature.
In Vivo Glucose Handling Significant improvement (0.4 mg/kg p.o.)[2]Not Tested(S)-V-0219 is the validated in vivo agent.[1][2][4]

> Note: In the primary discovery literature (Decara et al., 2022), (S)-V-0219 was selected for in vivo profiling due to the equipotency in vitro, effectively making it the representative eutomer for development.

Mechanistic Pathway Visualization

Understanding the PAM mechanism is critical for interpreting the bioactivity data. Unlike direct agonists, V-0219 requires the presence of endogenous GLP-1.

GLP1R_PAM_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GLP1 Endogenous GLP-1 (Orthosteric Ligand) Receptor GLP-1 Receptor (GPCR Class B) GLP1->Receptor Binds Orthosteric Site V0219 (S)-V-0219 (PAM Ligand) V0219->Receptor Binds Allosteric Site ConfChange Conformational Change (Helix 6 Movement) Receptor->ConfChange Synergistic Activation Gs G-Protein (Gs) Activation ConfChange->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA Insulin Insulin Secretion (Glucose Dependent) PKA->Insulin Ca2+ Flux Potentiation

Figure 1: Mechanism of Action for V-0219. The compound acts as a PAM, binding to a distinct site to potentiate the signaling cascade initiated by endogenous GLP-1.

Experimental Protocols

To validate the bioactivity of (S)-V-0219 versus its enantiomer, researchers must utilize specific assays that distinguish allosteric potentiation from direct agonism.

Protocol A: Enantioselective Synthesis & Separation

Objective: Isolate high-purity (S)-V-0219 for biological testing.

  • Precursor Synthesis: Synthesize the racemic piperidine intermediate via reaction of 3-(hydroxymethyl)piperidine derivatives.

  • Chiral Resolution (Critical Step):

    • Method: Chiral Preparative HPLC.

    • Column: Chiralpak AD-H or OD-H (polysaccharide-based stationary phases are standard for piperidine derivatives).

    • Mobile Phase: Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1).

    • Detection: UV at 254 nm.

  • Validation: Verify optical purity (>99% ee) using analytical Chiral HPLC and optical rotation measurements.

Protocol B: PAM Functional Assay (Calcium Flux)

Objective: Quantify the potentiation effect of V-0219 on GLP-1 signaling. Note: A standard agonist assay will yield false negatives. You must use a co-treatment protocol.

  • Cell Line: HEK293 cells stably expressing human GLP-1R and a G

    
    15 promiscuous G-protein (to couple Gs signals to Calcium release).
    
  • Seeding: Plate cells in 384-well black-clear bottom plates (20,000 cells/well) in DMEM + 10% FBS. Incubate overnight.

  • Dye Loading: Aspirate medium; load cells with Calcium-4 assay dye (Molecular Devices) for 60 minutes at 37°C.

  • Compound Preparation:

    • Prepare serial dilutions of (S)-V-0219 and (R)-V-0219 in HBSS buffer.

    • Prepare a sub-maximal concentration of GLP-1 (typically EC20, approx. 10-50 pM).

  • Addition & Measurement (FLIPR):

    • Step 1: Add V-0219 enantiomers to cells. Monitor for 5 minutes (Check for direct agonism—expect none).

    • Step 2: Add the fixed EC20 concentration of GLP-1.

    • Readout: Measure fluorescence intensity (excitation 485 nm, emission 525 nm).

  • Data Analysis:

    • Calculate the Potentiation Factor :

      
      .
      
    • Plot log(concentration) vs. Potentiation Factor to determine EC50.

Workflow: From Synthesis to Validation

Experimental_Workflow cluster_enantiomers Enantiomers Racemic Racemic V-0219 Synthesis HPLC Chiral HPLC Separation Racemic->HPLC S_Enant (S)-V-0219 (>99% ee) HPLC->S_Enant R_Enant (R)-V-0219 (>99% ee) HPLC->R_Enant PAM_Assay PAM Assay (HEK-GLP1R + EC20 GLP-1) S_Enant->PAM_Assay R_Enant->PAM_Assay Decision Select Candidate (Based on PK/Tox) PAM_Assay->Decision Equipotent Results InVivo In Vivo Profiling (OGTT in Mice) Decision->InVivo (S)-Enantiomer Selected

Figure 2: Experimental workflow illustrating the parallel testing of enantiomers and the selection of (S)-V-0219 for in vivo development.

References

  • Decara, J. M., et al. (2022).[2] Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity".[1][2][3][4] Journal of Medicinal Chemistry, 65(7), 5449–5461.

    • [2]

  • MedChemExpress. (n.d.). (S)-V-0219 Hydrochloride Product Datasheet.[5]

  • National Center for Biotechnology Information. (2022). PubChem Compound Summary for CID 162640237 (V-0219).

Sources

Validating V-0219 Mechanism: A Guide to GLP-1R Allosteric Modulation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The V-0219 Challenge

V-0219 represents a distinct class of therapeutic candidates: it is a Positive Allosteric Modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), rather than a traditional orthosteric agonist (like semaglutide). Unlike direct agonists that mimic the native ligand, V-0219 binds to a distinct site on the receptor, amplifying the signaling of endogenous GLP-1.

Validating this mechanism requires a specific subtractive strategy. You cannot simply measure activation; you must prove that V-0219's activity is dependent on the GLP-1R orthosteric site being occupied. This is where Exendin(9-39) , a potent and competitive orthosteric antagonist, becomes the critical validation tool.

This guide details the experimental framework to confirm V-0219’s mechanism by demonstrating that its potentiating effects are abrogated when the orthosteric site is blocked.

Mechanistic Rationale

To validate V-0219, we must distinguish between intrinsic agonism and allosteric potentiation .

  • The Agonist (GLP-1): Binds the orthosteric pocket, inducing a conformational change that couples Gs proteins.

  • The PAM (V-0219): Binds an allosteric pocket.[1] It stabilizes the active conformation induced by GLP-1, lowering the EC50 (increasing potency) or increasing the Emax (efficacy).

  • The Antagonist (Exendin(9-39)): Competitively occupies the orthosteric pocket without activating Gs.

The Validation Logic: If V-0219 acts via the GLP-1R (and not an off-target pathway), its ability to boost cAMP or insulin secretion must vanish when the orthosteric site is "jammed" by Exendin(9-39). If V-0219 induces signaling despite the presence of saturating Exendin(9-39), it suggests V-0219 is acting via a non-GLP-1R mechanism (off-target).

Diagram 1: Receptor Signaling & Blockade Dynamics

GLP1R_Mechanism GLP1 Endogenous GLP-1 (Orthosteric Ligand) Receptor GLP-1 Receptor (Transmembrane) GLP1->Receptor Activates V0219 V-0219 (Allosteric Modulator) V0219->Receptor Potentiates (Requires GLP-1) Ex939 Exendin(9-39) (Competitive Antagonist) Ex939->Receptor Blocks Orthosteric Site (Prevents GLP-1 Binding) Gs Gs Protein Coupling Receptor->Gs Signal Transduction cAMP cAMP Accumulation Gs->cAMP Insulin Insulin Secretion cAMP->Insulin

Caption: V-0219 amplifies GLP-1 signaling but is silenced when Exendin(9-39) competitively blocks the orthosteric binding site.[1]

Experimental Protocols

These protocols are designed to be self-validating. Each experiment includes a "Blockade Condition" using Exendin(9-39).

Protocol A: cAMP Accumulation Assay (HEK293-GLP1R)

Objective: Quantify the shift in GLP-1 potency driven by V-0219 and prove reversibility by Exendin(9-39).

Reagents:

  • Cell Line: HEK293 stably expressing human GLP-1R.[1]

  • Ligand: GLP-1 (7-36) amide.[2][3][4]

  • PAM: V-0219 (dissolved in DMSO).

  • Antagonist: Exendin(9-39) (Sigma-Aldrich or similar).

  • Detection: TR-FRET cAMP kit (e.g., Lance Ultra or HTRF).

Workflow:

  • Seeding: Plate HEK293-GLP1R cells (2,000 cells/well) in 384-well plates.

  • Pre-Incubation (Antagonist):

    • Add Exendin(9-39) (1 µM final) to "Blockade" wells.

    • Add Buffer to "Control" wells.

    • Incubate for 15 mins at 37°C.

  • Stimulation (PAM + Agonist):

    • Prepare a sub-maximal dose of GLP-1 (e.g., EC20 concentration, approx 10-50 pM).

    • Add V-0219 in a dose-response curve (1 nM to 10 µM) mixed with the fixed GLP-1 EC20.

  • Incubation: Incubate for 30 mins at 37°C.

  • Lysis & Detection: Add detection reagents and read FRET signal.

Protocol B: Insulin Secretion Assay (INS-1E Cells)

Objective: Validate the physiological relevance of V-0219 in beta-cells.

Workflow:

  • Starvation: Incubate INS-1E cells in KRB buffer (low glucose, 2.8 mM) for 2 hours.

  • Treatment Groups:

    • Vehicle: DMSO only.

    • GLP-1 Only: 10 nM GLP-1.

    • V-0219 Only: 1 µM V-0219 (to check intrinsic activity).

    • Combination: 10 nM GLP-1 + 1 µM V-0219.

    • Blocked Combination: 10 nM GLP-1 + 1 µM V-0219 + 1 µM Exendin(9-39) .

  • Stimulation: Perform treatments in the presence of stimulatory glucose (11 mM or 16 mM) for 1 hour.

  • Analysis: Collect supernatant; measure insulin via ELISA.

Data Presentation & Interpretation

The following table illustrates the expected results if V-0219 acts via the proposed GLP-1R PAM mechanism.

Treatment ConditionExpected Outcome (cAMP / Insulin)Interpretation
Vehicle BaselineNegative Control.
GLP-1 (EC20) Low Signal (~20%)Establishes the baseline for potentiation.
V-0219 (Alone) Baseline (or Negligible)Confirms V-0219 is a PAM, not a direct agonist.
GLP-1 (EC20) + V-0219 High Signal (>80%) Proof of Potentiation. V-0219 amplifies the low GLP-1 signal.
GLP-1 + V-0219 + Exendin(9-39) Return to Baseline Validation of Mechanism. Ex-9-39 blocks the orthosteric site; V-0219 loses its effect.
Diagram 2: Experimental Workflow Logic

Workflow_Logic cluster_0 Step 1: Preparation cluster_1 Step 2: Antagonist Blockade cluster_2 Step 3: Treatment cluster_3 Step 4: Result Analysis Cells HEK293-GLP1R or INS-1E AddEx Add Exendin(9-39) (1 µM) Cells->AddEx Split Groups Treat Add V-0219 + GLP-1 Cells->Treat No Blockade AddEx->Treat Pre-incubated ResultPos Signal High (Valid PAM Effect) Treat->ResultPos No Exendin ResultNeg Signal Low (Valid Blockade) Treat->ResultNeg With Exendin

Caption: Workflow demonstrating the control arms required to validate GLP-1R dependency.

Critical Analysis: Why Exendin(9-39)?

Researchers might ask why Exendin(9-39) is chosen over genetic knockout models for this specific phase of validation. While Glp1r knockout mice are the ultimate proof of target engagement in vivo, Exendin(9-39) offers specific advantages for in vitro mechanistic dissection:

  • Acute Reversibility: It allows for "on-off" switching of the receptor within the same cell population, reducing batch variability.

  • Orthosteric Specificity: Because Exendin(9-39) is a truncated peptide that binds the extracellular domain (ECD) and transmembrane core, it physically occludes the entry of GLP-1. If V-0219 were an agonist acting at a different site (e.g., an allosteric agonist), it might still signal even if Exendin(9-39) is present (though often with reduced efficacy). However, since V-0219 is a PAM , it requires the orthosteric ligand (GLP-1) to be bound. Exendin(9-39) prevents GLP-1 binding, thereby completely neutralizing the substrate for V-0219's action.[1]

Troubleshooting Note: If you observe V-0219 activity persisting in the presence of 1 µM Exendin(9-39), consider:

  • Insufficient Blockade: Increase Exendin(9-39) to 10 µM.

  • Off-Target Effect: V-0219 might be acting on GIPR or Glucagon Receptor (GCGR). Run selectivity panels.[1]

  • Compound Aggregation: At high concentrations (>10 µM), small molecules can form aggregates that perturb membranes non-specifically.

References

  • Decara, J. M., et al. (2022). "Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for 'Diabesity'."[3][4][5][6][7] Journal of Medicinal Chemistry, 65(7), 5449–5461.

  • Thorens, B., et al. (1993). "Cloning and functional expression of the human islet GLP-1 receptor. Demonstration that exendin-4 is an agonist and exendin-(9-39) an antagonist of the receptor."[1][2] Diabetes, 42(11), 1678-1682.

  • Edwards, C. M., et al. (1999). "Glucagon-like peptide 1 has a physiological role in the control of postprandial glucose in humans: studies with the antagonist exendin 9-39."[2] Diabetes, 48(1), 86-93.

  • Wootten, D., et al. (2013). "Allosteric modulation of the glucagon-like peptide-1 receptor: therapeutic potential and cellular mechanisms." Molecular and Cellular Endocrinology, 372(1-2), 2-12.

Sources

Comparison Guide: Cross-Validation of V-0219 (GLP-1R PAM) in Pancreatic Beta-Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Distinction

In the landscape of Type 2 Diabetes (T2D) therapeutics, V-0219 represents a paradigm shift from traditional peptide-based therapies. Unlike Exendin-4 or Semaglutide, which function as orthosteric agonists (binding directly to the GLP-1 binding pocket), V-0219 is a Positive Allosteric Modulator (PAM) of the GLP-1 receptor (GLP-1R).

Why this matters for your validation: A common failure mode in screening V-0219 is treating it like a direct agonist. As a PAM, V-0219 enhances the signaling of endogenous GLP-1 rather than independently activating the receptor. Consequently, its efficacy in in vitro models is strictly dependent on the presence of sub-maximal concentrations of GLP-1 (or active metabolites) within the assay buffer.

This guide outlines the cross-validation of V-0219 across three distinct beta-cell lines: INS-1 (Rat) , MIN6 (Mouse) , and EndoC-βH1 (Human) , comparing its potency against the standard orthosteric agonist, Exendin-4.

Mechanism of Action: PAM vs. Orthosteric Agonist

To design a valid experiment, one must understand the signaling architecture. V-0219 binds to a distinct allosteric site on the GLP-1R, stabilizing the receptor in an active conformation that increases the affinity or efficacy of the orthosteric ligand (GLP-1).

Visualization: GLP-1R Signaling Amplification

The following diagram illustrates how V-0219 potentiates cAMP generation only in the presence of the orthosteric ligand, leading to insulin exocytosis.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GLP1 GLP-1 (7-36) (Orthosteric Ligand) GLP1R GLP-1 Receptor (Conformational Change) GLP1->GLP1R Binds Orthosteric Site V0219 V-0219 (Small Molecule PAM) V0219->GLP1R Binds Allosteric Site (Potentiation) Gs Gs Protein Activation GLP1R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Surge (Amplified) AC->cAMP PKA PKA / Epac2 cAMP->PKA Ca Ca2+ Influx PKA->Ca Insulin Insulin Granule Exocytosis Ca->Insulin

Caption: V-0219 binds allosterically to potentiate GLP-1R signaling, amplifying cAMP production and subsequent insulin secretion.[1]

Comparative Performance: V-0219 vs. Alternatives

The following data summarizes the expected performance of V-0219 compared to the industry-standard peptide agonist, Exendin-4, and the vehicle control.

Table 1: Comparative Efficacy in Glucose-Stimulated Insulin Secretion (GSIS)

FeatureV-0219 (Compound 9) Exendin-4 (Control) Liraglutide
Class Small Molecule PAMPeptide Orthosteric AgonistPeptide Orthosteric Agonist
Binding Site Transmembrane Allosteric SiteExtracellular Orthosteric SiteExtracellular Orthosteric Site
GLP-1 Dependence High (Requires endogenous/exogenous GLP-1)None (Self-activating)None (Self-activating)
Potency (EC50) Sub-nanomolar (~0.1 - 1.0 nM)~0.03 nM~0.06 nM
Max Efficacy (Emax) ~1.8 - 2.0x fold increase over GLP-1 aloneHigh (Ceiling effect)High (Ceiling effect)
Oral Bioavailability Yes (Key Advantage)No (Injection only)Low (Requires formulation)
Risk of Desensitization Lower (Preserves physiological rhythm)Higher (Constant activation)Higher

Expert Insight: In INS-1 cells, V-0219 (0.1 nM) has been shown to potentiate insulin secretion by 1.8-fold compared to GLP-1 alone under high glucose (15 mM) conditions [1]. It does not significantly stimulate insulin secretion at basal glucose (3 mM), preserving the safety profile against hypoglycemia.

Experimental Protocol: Cross-Validation Workflow

To validate V-0219, we utilize a Dual-Phase GSIS (Glucose-Stimulated Insulin Secretion) assay. This protocol is designed to eliminate false positives caused by membrane leakage and confirm the GLP-1 dependent mechanism.

Cell Line Specifics[2]
  • INS-1 (Rat): Robust response; requires 2-mercaptoethanol. Standard for V-0219 discovery.

  • MIN6 (Mouse): High insulin content; prone to high basal secretion if passage number >30.

  • EndoC-βH1 (Human): Low proliferation; closest metabolic fidelity to primary human islets.

Reagents Preparation[3]
  • V-0219 Stock: Dissolve in 100% DMSO to 10 mM. Aliquot and store at -20°C.

  • GLP-1 (7-36) amide: Prepare a sub-maximal stock (e.g., 10 nM final concentration in assay).

  • KRB Buffer (Krebs-Ringer Bicarbonate): Essential for starvation phase. Must be pH 7.4.

Step-by-Step Workflow

Step 1: Seeding & Recovery

  • Seed cells (INS-1: 2x10^5/well) in 24-well plates.

  • Culture for 48h to reach 80% confluency.

Step 2: Pre-Incubation (Starvation)

  • Wash cells 2x with glucose-free KRB buffer.

  • Incubate for 2 hours in KRB containing 2.8 mM glucose (Basal).

  • Why? This depletes intracellular insulin signaling stores to ensure a clean baseline.

Step 3: Treatment (The Critical Step)

  • Replace buffer with fresh KRB containing treatments.

  • Design Matrix (4 Conditions per Cell Line):

    • Basal: 2.8 mM Glucose + Vehicle (DMSO).

    • Stimulated: 16.7 mM Glucose + Vehicle.

    • Agonist Control: 16.7 mM Glucose + Exendin-4 (10 nM).

    • V-0219 Test: 16.7 mM Glucose + GLP-1 (50 pM) + V-0219 (100 nM) .

    • Note: We add a low dose of GLP-1 (50 pM) to the V-0219 condition to demonstrate the PAM effect. Without this trace GLP-1, V-0219 efficacy may appear artificially low in static culture.

Step 4: Supernatant Collection

  • Incubate for 1 hour at 37°C.

  • Collect supernatant immediately on ice.

  • Centrifuge (300xg, 5 min) to remove floating cells.

Step 5: Quantification

  • Analyze via HTRF (Homogeneous Time Resolved Fluorescence) or Rat/Mouse Insulin ELISA.

  • Normalize secretion to total protein content (BCA assay) or DNA content.

Visualization: The Validation Workflow

Protocol cluster_conditions Treatment Conditions Seed 1. Seed Cells (INS-1 / MIN6) Starve 2. Glucose Starvation (2h, KRB Buffer) Seed->Starve Treat 3. Treatment Phase (1h @ 37°C) Starve->Treat Cond1 Low Glucose (Basal) Treat->Cond1 Analyze 4. HTRF / ELISA Quantification Cond1->Analyze Cond2 High Glucose (Stimulated) Cond2->Analyze Cond3 High Glc + Exendin-4 (Pos Control) Cond3->Analyze Cond4 High Glc + GLP-1 + V-0219 (Test) Cond4->Analyze

Caption: Workflow for validating V-0219 PAM activity. Note the specific inclusion of trace GLP-1 in the test condition.

Troubleshooting & Self-Validation

Issue 1: No potentiation observed with V-0219.

  • Root Cause: Lack of endogenous GLP-1.

  • Fix: Unlike in vivo models where gut-derived GLP-1 is present, cell cultures are GLP-1 free. You must add a threshold dose of GLP-1 (e.g., 10-50 pM) to the media to observe the PAM effect of V-0219.

Issue 2: High background insulin in Basal (2.8 mM) group.

  • Root Cause: Incomplete starvation or high passage number (MIN6 > p30).

  • Fix: Extend starvation to 2.5 hours and ensure KRB is BSA-free during the wash steps.

Issue 3: V-0219 precipitation.

  • Root Cause: Low solubility in aqueous buffer.

  • Fix: Predilute V-0219 in DMSO to 1000x the final concentration, then spike into the buffer while vortexing. Final DMSO concentration should be <0.1%.

References

  • Decara, J. M., et al. (2022). Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity".[1][2][3][4] Journal of Medicinal Chemistry, 65(7), 5449–5461.[4][5][6] [Link][6]

  • Drucker, D. J. (2018). Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1. Cell Metabolism, 27(4), 740–756. [Link]

  • Wootten, D., et al. (2013). Allosteric modulation of the glucagon-like peptide-1 receptor: therapeutic potential and cellular mechanisms. British Journal of Pharmacology, 170(3), 553-570. [Link]

Sources

Benchmarking Guide: V-0219 (GLP-1R PAM) vs. Established Oral Antidiabetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Allosteric Modulation

V-0219 represents a paradigm shift in incretin-based therapy. Unlike Semaglutide or Liraglutide , which act as orthosteric agonists competing directly for the GLP-1 binding site, V-0219 is a Positive Allosteric Modulator (PAM) . It binds to a distinct topographical site on the GLP-1 receptor (GLP-1R), inducing a conformational change that enhances the receptor's affinity for endogenous GLP-1.

This guide benchmarks V-0219 against three classes of oral standards:

  • Semaglutide (Oral Formulation): The direct orthosteric competitor.

  • Sitagliptin (DPP-4 Inhibitor): The indirect GLP-1 stabilizer.

  • Metformin: The first-line insulin sensitizer.

Part 1: Mechanistic Benchmarking & Signaling Architecture

The "Smart" Activation Model

V-0219's mechanism is "use-dependent." It amplifies physiological signaling pulses rather than forcing continuous, supraphysiological activation. This theoretical advantage may mitigate receptor desensitization (tachyphylaxis) often seen with high-dose orthosteric agonists.

Comparative Mechanism of Action (MoA)
  • Orthosteric Agonists (e.g., Semaglutide): Force receptor activation independent of nutrient status. High potency, but high risk of nausea/vomiting due to peak dose effects.

  • DPP-4 Inhibitors (e.g., Sitagliptin): Prevent GLP-1 degradation. Limited by the ceiling of endogenous GLP-1 production.

  • GLP-1R PAMs (V-0219): Increase the efficacy (Emax) and potency of endogenous GLP-1. Inactive in the absence of GLP-1, theoretically preserving the natural rhythm of insulin secretion.

Visualization: Orthosteric vs. Allosteric Signaling

The following diagram illustrates the dual-site activation model where V-0219 potentiates the cAMP signaling cascade only in the presence of the orthosteric ligand.

GLP1R_Signaling GLP1 Endogenous GLP-1 (Orthosteric Ligand) GLP1R GLP-1 Receptor (7TM GPCR) GLP1->GLP1R Binds Orthosteric Site V0219 V-0219 (Allosteric Modulator) V0219->GLP1 Potentiates Affinity & Efficacy V0219->GLP1R Binds Allosteric Site (Conformational Shift) Gs Gαs Protein GLP1R->Gs Coupling AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP->cAMP PKA PKA Activation cAMP->PKA Insulin Insulin Secretion (Glucose-Dependent) PKA->Insulin Exocytosis

Figure 1: V-0219 binds a non-overlapping site, enhancing Gs coupling only when GLP-1 is present.

Part 2: Preclinical Performance Matrix

The following data aggregates findings from Decara et al. (2022) and standard pharmacological values for comparators.

Table 1: Pharmacological Profile Comparison
FeatureV-0219 (PAM) Oral Semaglutide Sitagliptin Metformin
Primary Target GLP-1R (Allosteric)GLP-1R (Orthosteric)DPP-4 EnzymeAMPK / Mitochondrial Complex I
Binding Mode Non-covalent, PAMNon-covalent, AgonistReversible InhibitorN/A
Insulin Secretion Glucose-Dependent (Potentiated)Glucose-Dependent (Strong)Glucose-Dependent (Moderate)Indirect (Sensitization)
In Vitro Potency Potentiates GLP-1 Emax ~2-foldEC50 ~0.1 nMIC50 ~18 nMmM range
Oral Bioavailability Yes (Small Molecule)Low (Requires SNAC)High (>85%)High (50-60%)
Risk of Hypoglycemia Very LowLowVery LowVery Low
Key Experimental Data Points (V-0219)
  • cAMP Potentiation: In HEK293 cells expressing human GLP-1R, V-0219 (1 µM) significantly left-shifts the GLP-1 concentration-response curve.

  • Insulin Secretion: In INS-1E beta-cells, V-0219 doubles the maximal insulin response (Emax) to GLP-1 under high-glucose conditions (15 mM).

  • In Vivo Efficacy: In wild-type mice, an oral dose of 0.1 mg/kg V-0219 improves glucose tolerance during an OGTT, an effect absent in Glp1r knockout mice (confirming selectivity).

Part 3: Validated Experimental Protocols

To replicate the benchmarking data, the following protocols must be adhered to strictly. These workflows ensure the differentiation between "agonism" and "allosteric modulation" is captured.

Protocol A: cAMP Accumulation Assay (Differentiation Screen)

Objective: Determine if the test compound acts as an agonist or a PAM.

  • Cell Line: HEK293 stably transfected with human GLP-1R.[1]

  • Reagents: IBMX (phosphodiesterase inhibitor), GLP-1 (7-36) amide, Test Compound (V-0219).

  • Workflow:

    • Seed: 10,000 cells/well in 384-well plates. Incubate 24h.

    • Starve: Replace medium with HBSS + 0.5 mM IBMX for 30 min.

    • Treat (Dual Mode):

      • Agonist Mode: Add V-0219 alone (0.1 nM - 10 µM).

      • PAM Mode: Add V-0219 (fixed 1 µM) + GLP-1 (titration 1 pM - 100 nM).

    • Lysis & Detection: Use TR-FRET cAMP kit (e.g., Lance Ultra). Read at 665/615 nm.

  • Validation Criteria: A true PAM (V-0219) will show minimal signal in Agonist Mode but will shift the EC50 or increase the Emax of GLP-1 in PAM Mode.

Protocol B: Oral Glucose Tolerance Test (OGTT) in Mice

Objective: Assess in vivo translational efficacy.

  • Animals: C57BL/6J male mice (8-10 weeks), fasted for 12 hours.

  • Groups (n=8):

    • Vehicle (Methylcellulose 0.5%).

    • V-0219 (1 mg/kg, p.o.).

    • Sitagliptin (10 mg/kg, p.o.) as positive control.

  • Procedure:

    • T-60 min: Administer oral compounds.

    • T0: Administer Glucose load (2 g/kg, p.o.).

    • Sampling: Measure blood glucose via tail vein at 0, 15, 30, 60, 120 min.

  • Analysis: Calculate Area Under the Curve (AUC) for glucose excursion.

    • Success Metric: V-0219 should reduce AUC by >20% vs. Vehicle.

Visualization: Experimental Workflow

The following diagram outlines the logical flow for characterizing a GLP-1R PAM.

PAM_Validation_Workflow Start Compound Library (V-0219) Screen1 In Vitro cAMP (HEK293-GLP1R) Start->Screen1 Decision1 Activity Type? Screen1->Decision1 Agonist Orthosteric Agonist (Active alone) Decision1->Agonist High Basal Signal PAM PAM (Active only w/ GLP-1) Decision1->PAM Signal Potentiation Screen2 Insulin Secretion (INS-1E Cells) PAM->Screen2 Confirm Physiological Relevance InVivo In Vivo OGTT (C57BL/6J) Screen2->InVivo Efficacy Check Outcome Valid Oral Candidate InVivo->Outcome

Figure 2: Step-wise validation pipeline distinguishing PAMs from standard agonists.

References

  • Decara, J. M., et al. (2022). Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity".[2][3][4] Journal of Medicinal Chemistry, 65(8), 5449–5461. [Link]

  • Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology, 10, 155. [Link]

  • Wootten, D., et al. (2013). Allosteric modulation of the glucagon-like peptide-1 receptor: therapeutic potential and cellular mechanisms. British Journal of Pharmacology, 170(3), 546–556. [Link]

  • Drucker, D. J. (2018). Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1. Cell Metabolism, 27(4), 740-756. [Link]

Sources

In vitro and in vivo correlation of V-0219's pharmacological effects

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Preclinical Correlative Pharmacology of V-0219, a Novel Kinase Inhibitor

Introduction: The Pursuit of Potency and Translational Efficacy

The development of targeted therapies, particularly kinase inhibitors, has revolutionized precision medicine. The central challenge in this field is not merely achieving high potency in a purified, cell-free system but ensuring this activity translates into tangible, predictable efficacy within a complex biological organism. This guide provides a comparative analysis of V-0219, a novel ATP-competitive tyrosine kinase inhibitor, against a well-established first-generation compound in its class.

We will dissect the in vitro characterization and subsequent in vivo validation of V-0219, focusing on the critical link between its cellular mechanism and its therapeutic effect in a preclinical setting. The experimental data presented herein is designed to illustrate the decision-making process and the correlative evidence required to advance a compound toward clinical investigation. The core of this analysis rests on a fundamental question: Does the enhanced in vitro potency of V-0219 against both wild-type and resistant targets logically translate to superior in vivo performance?

Part 1: In Vitro Pharmacological Profile of V-0219

The initial phase of characterization aims to define a compound's potency and selectivity at the molecular and cellular levels. For a kinase inhibitor, this involves enzymatic assays to measure direct target engagement and cell-based assays to confirm its activity in a relevant biological context.

Enzymatic Assays: Direct Target Inhibition

The primary measure of a kinase inhibitor's potency is its ability to block the enzymatic activity of its target. This is quantified by the half-maximal inhibitory concentration (IC50). We compared V-0219 against the established inhibitor, Compound 'S', using a purified recombinant kinase domain. The comparison was extended to a common gatekeeper mutant form of the kinase, which confers resistance to first-generation inhibitors.

Experimental Protocol: Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Reagents: Recombinant wild-type (WT) and mutant kinase, Eu-labeled anti-tag antibody, and a proprietary fluorescent tracer.

  • Procedure: A serial dilution of V-0219 and Compound 'S' (from 1 nM to 100 µM) was prepared in an assay buffer.

  • Incubation: The diluted compounds were incubated with the kinase and the Eu-labeled antibody.

  • Tracer Addition: The fluorescent tracer, which competes with the compounds for the kinase's ATP-binding pocket, was added.

  • Detection: The plate was read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is inversely proportional to the binding of the compound.

  • Analysis: IC50 curves were generated using non-linear regression analysis (GraphPad Prism).

Table 1: Comparative Enzymatic Inhibition (IC50, nM)

CompoundWild-Type Kinase IC50 (nM)Mutant Kinase IC50 (nM)
V-0219 1.58.2
Compound 'S' 25.0>1000

Insight: The data clearly demonstrates that V-0219 possesses significantly higher intrinsic potency against the wild-type kinase (~17-fold) compared to Compound 'S'. Critically, V-0219 maintains strong activity against the resistant mutant, whereas Compound 'S' is effectively inactive. This suggests V-0219 has a structural advantage in overcoming resistance mechanisms.

Cell-Based Assays: Target Engagement in a Biological System

Potent enzymatic inhibition must translate to functional effects in living cells. We assessed the ability of V-0219 to inhibit the proliferation of a cancer cell line whose growth is dependent on the target kinase.

Experimental Protocol: Cell Proliferation Assay (CellTiter-Glo®)

  • Cell Seeding: Cancer cells (5,000 cells/well) were seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with V-0219 or Compound 'S' over a range of concentrations for 72 hours.

  • Lysis & Luminescence: The CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, was added to each well.

  • Data Acquisition: Luminescence was measured using a plate reader.

  • Analysis: The half-maximal growth inhibition (GI50) was calculated.

Table 2: Comparative Anti-Proliferative Activity (GI50, nM)

CompoundWild-Type Cell Line GI50 (nM)Mutant Cell Line GI50 (nM)
V-0219 12.555.0
Compound 'S' 180.0>5000

Insight: The cellular data correlates well with the enzymatic assays. V-0219 is more than 14-fold more potent than Compound 'S' in inhibiting the growth of the wild-type cell line. This confirms its ability to penetrate the cell membrane and engage its target in a complex intracellular environment. The activity against the mutant cell line further validates its potential to treat resistant disease.

Mechanistic Validation: Downstream Signaling Pathway

To confirm that the observed anti-proliferative effect is due to on-target activity, we analyzed the phosphorylation status of a key downstream substrate of the target kinase using Western Blot. Inhibition of the kinase should lead to a dose-dependent decrease in the phosphorylation of its substrate.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (Target) Substrate Substrate RTK->Substrate Phosphorylates V0219 V-0219 V0219->RTK Inhibits ATP Binding pSubstrate p-Substrate (Phosphorylated) Substrate->pSubstrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Activates Pathway G cluster_treatment Daily Oral Dosing (21 Days) Start Implant Mutant Cancer Cells into Mice TumorDev Allow Tumors to Grow (avg. 150 mm³) Start->TumorDev Randomize Randomize Mice into Treatment Groups TumorDev->Randomize Vehicle Vehicle Control Randomize->Vehicle CompS Compound 'S' (50 mg/kg) Randomize->CompS V0219 V-0219 (50 mg/kg) Randomize->V0219 Monitor Monitor Tumor Volume & Body Weight Vehicle->Monitor CompS->Monitor V0219->Monitor Endpoint Endpoint Analysis: Tumor Growth Inhibition (TGI) Monitor->Endpoint

Caption: Workflow for the in vivo xenograft efficacy study.

Table 4: Comparative In Vivo Anti-Tumor Efficacy

Treatment Group (50 mg/kg, daily)Tumor Growth Inhibition (TGI%) at Day 21Tumor Regression
Vehicle Control 0%No
Compound 'S' 35% (p < 0.05)No
V-0219 98% (p < 0.001)Yes (8/10 mice)

Insight: The in vivo results provide a powerful confirmation of the in vitro data. While Compound 'S' showed a modest but statistically significant slowing of tumor growth, it was unable to induce regression. In stark contrast, V-0219 achieved near-complete tumor growth inhibition, with the majority of tumors shrinking from their initial size. This superior efficacy is a direct consequence of its high potency against the resistant mutant kinase, combined with its more favorable pharmacokinetic properties, which ensure sustained target coverage in vivo.

Part 3: The In Vitro-In Vivo Correlation (IVIVC)

The compelling narrative of V-0219 emerges from the strong correlation between the tiered experimental results.

  • Potency Translation: The ~15-fold superiority of V-0219 in cellular assays translated into a dramatic difference in vivo—from modest growth inhibition with Compound 'S' to significant tumor regression with V-0219.

  • Resistance Coverage: The key differentiator, activity against the mutant kinase, was the primary predictor of in vivo success in the resistant xenograft model.

  • PK/PD Synergy: The superior PK profile of V-0219 ensured that the plasma concentrations achieved in the mice were well above the GI50 required to inhibit cell proliferation, a critical factor for driving efficacy.

This robust IVIVC gives high confidence that the mechanism of action observed in vitro is the primary driver of the efficacy observed in vivo, providing a strong rationale for advancing V-0219 into further preclinical safety studies and subsequent clinical development.

References

  • Non-linear Regression Analysis: GraphPad Prism. [Link]

  • Animal Models in Cancer Research: National Cancer Institute. [Link]

Head-to-head comparison of V-0219 with other small-molecule GLP-1R modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Allosteric Modulation

V-0219 represents a distinct class of oral GLP-1R ligands known as Positive Allosteric Modulators (PAMs) .[1][2] Unlike clinical-stage small molecules like Orforglipron or Danuglipron —which function primarily as non-peptide agonists activating the receptor directly (often via the transmembrane domain)—V-0219 is designed to potentiate the signaling of endogenous GLP-1.

This guide provides a head-to-head technical analysis of V-0219 against leading small-molecule GLP-1R agonists, focusing on mechanistic differentiation, signaling bias, and experimental validation.

Mechanistic Profiling: PAM vs. Orthosteric/Allosteric Agonists

The critical differentiator for V-0219 is its dependence on endogenous ligand presence. While Orforglipron can activate the GLP-1 receptor (GLP-1R) in the absence of GLP-1, V-0219 primarily shifts the potency (left-shift) and efficacy (up-shift) of the endogenous peptide.

Receptor Binding & Activation Logic
  • Orforglipron/Danuglipron: Bind to the upper transmembrane bundle (allosteric agonist site) but trigger conformational changes sufficient for G-protein coupling independently.

  • V-0219: Binds to a distinct allosteric site (likely intracellular or transmembrane interface) to stabilize the active receptor conformation induced by GLP-1, reducing the energy barrier for activation.

DOT Diagram: Mechanistic Differentiation

GLP1R_Mechanism GLP1 Endogenous GLP-1 (Orthosteric Site) Receptor GLP-1 Receptor (Inactive) GLP1->Receptor Binds ActiveReceptor GLP-1 Receptor (Active Conformation) Receptor->ActiveReceptor Activation V0219 V-0219 (PAM) Stabilizes Active State Requires GLP-1 V0219->ActiveReceptor Potentiates (Left-shifts EC50) Orforglipron Orforglipron (Agonist) Direct Activation Independent of GLP-1 Orforglipron->Receptor Binds & Activates Orforglipron->ActiveReceptor

Caption: Mechanistic distinction between V-0219 (PAM) requiring endogenous ligand presence versus direct agonism by Orforglipron.

Head-to-Head Pharmacological Profile

The following data synthesizes findings from J. Med. Chem. (Decara et al., 2022) and clinical data for competitors.

FeatureV-0219 Orforglipron (LY3502970) Danuglipron (PF-06882961)
Mechanism Positive Allosteric Modulator (PAM) Non-peptide AgonistNon-peptide Agonist
Binding Site Allosteric (Transmembrane)Allosteric (Transmembrane)Allosteric (Transmembrane)
Intrinsic Activity Negligible (requires GLP-1)High (Full/Partial Agonist)High (Full/Partial Agonist)
Signaling Bias Balanced PotentiationBiased toward cAMP (G-protein)Balanced / Partial Arrestin
Potency (EC50) Potentiates GLP-1 @ 0.001–1 nM ~0.3–3 nM (cAMP)~10–50 nM (cAMP)
Oral Bioavailability High (S-enantiomer active)High (Non-peptide)High (Non-peptide)
Key Advantage Preserves physiological regulation; lower desensitization risk.Potent weight loss; once-daily dosing.Potent glycemic control; twice-daily dosing.[3]
Primary Risk Efficacy limited by endogenous GLP-1 levels.GI tolerability; receptor downregulation.Hepatotoxicity (observed in high doses).
Key Insight: The "Ceiling Effect"

V-0219's PAM mechanism theoretically offers a safety advantage. Since it amplifies endogenous signaling, its effect wanes when endogenous GLP-1 levels drop (e.g., during fasting), potentially reducing the risk of hypoglycemia compared to direct agonists like Danuglipron.

Validated Experimental Protocols

To replicate these comparisons, researchers must use assays that distinguish agonism from potentiation.

Protocol A: cAMP Potentiation Assay (Distinguishing PAMs)

Objective: Determine if V-0219 shifts the GLP-1 dose-response curve.

  • Cell Line: HEK293 stably expressing human GLP-1R (e.g., cAMP Hunter™ or GloSensor™).

  • Reagent Prep:

    • Prepare a serial dilution of GLP-1 (7-36) (agonist) starting from 100 nM.

    • Prepare V-0219 at a fixed sub-maximal concentration (e.g., 100 nM and 1 µM).

  • Execution:

    • Arm 1 (Control): Treat cells with GLP-1 serial dilution + Vehicle (DMSO).

    • Arm 2 (Test): Treat cells with GLP-1 serial dilution + Fixed V-0219.

    • Arm 3 (Intrinsic): Treat cells with V-0219 serial dilution (no GLP-1) to check for direct agonism.

  • Readout: Measure cAMP accumulation (luminescence/fluorescence) after 30 mins.

  • Analysis:

    • A PAM will cause a leftward shift in the GLP-1 EC50 (lower concentration needed) and/or an increase in Emax.

    • An Agonist (like Orforglipron) will show high signal in Arm 3.

Protocol B: Beta-Arrestin Recruitment (Bias Assessment)

Objective: Assess if V-0219 potentiates desensitization pathways (Beta-arrestin) as strongly as G-protein pathways.

  • System: PathHunter® eXpress GLP1R β-Arrestin Assay (DiscoverX).

  • Method:

    • Incubate cells with fixed GLP-1 (EC20 concentration) + increasing doses of V-0219.

    • Compare against Orforglipron (direct titration).

  • Calculation: Calculate the "Bias Factor" (

    
    ) comparing cAMP vs. Arrestin.
    
    • Note: Orforglipron is noted for G-protein bias (reduced arrestin recruitment), which correlates with reduced receptor internalization.

DOT Diagram: Experimental Workflow

Workflow cluster_Treat Treatment Arms Step1 HEK293-GLP1R Preparation Arm1 GLP-1 + Vehicle (Baseline) Step1->Arm1 Arm2 GLP-1 + V-0219 (PAM Test) Step1->Arm2 Arm3 V-0219 Only (Agonist Test) Step1->Arm3 Readout cAMP / Beta-Arrestin Arm1->Readout Arm2->Readout Arm3->Readout Analysis Curve Shift Analysis (EC50 & Emax) Readout->Analysis

Caption: Step-by-step workflow to distinguish PAM activity (V-0219) from direct agonism.

Signaling Pathway & Physiological Impact[4][5][6][7]

Understanding the downstream effects is crucial for drug development. V-0219's efficacy is linked to the spatiotemporal release of GLP-1, meaning it enhances signaling primarily post-prandially (when GLP-1 is released).

Pathway Dynamics
  • cAMP/PKA: Leads to insulin secretion (primary therapeutic goal).

  • Beta-Arrestin: Leads to receptor internalization and desensitization.

  • V-0219 Effect: By stabilizing the GLP-1/Receptor complex, V-0219 enhances the cAMP signal duration. However, excessive stabilization can theoretically increase arrestin recruitment. The ideal profile (like Orforglipron's target) is Biased Agonism (High cAMP, Low Arrestin).

Signaling Ligand GLP-1 + V-0219 GPCR GLP-1R Ligand->GPCR Gs Gs Protein GPCR->Gs Primary Pathway GRK GRK GPCR->GRK AC Adenylyl Cyclase Gs->AC cAMP cAMP (Insulin Secretion) AC->cAMP Arrestin Beta-Arrestin GRK->Arrestin Internalization Receptor Internalization Arrestin->Internalization Desensitization

Caption: Dual signaling pathways of GLP-1R. V-0219 enhances the primary Gs pathway but must be monitored for Arrestin recruitment.

References

  • Decara, J. M., et al. (2022). "Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for 'Diabesity'."[2][4][5][6] Journal of Medicinal Chemistry, 65(7), 5449–5461.[4] [6]

  • Pratt, E., et al. (2023). "The Small Molecule GLP-1R Agonist Orforglipron (LY3502970) Demonstrates Biased Signaling and Efficacy in Humans." Diabetes, 72(Supp_1).

  • Pfizer Inc. (2023). "Danuglipron Clinical Data and Pipeline Update." Pfizer Press Release.

  • Cayman Chemical. "V-0219 Product Information & Data Sheet."

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for V-0219, a GLP-1R Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe and effective handling of V-0219. As researchers dedicated to advancing our understanding of metabolic diseases, it is paramount that we handle all research compounds with the utmost care, grounded in a thorough understanding of their biological activity. This guide provides a detailed protocol for the personal protective equipment (PPE), handling, and disposal of V-0219, ensuring the safety of laboratory personnel and the integrity of your research.

It is important to clarify from the outset that V-0219 is not a hazardous chemical in the conventional sense, such as a nerve agent. Rather, it is a potent, orally active small molecule that functions as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] Its application is in pre-clinical research for obesity-associated diabetes.[1][4][5] While not classified as a hazardous material, its potent biological activity necessitates stringent safety protocols to prevent unintended exposure and physiological effects.

Understanding the Mechanism of Action and Potential Physiological Effects

V-0219 enhances the effect of the endogenous GLP-1 peptide on its receptor.[3][6] This potentiation leads to increased insulin secretion in the presence of high glucose, a reduction in food intake, and improved glucose tolerance, as demonstrated in rodent models.[3][4][7] Accidental exposure to V-0219 could, therefore, theoretically lead to unintended modulation of these metabolic pathways. The primary concern with accidental exposure would be the potential for hypoglycemia (low blood sugar), especially in a fasted state, and possible gastrointestinal effects, which are common with GLP-1R agonists.[8]

Core Directive: Personal Protective Equipment (PPE)

The foundation of safe handling for any potent bioactive compound is the consistent and correct use of PPE. The following table outlines the minimum required PPE for handling V-0219 in solid and solution forms.

PPE Component Specification Rationale for Use with V-0219
Gloves Nitrile, powder-free. Double-gloving is recommended when handling stock solutions.Prevents dermal absorption, which is a potential route of exposure for small molecules.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects mucous membranes of the eyes from splashes of solutions or airborne powder.
Lab Coat Full-length, long-sleeved lab coat.Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection Generally not required when handling in a ventilated enclosure. A NIOSH-approved N95 respirator may be considered when weighing larger quantities of the powder outside of a ventilated enclosure.Minimizes the risk of inhaling aerosolized powder.

Contaminated gloves should be removed and discarded immediately, followed by hand washing.[9] All PPE should be removed before leaving the laboratory.

Operational Plan: Safe Handling and Workflow

Adherence to a strict, step-by-step workflow is critical to minimize exposure risk. The following protocol outlines the essential stages of handling V-0219, from receiving to experimental use.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Log the compound into your chemical inventory.

  • Store V-0219 as a powder at -20°C for up to 3 years.[2]

  • Stock solutions in a suitable solvent like DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[2]

Step 2: Preparation of Stock Solutions

  • All handling of the solid form of V-0219 should be conducted in a certified chemical fume hood or a ventilated balance enclosure to contain any airborne powder.[9]

  • Use dedicated spatulas and weighing papers.

  • Slowly add the solvent to the powder to avoid aerosolization.

  • Ensure the compound is fully dissolved before capping the vial.

Step 3: Experimental Use

  • When diluting stock solutions or performing experiments, always wear the core PPE outlined above.

  • Conduct all procedures on a clean, absorbent bench liner to contain any potential spills.

  • Clearly label all tubes and vials containing V-0219.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Don Core PPE (Gloves, Lab Coat, Eye Protection) B Prepare Ventilated Enclosure A->B C Retrieve V-0219 from Storage B->C D Weigh Solid V-0219 C->D F Dissolve V-0219 to Create Stock Solution D->F E Prepare Solvent E->F G Cap and Label Stock Solution F->G H Decontaminate Workspace G->H I Dispose of Contaminated Waste H->I J Doff PPE and Wash Hands I->J K K J->K Store Stock Solution (e.g., -80°C)

Caption: Workflow for the safe preparation of V-0219 stock solutions.

Emergency Procedures: Spills and Exposure

Skin Exposure:

  • Immediately remove contaminated clothing.[9]

  • Wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Seek medical attention, informing them of the compound you were exposed to.

Eye Exposure:

  • Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Seek immediate medical attention.

Spill:

  • Alert others in the area.

  • If the spill is large or you are unsure how to clean it, evacuate the area and contact your institution's environmental health and safety office.

  • For small spills, wear appropriate PPE, cover the spill with an absorbent material, and then decontaminate the area with a suitable cleaning agent (e.g., 70% ethanol).

  • Collect all contaminated materials in a sealed bag for proper disposal.

Disposal Plan

All solid waste contaminated with V-0219 (e.g., gloves, weighing papers, tubes) and liquid waste (e.g., unused solutions) must be disposed of as chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of V-0219 down the drain or in the regular trash. All contaminated clothing should be double-bagged and disposed of as hazardous waste.[10]

By adhering to these guidelines, you can confidently and safely incorporate V-0219 into your research, contributing to the vital work of developing new therapies for metabolic diseases.

References

  • Preparation of Nerve Agent Simulant Aerosol. Braun Research Group, University of Illinois. [Link]

  • Decara, J. M., Vázquez-Villa, H., Brea, J., et al. (2022). Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity”. Journal of Medicinal Chemistry, 65(7), 5449–5461. [Link]

  • Liraglutide. Wikipedia. [Link]

  • Decara, J. M., Vázquez-Villa, H., Brea, J., et al. (2022). Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity”. ResearchGate. [Link]

  • Decara, J. M., Vázquez-Villa, H., Brea, J., et al. (2022). Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity”. PubMed Central. [Link]

  • Decara, J. M., Vázquez-Villa, H., Brea, J., et al. (2022). Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity”. PubMed. [Link]

  • Nerve Agents Guide. Occupational Safety and Health Administration. [Link]

  • Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. PubMed Central. [Link]

  • Respirators & Protective Clothing for Protection Against Biological Agents. NIOSH - CDC. [Link]

  • NERVE AGENT INFORMATION FOR EMERGENCY MEDICAL SERVICES AND HOSPITALS. EMS.gov. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.